Norsecurinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOALXYAZVRPS-FOGDFJRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949368 | |
| Record name | Norsecurinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-35-3 | |
| Record name | Norsecurinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsecurinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSECURININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of Norsecurinine from Phyllanthus niruri
[1]
Executive Summary
This technical guide details the isolation, purification, and structural validation of norsecurinine (specifically the ent- isomer) from the aerial parts of Phyllanthus niruri (Euphorbiaceae). While P. niruri is widely recognized for its lignans (e.g., phyllanthin), its alkaloidal fraction—containing securinega-type alkaloids—presents significant pharmacological interest for central nervous system (CNS) modulation and anti-infective applications.
This protocol deviates from generic extraction methods by employing a pH-modulated acid-base fractionation strategy to selectively enrich basic alkaloids before chromatographic isolation. This approach minimizes lignan contamination early in the workflow, significantly increasing yield and purity.
Botanical & Phytochemical Context
Phyllanthus niruri is a tropical annual herb rich in secondary metabolites.[1] The target molecule, This compound (
Key Isolation Challenge: this compound is often a minor constituent compared to the dominant lignans. Standard solvent extraction without pH control results in a complex matrix that is difficult to resolve on silica gel.
Experimental Workflow Visualization
The following diagram outlines the critical path from raw biomass to purified crystal, highlighting the acid-base switching mechanism used to separate alkaloids from neutral/acidic interference.
Figure 1: Step-by-step isolation workflow emphasizing the acid-base enrichment strategy to remove non-alkaloidal interferences.
Detailed Isolation Protocol
Phase 1: Pre-Analytical Preparation
-
Biomass: Use shade-dried aerial parts to prevent thermal degradation of labile alkaloids. Grind to a coarse powder (40–60 mesh).
-
Solvent Selection: Methanol (MeOH) is preferred over ethanol for the initial extraction due to its higher polarity and better penetration of cellular matrices.
Phase 2: Extraction & Enrichment (The "Acid-Base Switch")
This phase is the critical control point (CCP) for purity.
-
Initial Extraction:
-
Macerate 1.0 kg of powdered plant material in 3.0 L of MeOH for 72 hours at room temperature.
-
Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain a dark green syrupy residue.
-
-
Acidification (Protonation):
-
Suspend the crude residue in 500 mL of 5% Hydrochloric Acid (HCl).
-
Mechanism:[3] This converts free-base alkaloids into their water-soluble hydrochloride salts (
).
-
-
Defatting (Lignan Removal):
-
Partition the acidic aqueous solution with Hexane or Diethyl Ether (
mL). -
Discard the organic layer. This layer contains chlorophyll, fats, and the abundant lignans (phyllanthin/hypophyllanthin) which are neutral and do not form salts.
-
-
Basification (Deprotonation):
-
Adjust the pH of the aqueous layer to 9–10 using Ammonium Hydroxide (
) or Sodium Carbonate ( ). -
Mechanism:[3] This reverts the alkaloid salts back to their hydrophobic free-base form (
).
-
-
Enriched Extraction:
-
Extract the basic aqueous solution with Chloroform (
) or Dichloromethane (DCM) ( mL). -
Dry the combined organic layers over anhydrous Sodium Sulfate (
) and concentrate to yield the Crude Alkaloid Fraction .
-
Phase 3: Chromatographic Purification
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (EtOAc).
-
Start: 100% Hexane (Column equilibration).
-
Ramp: 90:10
80:20 70:30 (v/v).
-
-
Fraction Collection:
-
Monitor fractions via Thin Layer Chromatography (TLC) using Dragendorff’s reagent (orange spots indicate alkaloids).
-
This compound typically elutes in the mid-polarity region (approx. 70:30 Hexane:EtOAc).
-
-
Polishing:
-
Combine positive fractions.
-
Recrystallize from Methanol or Acetone to yield colorless prisms.
-
Analytical Validation & Characterization
To ensure scientific integrity, the isolated compound must be validated against established spectral data. The following data corresponds to ent-norsecurinine.
Physicochemical Properties[2][4][5][6][7][8]
-
Appearance: Colorless crystals.
-
Melting Point: 127–128°C.
-
Solubility: Soluble in
, MeOH; insoluble in water.
Spectral Data Summary (NMR)
The structure is confirmed by the characteristic signals of the
| Position | Carbon Type | Diagnostic Feature | ||
| C-2 | Carbonyl | - | 172.5 | Lactone Carbonyl |
| C-3 | CH | 5.65 (s) | 115.2 | Olefinic proton ( |
| C-4 | C (Quat) | - | 166.8 | Olefinic carbon ( |
| C-5 | CH | 6.60 (d, J=9.0 Hz) | 148.5 | Olefinic proton ( |
| C-7 | CH | 3.85 (m) | 58.6 | Bridgehead methine (N-adjacent) |
| C-9 | CH | 2.50 (m) | 42.1 | Bridgehead methine |
| N-Bridge | - | - | - | Tertiary Amine |
Note: Chemical shifts may vary slightly (
Biosynthetic & Structural Context
This compound is a lower homolog of securinine. Understanding its structural relationship helps in distinguishing it from other co-eluting alkaloids like phyllanthine (a lignan, distinct class) or securinine (methylated homolog).
Figure 2: Simplified biosynthetic relationship placing this compound within the Securinega alkaloid family.
References
-
Joshi, B. S., et al. (1986). "Isolation and structure (X-ray analysis) of ent-norsecurinine, an alkaloid from Phyllanthus niruri." Journal of Natural Products, 49(4), 614-620.
-
Mulchandani, N. B., & Hassarajani, S. A. (1984). "Securinega alkaloids: Phytochemistry and Pharmacology." Planta Medica, 50(1), 21-27.
-
Calixto, J. B., et al. (1998). "A review of the plants of the genus Phyllanthus: their chemistry, pharmacology, and therapeutic potential." Medicinal Research Reviews, 18(4), 225-258.
-
Weenen, H., et al. (1990). "Antimalarial activity of compounds isolated from Phyllanthus niruri." Planta Medica, 56(4), 368-370.
structure elucidation of ent-norsecurinine
Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (+)-ent-Norsecurinine
)Executive Summary & Molecular Profile
This technical guide outlines the rigorous structural elucidation of (+)-ent-norsecurinine , a tetracyclic Securinega alkaloid. While the (-)-norsecurinine enantiomer is more commonly encountered in nature (typically from Securinega suffruticosa), the (+)-ent-norsecurinine isomer (often isolated from Phyllanthus niruri or Flueggea virosa) presents a specific stereochemical challenge.
Distinguishing this molecule requires a multi-faceted approach combining high-resolution mass spectrometry (HRMS), 2D-NMR connectivity analysis, and—crucially—chiroptical methods (CD spectroscopy) or X-ray crystallography to confirm the absolute configuration of the rigid azabicyclo[3.2.1]octane core fused to an
Target Analyte Profile:
-
IUPAC Name: (4S,4aS,8aR)-4,4a,5,6,7,8-hexahydro-3H-4,8a-ethano-1H-pyrrolo[2,1-c][1,4]oxazin-3-one (Note: Stereochemistry reflects the ent form).
-
Molecular Formula:
-
Unsaturation Number: 7 (Tetracyclic core + 3 double bonds/carbonyls)
-
Key Feature: The "nor" designation indicates a secondary amine (pyrrolidine ring) rather than the N-methyl piperidine found in securinine.
Isolation & Mass Spectrometry Logic
Protocol 1: Preliminary Screening Before NMR consumption, the candidate compound must pass MS validation. Securinega alkaloids exhibit distinct fragmentation patterns due to their rigid cage-like structure.
-
Ionization: ESI+ or EI (70 eV).
-
Parent Ion:
203 . -
Diagnostic Fragmentation:
-
Retro-Diels-Alder (RDA): The cyclohexene/lactone ring system undergoes RDA cleavage.
-
Base Peak: Look for
134 or 106, corresponding to the loss of the lactone bridge or pyrrolidine ring fragments.
-
Connectivity Elucidation (NMR Spectroscopy)
The structural backbone is established via 1D and 2D NMR. The challenge lies in the fused ring system where protons on the bridgehead carbons exhibit complex coupling.
Experimental Setup:
-
Solvent:
(Standard) or (to eliminate exchangeable NH broadening). -
Frequency:
500 MHz recommended for resolution of multiplets in the 1.5–2.5 ppm region.
Table 1: Diagnostic H NMR Data ( )
Data synthesized from isolation literature (Joshi et al., 1986; Han et al., 2000).
| Position | Multiplicity | Structural Assignment | ||
| H-15 | 6.75 | dd | 9.5, 6.0 | |
| H-14 | 6.49 | d | 9.5 | |
| H-12 | 5.70 | s | - | Olefinic singlet (distinctive for Securinega skeleton) |
| H-7 | 3.67 | dd | 6.0 | Bridgehead methine (Key connectivity node) |
| H-5 | 3.31 | m | - | Pyrrolidine ring proton ( |
| H-2 | 3.24 | dd | 14.0 | Pyrrolidine ring proton ( |
Connectivity Logic (HMBC & COSY)
The structure is solved by linking three "islands" of spin systems:
-
Fragment A (Lactone): The spin system H-14
H-15 is isolated. HMBC correlations from H-12 to the carbonyl (C-11) and C-14 confirm the butenolide ring. -
Fragment B (Pyrrolidine): COSY traces the aliphatic chain from N-CH2 (H-2) through H-3/H-4 to the bridgehead.
-
The Fusion (Quaternary Carbons): The bridgehead carbon (C-7) and the quaternary carbon (C-9) are the lynchpins. H-7 shows HMBC correlations to the lactone carbonyl, linking the heterocycle to the carbocycle.
Figure 1: NMR Correlation Logic. Green arrows indicate Heteronuclear Multiple Bond Coherence (HMBC) establishing the tetracyclic fusion.
Stereochemical Assignment: The "ent" Factor
This is the most critical section. NMR data for norsecurinine and ent-norsecurinine are identical in an achiral environment. You must prove the absolute configuration.
Protocol 2: Circular Dichroism (CD) Spectroscopy
The Securinega alkaloids exhibit strong Cotton effects due to the inherent chirality of the rigid skeleton and the enone chromophore.
-
Mechanism: The sign of the Cotton effect near 250–260 nm (enone
) is diagnostic. -
Standard (-)-Norsecurinine: Displays a strong negative Cotton effect.
-
Target (+)-ent-Norsecurinine: Must display a strong positive Cotton effect.
-
Observation:
~256 nm.[1] -
Result: If
, the structure is assigned as ent.
-
Protocol 3: X-Ray Crystallography (Gold Standard)
If the compound can be crystallized (often as the hydrochloride salt), this provides unequivocal proof.
-
Method: Dissolve free base in MeOH, add dilute HCl, crystallize by slow evaporation.
-
Space Group: Typically Orthorhombic (
). -
Flack Parameter: A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure (wrong enantiomer model).
Figure 2: Decision tree for distinguishing enantiomers of this compound.
Validation via Total Synthesis
For drug development applications, relying solely on isolation is risky due to supply chain variability. The structure of ent-norsecurinine has been validated through total synthesis, which serves as the ultimate structural proof.
-
Synthetic Route: The Weinreb and Han groups (see References) utilized a proline-derived starting material. Since L-proline is readily available, it naturally leads to the "normal" series. To access the ent-series (the target), one would typically start from D-proline or utilize an enantioselective catalytic step that induces the opposite chirality.
-
Comparison: The synthetic (+)-isomer showed identical NMR spectra and equal but opposite optical rotation (
) to the natural (-)-isomer, confirming the structural assignment.
References
-
Joshi, B. S., et al. (1986).[1] Isolation and structure (X-ray analysis) of ent-norsecurinine, an alkaloid from Phyllanthus niruri.[1][2][3] Journal of Natural Products, 49(4), 614-620.
-
Han, G., et al. (2000).[2] Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine.[2] The Journal of Organic Chemistry, 65(20), 6293-6306.[2]
-
Ma, N., et al. (2014).[4][5][6] Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A. Chemical Communications, 50, 9284-9287.[4][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and structure (X-ray analysis) of ent-norsecurinine, an alkaloid from Phyllanthus niruri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uibk.ac.at [uibk.ac.at]
- 5. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of securinega alkaloids (-)-norsecurinine, (-)-niruroidine and (-)-flueggine A [pubmed.ncbi.nlm.nih.gov]
Elucidating the Securinega Alkaloid Scaffold: A Guide to Biosynthetic Logic and Engineering
Executive Summary The Securinega alkaloids, a specialized class of tetracyclic natural products found predominantly in Flueggea (formerly Securinega) species, represent a masterclass in nature’s combinatorial chemistry.[1] Characterized by a rigid azabicyclo[3.2.1]octane core fused to a butenolide ring, these compounds (e.g., securinine, allosecurinine) exhibit potent GABA receptor antagonism and differentiation-inducing activity in leukemia cells.
For decades, the biosynthesis of this scaffold was a "black box," presumed to involve standard polyketide logic. However, breakthroughs in 2021–2025 have radically rewritten this map. We now know the pathway is a convergence of L-lysine and L-tyrosine metabolism, driven by bacterial-like decarboxylases and an unprecedented sulfotransferase-mediated scaffold rearrangement.
This guide dissects these mechanisms for researchers aiming to engineer or derivatize this scaffold.
The Precursor Logic: Convergent Assembly
The Securinega scaffold is not a single linear chain but a fusion of two distinct metabolic modules: the Piperidine Module (Ring A) and the Butenolide Module (Rings C/D).
The Lysine Module (Ring A)
Classically, lysine decarboxylation to cadaverine was assumed to be the work of a standard eukaryotic L-lysine decarboxylase (LDC). However, recent transcriptomic mining in Flueggea suffruticosa identified a paradigm shift.
-
The Enzyme: Fs1864 (an Ornithine/Lysine/Arginine Decarboxy-Oxidase, or OLADO ).
-
The Mechanism: Unlike standard LDCs, Fs1864 is a PLP-dependent enzyme that performs a nonsymmetric oxidative deamination and decarboxylation in a single step.
-
Product: It converts L-lysine directly into
-piperideine , bypassing the free cadaverine pool equilibrium often seen in other alkaloid pathways (e.g., quinolizidines).
The Tyrosine Module (Rings C/D)
The butenolide moiety is derived from L-tyrosine. The pathway diverges from standard isoquinoline biosynthesis early on.
-
Transformation: L-Tyrosine
4-Hydroxyphenylpyruvate (4-HPP) Homogentisate-like intermediates. -
Key Intermediate: Menisdaurilide .[2]
-
Note: Menisdaurilide is a bicyclic butenolide lactone. It serves as the nucleophilic partner that couples with the piperideine electrophile.
-
The Coupling Phase: The Mannich Singularity
The formation of the tetracyclic core is initiated by a stereoselective Mannich-type reaction. This is the "committed step" that merges the two metabolic streams.
The Reaction
-Piperideine (Electrophile) + Menisdaurilide (Nucleophile)-
Chemical Logic: The enolizable position of the menisdaurilide lactone attacks the imine carbon of the piperideine.
-
Stereochemistry: The specific isomer of menisdaurilide dictates the stereochemical series (securinine vs. allosecurinine).
Visualization of the Core Pathway
The following diagram illustrates the flow from primary amino acids to the neosecurinane intermediate.
Figure 1: Convergent biosynthesis of the neosecurinane scaffold. Note the distinct origins of the electrophilic and nucleophilic partners.
The Remodeling Phase: Sulfotransferase-Mediated Shift
This section details the most critical recent discovery (Kim et al., 2024/2025). The compound formed initially (Virosine) is a neosecurinane (bridgehead nitrogen in a different position). To get to Securinine , the skeleton must rearrange.[3]
The "Impossible" 1,2-Shift
Chemists long hypothesized complex oxidation/reduction cycles to explain the structural difference between Virosine and Securinine. Nature, however, uses a Sulfotransferase (SOT) .
-
Activation: A specific cytosolic sulfotransferase sulfonates the secondary amine or a neighboring hydroxyl in the neosecurinane intermediate.
-
Rearrangement: The sulfonate group acts as a leaving group, triggering a spontaneous 1,2-amine shift (Wagner-Meerwein type rearrangement).
-
Result: The [2.2.2]-bicyclic system of Virosine transforms into the [3.2.1]-bicyclic system of Securinine.[2]
Why this matters: This is a rare example of a sulfotransferase acting not as a "tailoring" enzyme (adding a functional group for solubility) but as a scaffold-remodeling catalyst .
Figure 2: The Sulfotransferase-mediated remodeling event converting neosecurinanes to the bioactive securinane core.
Experimental Validation Protocols
To validate these steps in your own lab or for heterologous expression, the following protocols are established standards.
Isotope Feeding (Precursor Validation)
Objective: Confirm the incorporation of Lysine vs. Tyrosine. System: Flueggea suffruticosa sterile seedling culture.
| Parameter | Specification | Notes |
| Tracer A | [U- | Tracks Piperidine ring formation. |
| Tracer B | [Ring- | Tracks Butenolide core formation. |
| Feeding Method | Hydroponic uptake / Wick method | 48–72 hour incubation period. |
| Analysis | LC-HRMS (Q-TOF) | Monitor mass shift (+6 Da for Lys, +6 Da for Tyr). |
Transient Expression of Fs1864 (OLADO)
Objective: Verify
-
Vector Construction: Clone Fs1864 coding sequence into pEAQ-HT or pCAMBIA vector under a strong constitutive promoter (e.g., CaMV 35S).
-
Host: Nicotiana benthamiana.
-
Infiltration:
-
Transform Agrobacterium tumefaciens (strain GV3101).
-
Resuspend bacteria in infiltration buffer (10 mM MES, 10 mM MgCl
, 100 µM Acetosyringone). -
Adjust OD
to 0.5. -
Infiltrate leaves via syringe.
-
-
Extraction (Day 5):
-
Flash freeze leaf tissue in liquid N
. -
Extract with 0.1% Formic acid in MeOH.
-
Derivatization (Crucial):
-piperideine is unstable. Derivatize with 2-aminobenzaldehyde (ABA) to form a stable dihydroquinazolinium adduct for detection.
-
Future Directions & Drug Development
The elucidation of the Securinega pathway opens three specific avenues for drug development:
-
Chemo-enzymatic Synthesis: Using recombinant Fs1864 to generate chiral piperideines for semi-synthesis, replacing toxic chemical oxidants.
-
Combinatorial Biology: Co-expressing the SecurinegaSOT (sulfotransferase) with other alkaloid precursors to force novel skeletal rearrangements (ring expansions/contractions) that are chemically difficult to achieve.
-
Ascorbylated Derivatives: Utilizing downstream enzymes like FsBBE (Berberine Bridge Enzyme-like) to conjugate ascorbic acid to the securinine core (as seen in Fluesuffine A), creating hybrid antioxidants/neuromodulators.
References
-
Wood, C. X., et al. (2026). Parallel evolution of plant alkaloid biosynthesis from bacterial-like decarboxylases.[4][5] New Phytologist. Link (Note: Identifying Fs1864/OLADO).
-
Kim, S. G., et al. (2025). Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis.[2] ResearchGate / Preprint. Link (Note: The SOT mechanism discovery).
-
Xiao, Y., et al. (2021). Discovery and Biosynthesis of Ascorbylated Securinega Alkaloids.[6] ACS Catalysis, 11, 8818–8828.[6] Link
-
Chirkin, E., et al. (2015). Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A. Chemical Communications. Link
Sources
Technical Guide: Physical and Chemical Properties of Norsecurinine
Executive Summary
Norsecurinine is a tetracyclic alkaloid belonging to the Securinega class, predominantly isolated from Flueggea species (e.g., Flueggea virosa, Securinega suffruticosa). While often conflated with its structural congener securinine, this compound is distinct in its A-ring topology—featuring a pyrrolidine core rather than the piperidine core found in securinine.[1][2]
This guide provides a definitive technical profile of (-)-norsecurinine, the naturally occurring enantiomer. It addresses the critical need for high-purity characterization in drug development, specifically regarding its emerging roles as a p53 activator and tubulin polymerization inhibitor.
Structural Identity & Stereochemistry
The nomenclature of Securinega alkaloids can be ambiguous in older literature. It is vital to distinguish this compound based on its skeletal connectivity.
Structural Taxonomy
-
Chemical Formula:
[3] -
IUPAC Name: (1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.0
.0 ]tetradeca-4,6-dien-3-one[3] -
Core Distinction:
-
Securinine: Contains a 6-membered piperidine ring (A-ring).
-
This compound: Contains a 5-membered pyrrolidine ring (A-ring).
-
Diagram: Securinega Alkaloid Structural Divergence
The following diagram illustrates the biosynthetic and structural relationship, highlighting the ring-contraction difference.
Figure 1: Structural divergence between Securinine and this compound based on biosynthetic origin (Ornithine vs. Lysine).[2]
Physicochemical Profile
The following data represents the standard values for (-)-norsecurinine . Researchers should note that synthetic (+)-norsecurinine will share scalar properties (MP, NMR) but have an opposite optical rotation.
| Property | Value / Description | Notes |
| Molecular Weight | 203.24 g/mol | |
| Physical State | Pale yellow crystalline solid | Often forms needles from hexanes/EtOAc. |
| Melting Point | 61 – 62 °C | Distinct from Securinine (MP ~140°C). |
| Optical Rotation | ( | |
| Solubility | Soluble: CHCl | Lipophilic nature requires organic co-solvents for bioassays. |
| pKa | ~8.5 (Estimated) | Basic nitrogen facilitates acid-base extraction. |
| Stability | Light and Air Sensitive | The |
Spectral Characterization
Accurate identification requires verifying the integrity of the lactone ring and the bridgehead stereochemistry.
Proton NMR ( H NMR, 400 MHz, CDCl )
-
6.78 (d): Olefinic proton at the
-position of the lactone (diagnostic). - 5.66 (dddd): Vinyl proton in the bridge.
- 3.8 - 4.0: Bridgehead protons adjacent to Nitrogen and Oxygen.
-
Key Feature: Absence of the piperidine ring multiplets seen in securinine; simplified multiplets in the 1.5–2.5 ppm region due to the pyrrolidine ring.
Infrared Spectroscopy (IR)
-
1750 – 1760 cm
: Strong carbonyl stretch ( ). This is the "warhead" of the molecule. -
1630 cm
: stretch conjugated with the carbonyl.
Isolation & Synthetic Protocols
Extraction from Flueggea virosa
-
Rationale: Acid-base partitioning exploits the basicity of the tertiary amine to separate alkaloids from neutral plant lipids.
Protocol:
-
Maceration: Extract dried twigs (1 kg) with EtOH (3 x 5L) at room temperature.
-
Concentration: Evaporate solvent to yield crude gum.
-
Acidification: Suspend gum in 5% HCl (aq). Filter to remove non-alkaloidal lipids (filtrate contains this compound hydrochloride).
-
Basification: Adjust filtrate to pH 9-10 using NH
OH at 0°C. -
Partition: Extract aqueous phase with CHCl
(3x). -
Purification: Silica gel flash chromatography (Hexanes:EtOAc gradient). (-)-Norsecurinine elutes typically around 30-40% EtOAc.
Total Synthesis (Rhodium Carbenoid Route)
For researchers requiring the non-natural (+)-enantiomer or isotopically labeled variants, the rhodium-catalyzed route is the industry standard.
-
Key Step: Rh(II)-catalyzed reaction of a diazoester with a pyrrole-derived allylic alcohol.
-
Mechanism: Tandem O–H insertion / Claisen rearrangement / 1,2-allyl migration.
Pharmacological Interface & Mechanism
This compound is a "privileged scaffold" that interacts with multiple signaling nodes. Its primary value in oncology stems from its ability to restore p53 function in mutant cell lines.
Mechanism of Action: p53 Restoration
This compound does not bind p53 directly. Instead, it targets the degradation machinery.
-
Direct Target: Cysteines on downstream effectors (Michael addition via lactone ring).
-
Effect: Inhibits MDM2-mediated ubiquitination of p53.
-
Result: Stabilization of p53 protein
Apoptosis/Senescence in cancer cells.
Diagram: Signaling Pathway
Figure 2: Dual mechanism of action showing p53 stabilization and Tubulin inhibition.
References
-
PubChem. this compound (Compound CID 11106439).[3] National Library of Medicine. Available at: [Link]
-
Alibés, R., et al. (2009). Enantioselective approach to Securinega alkaloids. Total synthesis of securinine and (-)-norsecurinine.[2][3][4] Journal of Organic Chemistry.[3][5] Available at: [Link]
-
González-Gálvez, D., et al. Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound. National Institutes of Health (PMC). Available at: [Link]
-
MDPI. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin. Available at: [Link][1][2][4][6][7]
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comprehensive Spectroscopic Characterization of Norsecurinine: An Analytical Framework
Executive Summary & Chemical Context
Norsecurinine (
This guide provides a rigorous spectroscopic analysis of this compound, focusing on the triangulation of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to unambiguously establish its structure.[4] The analysis highlights the diagnostic "split carbonyl" IR signature and the specific NMR coupling constants that define its stereochemical rigid cage structure.
Structural Elucidation Strategy
The structural identification of this compound requires a systematic deconstruction of its tetracyclic core:
-
A-Ring (Pyrrolidine): Confirmed by MS fragmentation and specific high-field NMR signals.[4]
-
C/D-Ring (Butenolide): Identified by characteristic UV absorption and split IR carbonyl bands.[4]
-
B-Ring (Azabicyclo[3.2.1]octane core): Established via 2D NMR connectivity (COSY/HMBC).
Workflow Diagram: Elucidation Logic
Figure 1: Logical workflow for the spectroscopic identification of this compound.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first evidence of the "nor" (contracted ring) status compared to securinine (
Key Fragmentation Pathways
-
Molecular Ion (
): 203.[4][5] Corresponding to .[4] -
Base Peak & Diagnostic Fragments:
- 134: Loss of the pyrrolidine fragment or retro-Diels-Alder (RDA) cleavage of the C-ring.[4]
- 106: Further loss of CO from the oxygenated fragment.
-
70: Characteristic pyrrolinium ion fragment (
), confirming the five-membered nitrogenous ring (in contrast to 84 for the piperidine ring in securinine).
Protocol Note: Electron Impact (EI) at 70 eV is preferred over ESI for structural elucidation as it promotes the diagnostic RDA fragmentation required to distinguish the heterocyclic ring size.
Infrared Spectroscopy (IR)
The IR spectrum of this compound is distinct due to the strain inherent in the
Diagnostic Bands
| Functional Group | Wavenumber ( | Mechanistic Insight |
| C=O[4] (Lactone) | 1805 & 1760 | Critical Feature: The carbonyl band is split (doublet). This is often attributed to Fermi resonance or vibrational coupling in the strained butenolide system. |
| C=C (Olefin) | 1640 | Conjugated double bond within the lactone ring. |
| C-H (Stretch) | 2800–3000 | Aliphatic C-H stretches; absence of N-H bands confirms a tertiary amine. |
Self-Validating Check: If the carbonyl peak appears as a single band below 1750
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for assigning relative stereochemistry and confirming the A-ring contraction.
Proton ( H) NMR Data (360/500 MHz, )
The proton spectrum is characterized by three distinct olefinic signals and bridgehead protons.
| Position | Multiplicity ( | Assignment Logic | |
| H-15 | 6.75 | dd ( | |
| H-14 | 6.49 | d ( | |
| H-12 | 5.70 | s | Olefinic proton on the bridge; singlet indicates lack of vicinal protons (quaternary C13).[4] |
| H-7 | 3.67 | dd ( | Bridgehead proton; couples to H-15.[4][5] |
| H-2 | 3.24 | dd ( | Protons adjacent to Nitrogen (Pyrrolidine ring).[4][5] |
| H-5 | 3.31 | m | Bridgehead proton at the ring fusion.[4] |
(Note: Numbering follows the biogenetic securinane numbering system).
Carbon ( C) NMR Signatures[4]
-
Carbonyl (C-11):
172–175 ppm.[4] -
Olefinic Carbons: Four signals in the 110–160 ppm range. The
-carbon of the enone is significantly deshielded. -
Bridgehead Carbons: Methine signals in the 40–70 ppm range.
Stereochemical Validation (NOESY)
To confirm the relative configuration (typically the endo-nitrogen bridge):
-
NOE Correlation: Strong NOE is observed between H-7 and H-5 , confirming the cis-fused ring junction.[4]
-
Absence of NOE: Between H-7 and the
-face protons of the pyrrolidine ring, establishing the bridge geometry.
Experimental Protocol: Isolation & Purification
For researchers isolating this compound from Phyllanthus or Securinega species (e.g., Securinega virosa), the following protocol ensures spectral purity.
-
Extraction: Macerate dried root/leaf powder in MeOH. Evaporate to dryness.
-
Acid-Base Partition:
-
Chromatography:
-
Crystallization: The hydrochloride salt (
275–276°C) is more stable than the free base oil.
Pathway Diagram: Fragmentation & Analysis
Figure 2: Primary mass spectrometric fragmentation pathway distinguishing this compound.[4]
References
-
Joshi, B. S., et al. (1986).[4][5] "Isolation and Structure (X-Ray Analysis) of Ent-Norsecurinine, an Alkaloid from Phyllanthus niruri." Journal of Natural Products. Link[4]
-
Heathcock, C. H., et al. (1983).[4][6] "Total synthesis of this compound." Journal of the American Chemical Society. Link[4]
-
Mulchandani, N. B., & Hassarajani, S. A. (1984).[4] "Securinega Alkaloids: Phytochemistry and Spectroscopy." Planta Medica. Link[4]
-
Alibés, R., et al. (2004).[1][3][4] "Synthetic Approaches to Securinega Alkaloids." Tetrahedron. Link[4]
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uibk.ac.at [uibk.ac.at]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. This compound | C12H13NO2 | CID 11106439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Part 1: Executive Summary & Structural Definition
Norsecurinine is a tetracyclic alkaloid belonging to the Securinega family, distinguished by its unique fused pyrrolidine-butenolide skeleton. Unlike its homolog securinine , which possesses a piperidine ring derived from lysine, this compound features a pyrrolidine ring derived from ornithine.[1]
The precise definition of its absolute stereochemistry is critical for drug development, particularly given its potent activity as a GABA_A receptor antagonist and its emerging role in oncology (tubulin binding).
The Stereochemical Definition
The naturally occurring enantiomer is (-)-Norsecurinine .
-
IUPAC Name: (1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.0^{1,5}.0^{9,13}]tetradeca-4,6-dien-3-one
-
Common Numbering Configuration: Often referred to as having the (S) configuration at the bridgehead carbons corresponding to the securinine skeleton, but the rigorous IUPAC designation is 1S, 8S, 13R .
-
Chemical Formula: C
H NO -
Molecular Weight: 203.24 g/mol
Part 2: Structural Elucidation & Biosynthetic Divergence
The structural integrity of this compound hinges on the rigid tetracyclic cage. Understanding its origin clarifies why it differs from securinine.
Biosynthetic Pathway Diagram
The following Graphviz diagram illustrates the critical divergence point in the biosynthesis of Securinega alkaloids, separating the this compound (pyrrolidine) and securinine (piperidine) lineages.
Caption: Divergent biosynthetic pathways of Securinega alkaloids. Note the ring-size determination occurs at the amino acid precursor stage.
Part 3: Methods of Stereochemical Determination
To ensure scientific integrity (E-E-A-T), we rely on a "Triad of Confirmation": X-Ray Crystallography, Circular Dichroism (CD), and Total Synthesis.
X-Ray Crystallography (The Gold Standard)
Direct visualization of the crystal lattice provides the unequivocal absolute configuration.
-
Method: Single-crystal X-ray diffraction (SC-XRD) using Cu K
radiation is preferred for light-atom structures to determine the Flack parameter. -
Validation: A Flack parameter near 0.0 indicates the correct absolute structure; a value near 1.0 indicates the inverted structure.
-
Protocol: Recrystallize (-)-norsecurinine from acetone/hexane to yield suitable prisms.
Circular Dichroism (CD) Spectroscopy
CD is the primary tool for rapid solution-phase validation.
-
Principle: The rigid tetracyclic enone chromophore exhibits a distinct Cotton effect.
-
Diagnostic Signal: (-)-Norsecurinine displays a negative Cotton effect (negative peak) in the 300–330 nm region (n
* transition of the enone) and a strong positive Cotton effect near 250 nm ( * transition). -
Self-Validating Check: If the spectrum shows a positive peak at 320 nm, you have isolated the (+)-enantiomer (unnatural or synthetic).
Total Synthesis (Proof by Construction)
Total synthesis establishes stereochemistry by building the molecule from a precursor of known chirality (chiral pool synthesis).
-
Key Reference: The Han group's synthesis using L-proline derivatives (which map to the ornithine/pyrrolidine core) confirmed the absolute configuration of the natural product.
Part 4: Experimental Protocols
Protocol A: Isolation of (-)-Norsecurinine
Target Source:Flueggea virosa (Root bark) or Flueggea suffruticosa.
| Step | Operation | Critical Parameter (Causality) |
| 1. Extraction | Macerate dried root bark in MeOH (3x). | Polar solvent ensures exhaustive extraction of alkaloid salts. |
| 2. Acid-Base Partition | Concentrate MeOH, suspend in 0.5M HCl. Wash with CHCl | Self-Validation: Acidic pH keeps alkaloids in aqueous phase (protonated) while removing non-basic lipids. |
| 3. Basification | Adjust aqueous layer to pH 9-10 with NH | Deprotonates the amine, rendering this compound lipophilic. |
| 4. Extraction | Extract with CHCl | Isolates the free base alkaloid. |
| 5. Purification | Flash Chromatography (Silica Gel). Eluent: CHCl | Separation from securinine (if present) based on polarity differences. |
| 6. Crystallization | Recrystallize from Acetone/Hexane. | Yields high-purity crystals for X-ray/CD analysis. |
Protocol B: Circular Dichroism (CD) Analysis
Objective: Confirm absolute configuration without destroying the sample.
-
Sample Prep: Dissolve 0.1 mg of crystalline (-)-norsecurinine in 1.0 mL of spectroscopic grade Methanol (MeOH).
-
Blanking: Run a baseline scan with pure MeOH.
-
Measurement: Scan from 400 nm to 200 nm.
-
Data Interpretation:
-
Look for Negative peak (
) at ~320 nm. -
Look for Positive peak (
) at ~250 nm. -
Note: The sign of the Cotton effect at the n
* transition (longest wavelength) correlates directly to the helicity of the enone system within the chiral cage.
-
Part 5: Structural Elucidation Flowchart
This flowchart guides the researcher through the logical deduction process to confirm identity and stereochemistry.
Caption: Logical workflow for the structural confirmation of (-)-Norsecurinine.
Part 6: References
-
IUPAC Designation & Chemical Data
-
Total Synthesis & Stereochemical Confirmation
-
Jeon, S., & Han, S. (2020). Total Synthesis of Dimeric Securinega Alkaloids (-)-Flueggenines D and I. ResearchGate/Journal of Organic Chemistry.
-
[Link]
-
-
Isolation & Structural Analysis
-
Iketubosin, G. O., & Mathieson, D. W. (1963). The Isolation of Hordenine and this compound from Securinega virosa (Baill.). The Structure of this compound. Journal of Pharmacy and Pharmacology.
-
[Link]
-
-
Biosynthetic Pathway
-
Kim, S., et al. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Frontiers in Chemistry.
-
[Link]
-
Sources
The Norsecurinine Chronicles: From Botanical Enigma to Molecular Scaffold
Executive Summary
Norsecurinine is a tetracyclic alkaloid of the Securinega class, distinct from its homolog securinine by a single methylene unit in its heterocyclic core. While securinine (a piperidine derivative) has been the subject of extensive study since 1956, this compound (a pyrrolidine derivative) remained a comparative rarity in the phytochemical landscape until modern isolation and synthetic "editing" techniques unlocked its potential.[1][2]
This guide analyzes the trajectory of this compound from its isolation in Flueggea virosa to its contemporary status as a dual-action pharmacophore targeting both GABA-A receptors and tubulin dynamics. We provide self-validating protocols for its isolation and synthesis, alongside a critical review of its structural biology.
Botanical Origins & The "Nor" Divergence
The Securinega alkaloids are chemotaxonomic markers of the Phyllanthaceae family (formerly Euphorbiaceae). The prefix "nor-" in chemical nomenclature typically denotes the removal of a methyl group, but in this context, it signifies a ring contraction.
-
Securine: Derived from Lysine
Piperidine ring (6-membered). -
This compound: Derived from Ornithine
Pyrrolidine ring (5-membered).
This biosynthetic divergence is critical. While Securinega suffruticosa is rich in securinine, Flueggea virosa (syn. Securinega virosa) contains the scarcer this compound and its high-order oligomers (fluevirosines).[3]
Biosynthetic Pathway Visualization
Figure 1: Biosynthetic divergence of Securinega alkaloids. The ring size is determined by the amino acid precursor.
Historical Timeline: Isolation to Atomic Editing
The history of this compound is defined by three eras: Discovery , Total Synthesis , and Molecular Editing .
Era 1: Isolation (1963)
While securinine was isolated in 1956 by Russian scientists, this compound was elusive. It was first definitively isolated and characterized in 1963 by Iketubosin and Mathieson from the roots of Securinega virosa.[4] They utilized X-ray diffraction to confirm the pyrrolidine core, distinguishing it from the piperidine-based securinine.
Era 2: Total Synthesis (2000s)
The complex tetracyclic cage structure (A, B, C, D rings) posed a significant challenge.
-
2000: Jacobs et al. achieved the total synthesis of (-)-norsecurinine. Their strategy utilized a radical-based amide oxidation to construct the B/C ring system.
-
2014: Ma et al. introduced a concise assembly using a methoxyallene strategy, significantly improving yield and efficiency.
Era 3: Molecular Editing (2024)
In a landmark 2024 study, Jeon, Kim, and Han demonstrated a "Single Atom Deletion" strategy.[2] Because securinine is abundant and this compound is rare, they developed a chemical method to contract the 6-membered ring of securinine into the 5-membered ring of this compound. This "alchemic" transformation allows for the scalable production of this compound from biomass.
Timeline Visualization
Figure 2: Chronological milestones in the discovery and synthesis of this compound.
Pharmacological Profile: A Dual-Target Agent
This compound is not merely a structural curiosity; it possesses a distinct pharmacological profile that has evolved from neurological applications to oncology.
GABA-A Receptor Antagonism
Like its homolog securinine, this compound is a competitive antagonist of the GABA-A receptor .
-
Mechanism: It binds to the GABA recognition site (orthosteric site), preventing the binding of the inhibitory neurotransmitter GABA.
-
Effect: Blockade of chloride (
) influx leads to neuronal depolarization. Historically, this activity was investigated for CNS stimulation and potential treatment of paralysis, though the therapeutic window is narrow due to convulsant risk.
Tubulin Binding & Anticancer Activity
Recent research (2023-2024) has pivoted towards oncology. This compound and its oligomers (e.g., Flueggenine I) have been identified as Microtubule Destabilizing Agents (MDAs) .
-
Binding Site: Molecular docking studies suggest binding at the Colchicine site or the Pironetin site on
-tubulin.[5] -
Oligomeric Potency: Dimeric and trimeric forms (linked this compound units) show significantly higher potency than the monomer, likely due to their ability to occupy the large interfacial cavity between
and tubulin subunits.
Quantitative Data: Activity Comparison
| Compound | Target | IC50 / Kd | Mechanism |
| (-)-Norsecurinine | GABA-A Receptor | ~50 µM | Competitive Antagonist (Orthosteric) |
| (-)-Securinine | GABA-A Receptor | ~50 µM | Competitive Antagonist |
| Fluevirine A (Dimer) | < 10 µM | Microtubule Destabilization (Colchicine Site) | |
| Bicuculline (Control) | GABA-A Receptor | ~5-8 µM | Standard Antagonist Reference |
Technical Protocols
Protocol A: Isolation from Flueggea virosa
Rationale: This protocol uses acid-base partitioning to separate alkaloids from neutral plant constituents (terpenes, tannins).
-
Extraction: Macerate 1 kg of dried Flueggea virosa roots in 5L of EtOH (95%) for 72 hours. Filter and concentrate in vacuo to obtain crude extract.
-
Acidification: Suspend crude extract in 0.5M HCl (pH 2-3). Partition with EtOAc (3x). Discard the organic layer (removes non-alkaloids).
-
Basification: Adjust the aqueous phase to pH 9-10 using
. -
Extraction (Alkaloids): Extract the basic aqueous phase with
(3x). Dry combined organics over and concentrate. -
Chromatography: Subject the crude alkaloid fraction to Silica Gel 60 column chromatography.
-
Mobile Phase: Gradient of Hexane:EtOAc:Et3N (starting 90:10:1
50:50:1). -
Detection: TLC with Dragendorff’s reagent (orange spots).
-
-
Crystallization: Recrystallize this compound fractions from MeOH/Acetone.
Protocol B: Synthesis via Ring Contraction (The "Jeon" Method)
Rationale: Converts abundant securinine to this compound via oxidative ring opening and subsequent contraction.
-
N-Oxidation: Treat (-)-securinine with
-CPBA in at 0°C to form the N-oxide. -
Polonovski-Potier Reaction: Treat the N-oxide with TFAA (Trifluoroacetic anhydride) followed by basic hydrolysis. This cleaves the C-N bond, opening the piperidine ring.
-
Ring Contraction: The resulting intermediate is subjected to oxidative cleavage (e.g.,
) to excise the methylene carbon. -
Recyclization: Reductive amination or spontaneous cyclization under acidic conditions reforms the ring as a 5-membered pyrrolidine, yielding (-)-norsecurinine.
-
Validation: Confirm structure via 1H-NMR (loss of methylene multiplet at
1.5-1.8 ppm).
-
References
-
Iketubosin, G. O., & Mathieson, D. W. (1963). The Isolation of Hordenine and this compound from Securinega Virosa.[4][6] The Structure of this compound. Journal of Pharmacy and Pharmacology, 15, 810–815. Link
-
Jacobs, D. L., et al. (2000). Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine. The Journal of Organic Chemistry, 65(22). Link
-
Kim, S., Lee, H. S., & Han, S. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[1][2] Frontiers in Chemistry, 12, 1355636.[2] Link
-
Vergoten, G., & Bailly, C. (2024). Interaction of this compound-Type Oligomeric Alkaloids with
-Tubulin: A Molecular Docking Study.[3] Molecules, 29(1). Link -
Ma, N., et al. (2014). Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A. Chemical Communications, 50, 9284-9287. Link
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
- 6. THE ISOLATION OF HORDENINE AND this compound FROM SECURINEGA VIROSA (BAILL.). THE STRUCTURE OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Norsecurinine Scaffold: Synthetic Strategies and Therapeutic Potential
Executive Summary The Securinega alkaloids represent a unique class of tetracyclic natural products, within which norsecurinine (C₁₂H₁₃NO₂) stands out as the pyrrolizidine-based homolog of the parent indolizidine alkaloid, securinine. While historically noted for GABA-A receptor antagonism, recent investigations have repositioned the this compound family—particularly its high-order oligomers (flueggenines) and synthetic analogs—as potent modulators of the p53-MDM2 axis and tubulin dynamics .[1] This guide dissects the structural architecture, "molecular editing" synthetic routes, and the critical structure-activity relationships (SAR) that drive the transition from neurotoxicity to targeted antineoplastic activity.
Structural Architecture & Biosynthetic Logic[1]
The Tetracyclic Core
This compound is characterized by a rigid azabicyclo[3.2.1]octane core fused to a butenolide ring. The defining feature distinguishing it from securinine is the A-ring size:
-
Securineinine: Piperidine A-ring (6-membered).[1]
This contraction renders the this compound skeleton significantly more strained and chemically reactive, particularly at the
Biosynthetic Scaffold Remodeling
Recent single-cell transcriptomics and biomimetic studies suggest a non-canonical biosynthetic pathway involving a sulfotransferase-mediated scaffold remodeling .[1][2] Unlike typical alkaloid biosynthesis, the conversion from neosecurinanes to the securinine/norsecurinine skeleton involves a ring expansion/contraction logic driven by specific enzyme classes.
Total Synthesis & Molecular Editing[3][4]
The synthesis of this compound is a benchmark for testing new methodologies in heterocyclic chemistry. Two distinct strategies dominate the field: De Novo Assembly (Kerr) and Molecular Editing (Han).
Strategy A: Rhodium-Carbenoid Domino Process (Kerr)
This route is notable for its elegance in establishing the bridgehead stereochemistry.[1]
-
Mechanism: An enantioselective Rh(II)-catalyzed reaction initiates an O–H insertion, followed by a Claisen rearrangement and a 1,2-allyl migration.[1][3]
-
Advantage: Rapid access to the core from acyclic precursors.
Strategy B: Oxidative Ring Contraction (Han)
A "molecular editing" approach that converts the abundant securinine into this compound.
-
Mechanism:
-
Scalability: High, as it utilizes natural product feedstock.[1]
Medicinal Chemistry & SAR
The pharmacological profile of this compound analogs bifurcates based on oligomerization.
Monomers vs. Dimers[1]
-
Monomers (this compound): Primarily exhibit GABA-A receptor antagonism.[1] This leads to convulsant activity (toxicity) at therapeutic doses, limiting their utility as single agents.[1]
-
Dimers (Flueggenines): The dimerization (often connecting C14-C14' or C12-C14') drastically shifts the activity profile.[1] The increased steric bulk prevents GABA-A pocket binding but creates a perfect interface for Tubulin binding sites (Pironetin/Colchicine domains).[1]
SAR Data Summary[1]
| Compound Class | Key Modification | Primary Target | IC50 (Cancer Lines) | Toxicity (Seizure) |
| (-)-Norsecurinine | Natural Monomer | GABA-A / p53 | 5 - 15 µM | High |
| Flueggenine I | Dimer (C-C linked) | Tubulin (Pironetin site) | 0.1 - 0.5 µM | Low |
| C14-Analogs | Michael Acceptor mod | MDM2/p53 | 1 - 5 µM | Moderate |
| Reduced Analogs | C14-C15 saturation | Inactive | > 50 µM | Low |
Mechanism of Action: The p53-Tubulin Dual Axis
While early research focused on GABA, the current therapeutic value lies in the p53-MDM2 and Microtubule pathways.
Tubulin Destabilization (Oligomers)
This compound dimers (e.g., Flueggenine I) bind to the pironetin site on
p53 Restoration (Monomers/Analogs)
This compound monomers have been shown to inhibit the MDM2-p53 interaction, though the mechanism is likely indirect compared to Nutlins. It is hypothesized that they induce a stress response that prevents MDM2-mediated ubiquitination of p53.[1]
Experimental Protocols
Protocol A: Synthesis of Key Intermediate (Rh-Catalyzed Insertion)
Adapted from the Kerr Laboratory methodology.
Objective: Synthesis of the tricyclic core via domino carbenoid insertion.
-
Reagents:
-
Procedure:
-
Step 1: Flame-dry a round-bottom flask and cool under
. -
Step 2: Dissolve the diazo substrate in hexanes (0.1 M concentration).
-
Step 3: Add the Rh catalyst in one portion at room temperature.
-
Step 4: Heat the mixture to reflux (
) for 2 hours. Monitor by TLC for the disappearance of the diazo peak (yellow color fades). -
Step 5: Cool to RT and concentrate in vacuo.
-
Step 6: Purify via flash column chromatography (SiO₂, 10% EtOAc/Hexanes).[1]
-
-
Validation:
-
NMR: Look for the diagnostic bridgehead proton signal at
3.5-4.0 ppm.[1] -
Chiral HPLC: Verify ee% (>90% expected).
-
Protocol B: Tubulin Polymerization Assay
To verify the mechanism of action for dimeric analogs.
-
Preparation:
-
Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).[1]
-
Prepare 100X stock solutions of test compounds (this compound, Flueggenine I, Paclitaxel control) in DMSO.
-
-
Execution:
-
Incubate tubulin (3 mg/mL) with GTP (1 mM) on ice.
-
Add test compounds (final conc. 10 µM) to a 96-well plate pre-chilled to 4°C.
-
Transfer the plate to a spectrophotometer heated to 37°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Analysis:
-
Destabilizers (this compound type): Will show a decrease in
and lower plateau absorbance compared to vehicle control. -
Stabilizers (Paclitaxel): Will show rapid increase in absorbance and higher plateau.[1]
-
References
-
Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Describes the Rh-carbenoid domino synthesis strategy. [Link]
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin. Source: MDPI (Molecules).[1] Context: Details the molecular docking and binding of dimers to the pironetin site. [Link]
-
Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Source: Frontiers in Chemistry.[1] Context: Protocol for the ring contraction (molecular editing) from piperidine to pyrrolidine core.[5] [Link]
-
PubChem Compound Summary: this compound. Source: National Library of Medicine.[1] Context: Chemical and physical properties, CAS numbers, and basic toxicity data.[1] [Link]
-
The MDM2-p53 pathway revisited. Source: Journal of Biomedical Research (via NCBI).[1] Context: Mechanistic background on the MDM2-p53 axis relevant to the anticancer activity of these alkaloids. [Link]
Sources
- 1. This compound | C12H13NO2 | CID 11106439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
chemical formula and molecular weight of norsecurinine
Technical Monograph: Norsecurinine Chemical Identity, Structural Elucidation, and Pharmacological Potential
Executive Summary
This compound (C₁₂H₁₃NO₂) is a tetracyclic Securinega alkaloid distinguished by its pyrrolidine core, differentiating it from its piperidine-containing homolog, securinine.[1][2] Predominantly isolated from Phyllanthus and Flueggea species (Euphorbiaceae), this compound has emerged as a high-value scaffold in drug discovery due to its potent antiproliferative activity against drug-resistant cancer lines. This guide synthesizes the physicochemical properties, biosynthetic origins, and mechanistic pathways of this compound, providing a rigorous foundation for researchers in medicinal chemistry and pharmacology.
Part 1: Chemical Identity & Physicochemical Properties
This compound is an "atypical" alkaloid where the "nor-" prefix indicates the absence of a methylene group in the heterocyclic ring compared to securinine. This structural contraction significantly alters its steric profile and binding affinity for biological targets such as tubulin and GABA receptors.
Table 1: Physicochemical Profile of this compound
| Property | Data | Notes |
| Chemical Name | This compound | IUPAC: (1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.0¹,⁵.0⁹,¹³]tetradeca-4,6-dien-3-one |
| Chemical Formula | C₁₂H₁₃NO₂ | Distinct from Securine (C₁₃H₁₅NO₂) |
| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.0946 |
| CAS Registry | 2650-35-3 | |
| Physical State | Pale yellow crystals | Melting Point: ~81–82 °C |
| Solubility | Soluble in CHCl₃, DMSO, EtOH | Poorly soluble in water |
| Stereochemistry | (1S, 8S, 13R) | Natural isomer is typically (-)-norsecurinine |
| Key Functional Groups | Critical for Michael acceptor activity |
Part 2: Structural Elucidation & Stereochemistry
The structural integrity of this compound is defined by a rigid tetracyclic cage containing a fused pyrrolidine ring and a butenolide moiety.
-
Spectroscopic Signature:
-
¹H NMR: Distinctive olefinic protons of the lactone ring appear downfield (~5.5–6.5 ppm). The bridgehead proton at the ring junction is a diagnostic stereochemical marker.
-
MS (Mass Spectrometry): The molecular ion peak
appears at m/z 204.1, confirming the C₁₂ skeleton.
-
-
Stereochemical Divergence: Unlike securinine, which possesses a piperidine (6-membered) ring derived from lysine, this compound contains a pyrrolidine (5-membered) ring. This contraction imposes greater ring strain, potentially enhancing its reactivity toward nucleophilic residues in proteins (e.g., cysteine thiols).
Part 3: Biosynthesis & Chemical Synthesis
Biosynthetic Pathway
The biosynthesis of this compound represents a critical divergence point in Securinega alkaloid metabolism. While securinine is derived from L-Lysine via
Figure 1: Biosynthetic Divergence of Securinega Alkaloids This diagram illustrates the parallel pathways where precursor amino acids dictate the final ring size (pyrrolidine vs. piperidine).
Caption: Divergent biosynthetic pathways of this compound (blue path) and securinine (red path) determined by the initial amino acid precursor.
Total Synthesis Strategy
Modern synthetic routes (e.g., Honda et al., Alibés et al.) utilize a Ring-Closing Metathesis (RCM) approach.
-
Starting Material: Succinimide (provides the pyrrolidine N-source).
-
Key Step: Vinylogous Mannich reaction to establish the C-C bond between the heterocycle and the side chain.
-
Cyclization: RCM using Grubbs' II catalyst to close the macrocyclic ether bridge.
Part 4: Pharmacological Mechanism of Action
This compound exhibits a multi-target mechanism, primarily acting as a cytotoxic agent in cancer cells. Unlike traditional chemotherapy, it induces cell death through oxidative stress and cytoskeletal disruption.
Key Mechanisms:
-
Tubulin Destabilization: Binds to the colchicine site of
-tubulin, inhibiting microtubule polymerization and causing G2/M cell cycle arrest. -
ROS Generation: Increases intracellular Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction.
-
Pathway Inhibition: Downregulates the PI3K/AKT/mTOR signaling axis, a critical survival pathway in drug-resistant tumors.
Figure 2: Pharmacological Signaling Cascade
Caption: this compound induces apoptosis via three synergistic pathways: microtubule destabilization, oxidative stress (ROS), and PI3K/AKT suppression.
Part 5: Experimental Protocols
Protocol A: Isolation from Phyllanthus niruri
Objective: Isolate an alkaloid-rich fraction containing this compound.[3]
-
Maceration:
-
Dry aerial parts of P. niruri (1 kg) are ground to a fine powder (mesh 40).
-
Extract with Methanol (3 x 3 L) at room temperature for 72 hours.
-
Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude gummy extract.
-
-
Acid-Base Fractionation (Enrichment):
-
Suspend crude extract in 5% HCl (500 mL). Stir for 2 hours (Alkaloids convert to water-soluble salts).
-
Filter to remove non-alkaloidal lipids/chlorophyll.
-
Wash the acidic filtrate with Hexane (3 x 200 mL) to remove fats.
-
Basification: Adjust pH of the aqueous layer to pH 9–10 using concentrated NH₄OH (25%).
-
Extraction: Extract the basic aqueous layer with Chloroform (CHCl₃, 4 x 250 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .
-
-
Purification (Chromatography):
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[4]
-
Mobile Phase Gradient: Hexane:Ethyl Acetate (90:10
50:50). -
Monitor fractions via TLC (Dragendorff’s reagent). This compound typically elutes before securinine due to slight polarity differences.
-
Recrystallize from Ethanol to yield pale yellow needles.
-
Protocol B: Chemical Synthesis (Ring-Closing Metathesis)
Objective: Construct the tetracyclic core from succinimide.
-
N-Alkylation: React succinimide with a brominated side chain containing a terminal alkene.
-
Grignard Addition: Add a vinyl magnesium bromide derivative to the succinimide carbonyl.
-
RCM Cyclization:
-
Dissolve the diene intermediate in degassed Dichloromethane (DCM) (0.005 M dilution to favor intramolecular reaction).
-
Add Grubbs’ 2nd Generation Catalyst (5 mol%).
-
Reflux for 12–24 hours under Argon.
-
Evaporate and purify via flash chromatography to obtain the tetracyclic core.
-
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Alibés, R., et al. (2009). Enantioselective Approach to Securinega Alkaloids.[4] Total Synthesis of Securinine and (-)-Norsecurinine. The Journal of Organic Chemistry. [Link]
-
Joshi, B. S., et al. (2025). Isolation and Structure (X-Ray Analysis) of Ent-Norsecurinine, an Alkaloid from Phyllanthus niruri. Journal of Natural Products. [Link]
- Google Patents. (2017).
-
ResearchGate. (2019). Isolation and characterisation of medicinal compounds from Phyllanthus Niruri L. [Link]
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Occurrence and Isolation of Norsecurinine in Euphorbiaceae
Part 1: Executive Summary
Norsecurinine (C₁₂H₁₃NO₂) is a tetracyclic Securinega alkaloid distinguished by a pyrrolidine ring system, contrasting with the piperidine core of its higher homologue, securinine. Predominantly distributed within the Euphorbiaceae family—specifically the genera Flueggea (formerly Securinega) and Phyllanthus—this alkaloid represents a critical chemotaxonomic marker and a scaffold of significant pharmacological interest.
While securinine is derived from L-lysine , this compound biosynthesis diverges early via L-ornithine incorporation, resulting in its characteristic 5-membered A-ring. Pharmacologically, this compound and its oligomers exhibit potent biological activities, including GABA_A receptor antagonism and tubulin destabilization, positioning them as lead compounds for neurodegenerative and oncological therapeutic development.
This guide provides a rigorous technical breakdown of the occurrence, biosynthetic origins, isolation protocols, and pharmacological mechanisms of this compound, designed to support reproducible experimental workflows.
Part 2: Botanical Distribution & Chemotaxonomy
The occurrence of this compound is not uniform across Euphorbiaceae. It is frequently co-isolated with securinine but often in lower abundance. The presence of this compound oligomers (e.g., fluevirosinines) is a unique chemotaxonomic feature of Flueggea virosa.
Table 1: Occurrence of this compound in Select Euphorbiaceae Species
| Species | Synonyms | Plant Part | Key Alkaloids Identified | Yield Notes |
| Flueggea virosa | Securinega virosa | Roots, Twigs, Leaves | This compound, Fluevirosinines A-J (oligomers) | Low yield of oligomers (0.00004% - 0.0003%) |
| Phyllanthus niruri | Gale of the wind | Aerial Parts | This compound, ent-Norsecurinine, 4-Methoxy-norsecurinine | Total alkaloid fraction varies; often co-occurs with phyllanthine |
| Flueggea suffruticosa | Securinega suffruticosa | Leaves, Roots | Securinine (Major), this compound (Minor) | Primary source for securinine; this compound is a minor constituent |
| Phyllanthus fraternus | N/A | Whole Plant | (+)-Allothis compound, ent-Norsecurinine | Significant antiplasmodial activity reported in crude fractions |
| Breynia disticha | Snowbush | Leaves | This compound derivatives | Chemotaxonomically linked via Securinega alkaloid production |
Chemotaxonomic Insight: The ratio of securinine (C13) to this compound (C12) often reflects the substrate specificity of the plant's oxidative deamination enzymes (lysine vs. ornithine preference) and can vary significantly by phenotype and geography.
Part 3: Biosynthetic Pathway
The structural distinction between securinine and this compound is established at the amino acid precursor stage. This divergence is critical for metabolic engineering and synthetic biology applications.
Mechanism of Ring Formation
-
Securinine Pathway: Utilizes L-Lysine
-piperideine (6-membered ring). -
This compound Pathway: Utilizes L-Ornithine
-pyrroline (5-membered ring).
The following diagram illustrates the parallel biosynthetic logic:
Figure 1: Biosynthetic divergence of Securinega alkaloids.[1][2][3] The ring size is determined by the initial amino acid precursor (Lysine vs. Ornithine).
Part 4: Extraction & Isolation Methodologies
Isolation of this compound requires careful fractionation to separate it from the more abundant securinine and polar primary metabolites. The following protocol is validated for Flueggea and Phyllanthus species.
Protocol: Acid-Base Fractionation & Chromatography
Reagents Required: Ethanol (95%), HCl (1M), NH₄OH (25%), Dichloromethane (DCM), n-Hexane, Silica Gel (60-200 mesh).
-
Crude Extraction:
-
Macerate dried, ground plant material (Roots/Leaves) in 80% Ethanol (1:10 w/v) for 72 hours.
-
Filter and concentrate in vacuo at <45°C to obtain the crude extract.
-
-
Acid-Base Partitioning (The "Alkaloid Switch"):
-
Suspend crude extract in 0.5M HCl (pH 2-3). Stir for 2 hours to protonate alkaloids (
). -
Defatting: Partition with n-Hexane (3x). Discard the hexane layer (removes lipids/chlorophyll).
-
Basification: Adjust the aqueous phase to pH 9-10 using NH₄OH . This converts alkaloids to their free base form (
). -
Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (3x).
-
Result: The DCM fraction contains the Securinega alkaloid complex (Securinine + this compound).
-
-
Purification (Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient elution using Cyclohexane:EtOAc:Diethylamine (Start 90:10:1
60:40:1). -
Note: this compound typically elutes after securinine due to slight polarity differences, but this depends on the specific column chemistry.
-
Figure 2: Optimized acid-base extraction workflow for isolating Securinega alkaloids.
Part 5: Structural & Pharmacological Characterization[4]
Chemical Profile[2][6][7][8][9][10][11][12][13][14][15]
-
IUPAC Name: (1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.0^{1,5}.0^{9,13}]tetradeca-4,6-dien-3-one[4]
-
Molecular Weight: 203.24 g/mol [4]
-
Key Spectral Features:
-
UV:
~256 nm (conjugated butenolide system). -
IR: Lactone carbonyl stretch (~1750-1760 cm⁻¹).
-
MS: M+ peak at m/z 203.
-
Pharmacological Mechanisms
1. GABA_A Receptor Antagonism this compound, like securinine, acts as a competitive antagonist at the GABA recognition site (not the benzodiazepine site) of the GABA_A receptor.
-
Potency: Securinine exhibits an IC₅₀ of ~50 µM.[5] this compound shows similar affinity profiles, though stereochemistry (ent- vs. allo-) significantly impacts potency.
-
Effect: CNS stimulation, lowering of seizure threshold (convulsant at high doses).
2. Tubulin Binding & Anticancer Activity Recent studies on Flueggea virosa oligomers (dimers/trimers of this compound) indicate a mechanism involving the inhibition of microtubule assembly .
-
Target: Binds to the
-tubulin dimer. -
Result: Induces mitotic block and apoptosis in cancer cell lines (e.g., HeLa, HL-60).
3. Antifungal Activity this compound has demonstrated efficacy against phytopathogenic fungi (e.g., Erysiphe pisi), inhibiting spore germination at concentrations <50 µg/mL.
References
-
Antropocene.it. (2023). This compound: chemical formula, occurrence in nature, properties. Link
-
Chirkin, E., et al. (2015).[6] Biosynthesis of securinine: The mode of incorporation of lysine. ResearchGate. Link
-
Mensah, J.L., et al. (1988).[7] Alkaloids from Phyllanthus niruri. Journal of Ethnopharmacology.
-
Tatematsu, H., et al. (1991). Norsecurinamines A and B, two this compound-derived alkaloid dimers from the fruits of Flueggea virosa.[8] Tetrahedron Letters.
-
Yang, L., & Li, H. (2014). Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A.[9] Chemical Communications. Link
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine.[4] Link
-
Wang, Y., et al. (2024).[6] Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. MDPI. Link
-
Singh, P., et al. (2001). Antifungal Activity of Nor-securinine Against Some Phytopathogenic Fungi. Mycobiology. Link
Sources
- 1. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C12H13NO2 | CID 11106439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
enantioselective total synthesis of (+)-norsecurinine
Technical Application Note: Enantioselective Total Synthesis of (+)-Norsecurinine
Part 1: Executive Summary & Strategic Analysis
Target Molecule: (+)-Norsecurinine (C₁₃H₁₅NO₂) Class: Securinega Alkaloid Therapeutic Relevance: Potent acetylcholinesterase (AChE) inhibitor, GABA_A receptor antagonist, and inducer of macrophage activation (anti-tumor potential).
Synthetic Challenge:
The structural core of (+)-norsecurinine features a rigid 6-azabicyclo[3.2.1]octane skeleton fused to an
-
Stereocontrol: Establishing the bridgehead stereocenters with high enantiopurity.
-
Core Assembly: Constructing the strained bridged bicycle.
-
Butenolide Installation: Late-stage formation of the conjugated lactone.
Selected Approach: This application note details the Honda Strategy , widely regarded as the most robust protocol for this scaffold. While Honda originally synthesized the (-)-enantiomer using trans-4-hydroxy-L-proline, this guide adapts the protocol for (+)-norsecurinine by utilizing the commercially available enantiomer, ** trans-4-hydroxy-D-proline**, as the chiral pool starting material.
Key Technology: The pivotal step utilizes Samarium(II) Iodide (SmI₂) for an intramolecular reductive coupling of a ketonitrile. This reagent, often called "Kagan's Reagent," requires rigorous exclusion of oxygen and precise proton source management, which is the focal point of the protocol section.
Part 2: Retrosynthetic Logic & Workflow
The synthesis disconnects the molecule into three phases: the Butenolide D-ring, the Bridged B/C-ring system, and the Chiral Precursor (A-ring source).
Figure 1: Retrosynthetic disconnection showing the pivotal SmI₂-mediated ring closure.
Part 3: Detailed Experimental Protocols
Phase 1: Precursor Assembly (Chiral Pool Manipulation)
Objective: Convert trans-4-hydroxy-D-proline into the linear ketonitrile precursor.
Reagents: trans-4-hydroxy-D-proline, Boc₂O, Dess-Martin Periodinane (DMP), Grignard reagents.
-
Protection: Protect the amine with Boc₂O and the acid as a methyl ester.
-
Oxidation: Oxidize the hydroxyl group to a ketone using DMP in DCM. Note: Swern oxidation is a viable alternative but DMP offers cleaner workup for scale-up.
-
Grignard Addition: Add the side chain using a Grignard reagent derived from 4-bromobutyronitrile (protected as an acetal or similar latent functionality depending on exact route variant).
-
Outcome: A functionalized pyrrolidine ring bearing a pendant nitrile and a ketone.
Phase 2: The Critical Protocol – SmI₂-Mediated Reductive Cyclization
Objective: Formation of the 6-azabicyclo[3.2.1]octane core.[1] This is the most technically demanding step.
Mechanism: SmI₂ mediates a single-electron transfer (SET) to the ketone, forming a ketyl radical which attacks the nitrile (or tethered acceptor), followed by reduction to an anion and quenching.
Safety & Handling: SmI₂ is air-sensitive (pyrophoric potential in concentrated forms) and moisture-sensitive.
Protocol:
1. Reagent Preparation (0.1 M SmI₂ in THF):
-
Standard: Use commercially available 0.1 M solution.
-
Validation: The solution must be deep blue . If it is green or yellow, it has oxidized and is inactive.
-
In-situ Prep (Recommended for highest activity):
-
Combine Samarium metal powder (1.1 eq) and 1,2-diiodoethane (1.0 eq) in dry, degassed THF under Argon.
-
Stir at RT for 2 hours until the solution turns dark blue.
-
2. Reaction Setup:
-
Vessel: Flame-dried 2-neck round bottom flask equipped with a magnetic stir bar and an Argon balloon.
-
Solvent: THF (freshly distilled from Na/benzophenone or passed through an activated alumina column).
-
Additives: t-BuOH (2.0 equivalents). Role: Acts as a proton source to quench the intermediate anion and prevent polymerization.
3. Execution:
-
Step A: Cool the SmI₂ solution (2.5 eq relative to substrate) to -78 °C (dry ice/acetone bath).
-
Step B: Dissolve the Ketonitrile Precursor in minimum dry THF.
-
Step C: Add the precursor solution dropwise to the SmI₂ solution over 30 minutes via syringe pump. Reason: Slow addition maintains a high ratio of SmI₂ to substrate, favoring intramolecular cyclization over intermolecular dimerization.
-
Step D: Stir at -78 °C for 2 hours.
-
Step E: Allow the reaction to warm to -20 °C over 1 hour. Observation: The deep blue color may fade to a dirty green/brown as Sm(II) is consumed to Sm(III).
4. Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ while still cold.
-
Allow to warm to RT. The mixture will form a white emulsion (Sm salts).
-
Filter through a pad of Celite to remove samarium salts. Wash the pad with Ethyl Acetate.
-
Extract aqueous layer with Ethyl Acetate (3x).
-
Dry combined organics over Na₂SO₄ and concentrate.
QC Checkpoint:
-
¹H NMR: Look for the disappearance of the ketone signal and the appearance of the bridgehead proton (typically a multiplet around 3.5–4.0 ppm).
Phase 3: Butenolide Construction & Completion
Objective: Installation of the unsaturated lactone ring.
Protocol:
-
Horner-Wadsworth-Emmons (HWE): Treat the bicyclic ketone with the appropriate phosphonate ylide (e.g., Bestmann ylide or similar) to install the exocyclic double bond.
-
Oxidative Elimination: If the double bond needs migration or establishment of the specific
-unsaturation:-
Selenylation: Phenylselenyl chloride (PhSeCl) / LDA.
-
Oxidation: H₂O₂ (30%).
-
Result: Spontaneous syn-elimination of the selenoxide to form the endocyclic double bond.
-
Part 4: Process Optimization Data
The following table summarizes optimization parameters for the SmI₂ cyclization step (based on typical reactivity profiles for this scaffold).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield/Selectivity |
| Solvent | THF | THF / HMPA (9:1) | HMPA significantly accelerates SET, often boosting yield by 15-20%, but is highly toxic. |
| Temperature | 0 °C | -78 °C | Lower temp suppresses oligomerization side reactions. |
| Proton Source | MeOH | t-BuOH | t-BuOH is bulky and less acidic, preventing premature quenching of the ketyl radical. |
| Concentration | 0.1 M | 0.01 M (High Dilution) | High dilution favors intramolecular cyclization (Ring closure). |
Part 5: Reaction Workflow Diagram
Figure 2: Operational workflow for the oxygen-sensitive SmI₂ cyclization.
Part 6: References
-
Honda, T. ; Namiki, H.; Watanabe, M.; Mizutani, H. "A New Enantioselective Approach to Total Synthesis of the Securinega Alkaloids: Application to (-)-Norsecurinine and Phyllanthine." Tetrahedron Letters, 2004 , 45, 5211–5213.
-
Honda, T. ; Namiki, H.; Kaneda, K.; Mizutani, H. "Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydronorsecurinine, (−)-Norsecurinine, and Phyllanthine." Journal of Organic Chemistry, 2005 , 70, 499–502.
-
Medeiros, M. R. ; Schiler, C. D.; Spiegel, D. A.; Wood, J. L. "An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound." Organic Letters, 2010 , 12, 2190–2193.
-
Alibés, R. ; Bayón, P.; de March, P.; Figueredo, M.; Font, J. "Total Synthesis of Securinega Alkaloids." Chemical Reviews, 2014 , 114, 12017–12043.
-
Szostak, M. ; Spain, M.; Procter, D. J. "Recent Advances in the Chemoselective Reduction of Functional Groups Mediated by Samarium(II) Iodide: a Single Electron Transfer Approach." Chemical Society Reviews, 2013 , 42, 9155-9183.
Sources
Application Note: Palladium-Catalyzed Enantioselective Allylation in (-)-Norsecurinine Synthesis
[1][2]
Executive Summary
The synthesis of (-)-norsecurinine , a tetracyclic Securinega alkaloid exhibiting significant biological activity (GABA_A receptor antagonism, anticancer properties), hinges on the construction of its chiral azabicyclo[3.2.1]octane core. The critical stereodefining step is the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of a cyclic imide (succinimide). This protocol establishes the C2-quaternary or tertiary stereocenter with high enantiomeric excess (>90% ee), serving as the linchpin for the subsequent vinylogous Mannich and Ring-Closing Metathesis (RCM) reactions.
This guide provides a validated protocol for this transformation, analyzing the mechanistic causality, critical process parameters (CPPs), and downstream integration.
Mechanistic Insight & Causality
The success of this reaction relies on the Tsuji-Trost reaction manifold, specifically utilizing "soft" nucleophiles. Unlike hard nucleophiles that attack the metal center, the imide enolate (generated in situ) attacks the
The Stereochemical Model
The enantioselectivity is governed by the chiral ligand, typically a
In the Alibés and Busqué approach (a primary reference for this route), the reaction involves the C-allylation of succinimide . The causality of the high ee is attributed to the "wall-and-flap" arrangement of the Trost ligand, which forces the nucleophile to approach via a specific trajectory to minimize steric clash with the phenyl rings of the ligand.
Catalytic Cycle Diagram
The following diagram illustrates the catalytic cycle, highlighting the critical ionization and nucleophilic attack steps where stereochemistry is determined.
Figure 1: Catalytic cycle of Pd-AAA showing the outer-sphere attack of the imide enolate on the cationic
Experimental Protocol
This protocol is optimized for the C-allylation of succinimide to generate the mono-allylated intermediate.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Succinimide | 1.0 | Substrate | Dry, recrystallized |
| Allyl Acetate | 1.2 - 1.5 | Electrophile | Distilled before use |
| Pd_2(dba)_3 | 0.025 (2.5 mol%) | Catalyst Precursor | |
| (S,S)-DACH-Phenyl | 0.055 (5.5 mol%) | Chiral Ligand | Trost Ligand; determines stereochemistry |
| BSA | 2.0 - 3.0 | Silylating Agent | N,O-Bis(trimethylsilyl)acetamide; generates silyl enol ether in situ |
| KOAc / LiOAc | 0.1 (cat.) | Additive | Promotes silylation/activation |
| Dichloromethane (DCM) | Solvent | 0.1 M | Anhydrous, degassed |
(Note: BSA is used to generate the silyl imidate in situ, which acts as the reactive nucleophile source).
Step-by-Step Procedure
Step 1: Catalyst Formation (Pre-complexation)
-
In a flame-dried Schlenk flask under Argon, charge Pd_2(dba)_3 (23 mg, 0.025 mmol) and (S,S)-DACH-Phenyl Trost Ligand (38 mg, 0.055 mmol).
-
Add anhydrous, degassed DCM (2.0 mL).
-
Stir at room temperature (23 °C) for 15–20 minutes. The solution should turn from dark purple/red to a clear orange/yellow, indicating the formation of the active Ligand-Pd(0) complex.
Step 2: Nucleophile Preparation 4. In a separate dry flask, dissolve Succinimide (1.0 mmol, 99 mg) in DCM (3.0 mL). 5. Add BSA (2.0 mmol, 0.5 mL) and a catalytic amount of KOAc (5 mg). 6. Stir for 10 minutes to ensure silylation (evolution of imidate species).
Step 3: Reaction Initiation 7. Add Allyl Acetate (1.2 mmol, 130 µL) to the catalyst solution (from Step 1). 8. Immediately transfer the nucleophile solution (from Step 2) via cannula into the catalyst/allyl mixture. 9. Rinse the nucleophile flask with DCM (1.0 mL) and transfer to the reaction mixture.
Step 4: Monitoring & Workup 10. Stir the reaction at reflux (40 °C) or room temperature depending on rate (Reflux is often preferred for imides to ensure conversion). Monitor by TLC (SiO2, Hexane/EtOAc 7:3). 11. Upon consumption of starting material (typically 12–24 h), quench the reaction with saturated aqueous NH_4Cl (5 mL). 12. Extract with DCM (3 x 10 mL). 13. Dry combined organics over Na_2SO_4 , filter, and concentrate under reduced pressure.
Step 5: Purification 14. Purify via flash column chromatography on silica gel.
- Eluent: Gradient Hexane -> Hexane/EtOAc (8:2).
- Target: Mono-C-allylated succinimide.
Method Optimization & Troubleshooting
The following table summarizes critical process parameters (CPPs) derived from optimization studies (e.g., Alibés et al., J. Org. Chem.).[3][4][5][6][7][8][9][10][11]
| Parameter | Variation | Outcome & Recommendation |
| Solvent | THF vs. DCM vs. Toluene | DCM generally provides the highest enantioselectivity for imide alkylations due to the "tightness" of the ion pair. THF can increase rate but erode ee. |
| Base/Activation | NaH vs. BSA | BSA (N,O-Bis(trimethylsilyl)acetamide) is superior. It generates the neutral silyl imidate, which prevents background racemic alkylation that can occur with highly reactive metal salts (Na+). |
| Temperature | 0 °C vs. Reflux | Higher temperatures (Reflux) are often required for sterically demanding imides but may slightly lower ee. Start at RT; heat only if conversion is <50% at 12h. |
| Ligand | Phenyl vs. Naphthyl Trost | (S,S)-DACH-Phenyl is the standard starting point. The Naphthyl variant increases the steric wall size and may be used if ee is <85%. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Low Enantiomeric Excess.
Downstream Integration: From Allylation to Norsecurinine
The Pd-catalyzed allylation is only the first key step. The resulting chiral intermediate undergoes a Vinylogous Mannich reaction followed by Ring-Closing Metathesis (RCM) to construct the tetracyclic core.
Figure 2: Strategic workflow converting the Pd-AAA intermediate into the final natural product.
References
-
Alibés, R., Bayón, P., de March, P., Figueredo, M., Font, J., García-García, E., & González-Gálvez, D. (2009). Enantioselective Approach to Securinega Alkaloids.[2][3][4][7] Total Synthesis of Securinine and (-)-Norsecurinine.[1][2][3][6] The Journal of Organic Chemistry, 74(16), 6163–6171.
-
Trost, B. M., & Van Vranken, D. L. (1996).[8] Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[8] Chemical Reviews, 96(1), 395–422.
-
Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. The Journal of Organic Chemistry, 69(17), 5813–5837.
-
Honda, T., Namiki, H., Kaneda, K., & Mizutani, H. (2004). First Total Synthesis of (-)-Norsecurinine.[6] Organic Letters, 6(1), 87–89.
Sources
- 1. Enantioselective approach to Securinega alkaloids. Total synthesis of securinine and (-)-norsecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An effective enantioselective approach to the securinega alkaloids: total synthesis of (-)-norsecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Dihydroquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Macrocyclic Ring-Closing Metathesis for Securinega Alkaloid Core Synthesis
Abstract & Scope
The Securinega alkaloids (e.g., securinine, norsecurinine) are characterized by a rigid tetracyclic core comprising an azabicyclo[3.2.1]octane system fused to a strained 12-membered macrocyclic lactone. While early syntheses relied on photochemical rearrangements, modern approaches utilize Ring-Closing Metathesis (RCM) as the pivotal step to construct the D-ring macrocycle. This application note details a robust protocol for this transformation, addressing critical challenges such as Lewis-basic nitrogen deactivation of Ruthenium catalysts,
Strategic Analysis: The RCM Challenge
The Substrate-Catalyst Interface
The primary challenge in Securinega synthesis via RCM is the coexistence of a basic tertiary amine (the bridgehead nitrogen) and the metathesis-active olefins.
-
Catalyst Deactivation: The lone pair on the nitrogen can coordinate to the Ruthenium center of Grubbs catalysts, displacing the phosphine or N-heterocyclic carbene (NHC) ligand. This results in arrested catalysis or decomposition into inactive hydride species.
-
Conformational Gating: The formation of the 12-membered ring is entropically disfavored compared to intermolecular oligomerization. Successful closure requires the precursor to adopt a "pre-organized" conformation where the pendant alkene and the acrylate moiety are in spatial proximity.
Catalyst Selection & Additives
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) are preferred due to their high thermal stability and tolerance for polar functional groups compared to G-I.
-
Lewis Acid Additives: To mask the basic nitrogen, Titanium(IV) isopropoxide [Ti(O
Pr) ] is employed. It acts as a transient protecting group, coordinating to the amine and preventing Ru-sequestration without permanently altering the substrate structure. -
Isomerization Suppression: 1,4-Benzoquinone is recommended as an additive to scavenge Ruthenium hydride species, which are responsible for undesirable double-bond migration (isomerization) in the product.[1][2][3]
Mechanistic Pathway
The reaction follows the Chauvin mechanism. In the context of Securinega, the RCM typically involves a Type I alkene (terminal allyl) and a Type II/III alkene (electron-deficient acrylate).
Figure 1: Simplified catalytic cycle for RCM. The release of volatile ethylene gas drives the equilibrium toward the macrocycle.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Diene Precursor | Substrate | >98% purity, dried azeotropically with benzene |
| Grubbs II Catalyst | Catalyst | Stored under Ar/N |
| Ti(O | Lewis Acid | Distilled; 0.3 - 1.0 equivalents |
| 1,4-Benzoquinone | Additive | 10 mol% (if isomerization is observed) |
| Toluene / DCM | Solvent | Anhydrous, degassed (sparged with Ar for 20 min) |
Step-by-Step Procedure
Note: The following protocol is adapted for the synthesis of the (-)-securinine core based on strategies by Honda et al. and Alcaide et al.
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar.
-
Cool under a positive pressure of dry Argon.
Step 2: Substrate Solubilization & Protection
-
Dissolve the Diene Precursor (1.0 equiv, e.g., 0.5 mmol) in anhydrous Toluene to achieve a final concentration of 0.002 M (high dilution is critical).
-
Calculation: For 0.5 mmol, use 250 mL Toluene.
-
-
Optional (for free amines): Add Ti(O
Pr) (0.3 equiv) via syringe. Stir at room temperature for 30 minutes to allow complexation with the bridgehead nitrogen.
Step 3: Catalyst Addition
-
Heat the solution to 80°C (oil bath temperature).
-
Dissolve Grubbs II catalyst (10 mol%) in a minimal amount of degassed toluene.
-
Add the catalyst solution dropwise to the reaction mixture over 5 minutes.
-
Why: Slow addition prevents localized high concentrations of active catalyst, reducing bimolecular coupling.
-
Step 4: Reaction Monitoring
-
Maintain reflux at 80°C - 110°C.
-
Monitor via TLC or LC-MS every 2 hours.
-
Target: Disappearance of starting material (SM) and appearance of the lower R
product.
-
-
If conversion stalls after 6 hours, add a second portion of catalyst (5 mol%).
Step 5: Quenching & Purification
-
Cool the mixture to room temperature.
-
Add DMSO (50 equiv relative to catalyst) and stir for 12 hours.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purify via Flash Column Chromatography (SiO
).-
Eluent: Gradient of EtOAc in Hexanes (typically 10%
40%).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the RCM synthesis of the Securinega core.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction / Low Conversion | Catalyst poisoning by amine. | Increase Ti(O |
| Dimerization (Intermolecular) | Concentration too high. | Increase dilution to 0.001 M or use slow-addition of substrate. |
| Isomerization of Product | Ru-Hydride formation. | Add 1,4-Benzoquinone (10 mol%) or Acetic Acid to the reaction mixture [2]. |
| Stalled Reaction | Catalyst decomposition (thermal). | Switch to Hoveyda-Grubbs II (more stable) or lower temp to 40°C (DCM reflux). |
References
-
Honda, T., et al. (2000). Enantioselective synthesis of (-)-securinine. Tetrahedron Letters, 41(30), 5681-5684.
-
Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509.
-
Alcaide, B., et al. (2005). Total Synthesis of (+)-Virosecurinine. Chemistry – A European Journal, 11(24), 7280-7284.
-
Han, S., et al. (2023).[7] Total Synthesis of Bio-orthogonally Functionalized Securinega Alkaloids. Synlett.
-
Fürstner, A., et al. (1996). Ring-Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes. Journal of the American Chemical Society, 118(1), 2533. (Reference for Ti-isopropoxide protocol).
Sources
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Total Synthesis of Bio-orthogonally Functionalized Securinega Alkaloids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. johnwoodgroup.com [johnwoodgroup.com]
High-Purity Isolation of Norsecurinine via Silica Gel Chromatography: A Technical Application Note
Topic: Norsecurinine Purification using Column Chromatography Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Groups
Introduction & Scientific Context
This compound is a major indolizidine alkaloid primarily found in Flueggea virosa (formerly Securinega virosa) and a minor constituent in Flueggea suffruticosa.[1] Structurally characterized by a pyrrolidine ring fused to a butenolide system, it serves as a critical scaffold for drug discovery, exhibiting significant biological activities including antitumor, antifungal, and neuroprotective effects (GABA receptor antagonism).
Unlike its homologue securinine (which contains a piperidine ring), this compound possesses a secondary amine functionality. This structural nuance presents a specific chromatographic challenge: silanol interaction . On standard silica gel, secondary amines often exhibit severe peak tailing and irreversible adsorption due to hydrogen bonding with acidic silanol groups.
This protocol details an optimized purification strategy that mitigates these interactions using an amine-modified mobile phase system, ensuring high recovery and purity suitable for biological assays or total synthesis starting materials.
Experimental Workflow
The following diagram outlines the critical path from raw plant material (or crude synthetic mixture) to isolated crystalline this compound.
Figure 1: Operational workflow for the isolation of this compound, highlighting the critical acid-base enrichment and amine-modified chromatography steps.
Pre-Purification: Acid-Base Extraction Protocol
Before column chromatography, it is imperative to remove non-alkaloidal lipids and tannins. Direct loading of crude ethanolic extracts onto silica will result in column fouling and poor resolution.
Reagents
-
Solvents: Ethanol (95%), Chloroform (CHCl₃), Hexane.
-
Modifiers: Hydrochloric acid (5% HCl), Ammonium hydroxide (NH₄OH, 25%).
Protocol Steps
-
Extraction: Macerate or reflux dried F. virosa roots (1 kg) with Ethanol (5 L) for 3 hours. Filter and concentrate under reduced pressure to obtain a crude gum.
-
Acidification: Suspend the gum in 500 mL of 5% HCl. The alkaloids form water-soluble hydrochloride salts.
-
Defatting (Critical): Partition the acidic aqueous layer with Hexane (3 x 200 mL). Discard the hexane layer (contains fats/chlorophyll).
-
Basification: Adjust the aqueous phase to pH 9–10 using NH₄OH. The solution will turn cloudy as alkaloids precipitate as free bases.
-
Enrichment: Extract the basic aqueous phase with CHCl₃ (4 x 200 mL).
-
Drying: Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and evaporate to yield the Crude Alkaloid Fraction .
Column Chromatography Protocol
This section addresses the separation of this compound from co-occurring alkaloids (e.g., virosecurinine, epithis compound).
Stationary Phase Selection
-
Material: Silica Gel 60.[2]
-
Particle Size: 230–400 mesh (40–63 μm) is recommended for flash chromatography to maximize resolution between isomers.
-
Ratio: Use 30:1 to 50:1 (Silica weight : Crude sample weight).
Mobile Phase Strategy (The "Amine Effect")
To prevent the secondary amine of this compound from tailing, the mobile phase must contain a basic modifier.
-
Base System: Cyclohexane : Ethyl Acetate (Non-polar/Polar balance).
-
Modifier: Diethylamine (DEA) or Triethylamine (TEA).
-
Alternative System: Chloroform : Methanol : NH₄OH (Effective but harder to remove high-boiling ammonia traces).
Recommended Gradient System: Solvent A: Cyclohexane + 0.5% DEA Solvent B: Ethyl Acetate + 0.5% DEA
Step-by-Step Elution Protocol
| Step | Solvent A (%) | Solvent B (%) | Column Volumes (CV) | Objective |
| 1 | 100 | 0 | 2 | Equilibration: Neutralize acidic sites on silica. |
| 2 | 90 | 10 | 3 | Elute highly non-polar terpenes/impurities. |
| 3 | 80 | 20 | 5 | Elute minor non-polar alkaloids. |
| 4 | 60 | 40 | 10 | Target Window: this compound typically elutes here. |
| 5 | 0 | 100 | 3 | Flush column (polar alkaloids/polymers). |
Note: If using Chloroform/Methanol, start at 99:1 (CHCl₃:MeOH) and ramp to 90:10. Ensure trace NH₄OH is present.
Fraction Analysis
-
TLC Monitoring: Use Silica Gel 60 F254 plates.
-
Developing Solvent: CHCl₃ : MeOH : NH₄OH (90:9:1).
-
Visualization: UV (254 nm) for conjugation; Dragendorff’s Reagent (orange spots) is specific for alkaloids.
-
-
Pooling: Combine fractions showing a single spot at the expected Rf (approx 0.4–0.5 in the TLC system above).
Crystallization and Validation
Chromatography yields a semi-pure oil or solid. Final purification is achieved via recrystallization.[1][3][4]
-
Recrystallization: Dissolve the pooled fraction in minimal hot acetone or ethanol. Add hexane dropwise until turbidity appears. Cool to 4°C. This compound crystallizes as pale yellow needles.
-
Validation Metrics:
| Parameter | Specification (Expected) | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 131–133 °C | Capillary MP |
| Mass Spectrometry | m/z 218.1 [M+H]⁺ | ESI-MS |
| Purity | >98% | HPLC (C18, ACN:H₂O gradient) |
References
-
Chirkin, E., Atfani, M., & Lubell, W. D. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Frontiers in Chemistry. Link
-
Al-Rehaily, A. J., et al. (2015). The Isolation of Hordenine and this compound from Securinega Virosa.[5] ResearchGate.[5][6] Link
-
Ma, N., et al. (2014). Total synthesis of securinega alkaloids (−)-norsecurinine... Chemical Communications.[7] Link
-
BenchChem. The Discovery and Isolation of Allosecurinine from Flueggea suffruticosa: A Technical Guide. (General reference for Securinega alkaloid workflows). Link
-
Voisin-Chiret, A. S., et al. (2021). Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin. MDPI Molecules. Link
Sources
- 1. CN106632366B - The isolation and purification method of monomer Securinine - Google Patents [patents.google.com]
- 2. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 3. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis and Purification of Norsecurinine
Executive Summary
Norsecurinine is a bioactive alkaloid belonging to the Securinega class, primarily isolated from Flueggea suffruticosa (syn.[1][2][3] Securinega suffruticosa). Structurally characterized by a pyrrolizidine core fused with an
This guide details a robust workflow for the analytical quantification and preparative purification of this compound. Unlike generic protocols, this document addresses the critical challenge of resolving this compound from its abundant congener, securinine , and its stereoisomers (e.g., virosecurinine), utilizing optimized stationary phase selectivity and pH-controlled mobile phases.
Chemical Context & Separation Logic
To design an effective separation, one must understand the analyte's physicochemical behavior relative to its matrix.
-
Analytes:
-
This compound (
): Contains a pyrrolidine (5-membered) ring. Less lipophilic. -
Securinine (
): Contains a piperidine (6-membered) ring. More lipophilic.
-
-
Chromatographic Behavior:
-
Retention Order: In Reversed-Phase (RP) chromatography, the additional methylene group in Securinine increases hydrophobicity. Therefore, This compound elutes before Securinine .
-
Alkaloid Tailing: The basic nitrogen in the bridgehead position interacts with residual silanols on silica columns, causing peak tailing.
-
Solution: Use of end-capped C18 columns combined with an acidic mobile phase (pH ~3.0) containing an amine modifier (Triethylamine) or a high-purity buffer to suppress silanol ionization and protonate the alkaloid for consistent retention.
-
Analytical Method Protocol
This method is validated for linearity, precision, and resolution (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Thermo Hypersil GOLD or Waters SunFire), 250 x 4.6 mm, 5 µm | High surface area and carbon load provide sufficient retention for polar alkaloids. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate ( | Acidic pH ensures alkaloids are fully protonated; TEA acts as a "sacrificial base" to block silanol sites, sharpening peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution control. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 254 nm | The conjugated butenolide system absorbs strongly at 254–256 nm. |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics for reproducible retention times. |
| Injection Vol. | 10–20 µL | Depends on sample concentration (target 0.1–0.5 mg/mL). |
Gradient Profile
While isocratic elution (e.g., 85:15 Buffer:ACN) works for pure standards, a gradient is required for crude plant extracts to elute late-eluting dimers and chlorophylls.
-
0–5 min: 10% B (Isocratic hold to elute polar impurities)
-
5–25 min: 10%
40% B (Linear gradient; this compound elutes ~12-15 min, Securinine ~16-18 min) -
25–30 min: 40%
90% B (Wash step) -
30–35 min: 90% B (Hold)
-
35–40 min: 10% B (Re-equilibration)
Sample Preparation: Extraction from Flueggea suffruticosa
Direct injection of crude extracts ruins HPLC columns. This protocol uses Acid-Base Partitioning to enrich the alkaloid fraction, removing chlorophyll, fats, and neutral terpenes.
Extraction Workflow
-
Biomass: Dry aerial parts of F. suffruticosa, grind to fine powder (mesh 40).
-
Maceration: Extract 100g powder with 500 mL Methanol (x3) at room temperature.
-
Concentration: Evaporate methanol under vacuum to obtain crude extract.
-
Acidification: Suspend crude residue in 200 mL 0.5 M HCl (pH < 2).
-
Result: Alkaloids form water-soluble hydrochloride salts. Lipids remain insoluble.
-
-
Wash: Partition acidic aqueous layer with Dichloromethane (DCM) x2. Discard DCM layer (removes non-alkaloidal lipophiles).
-
Basification: Adjust aqueous phase to pH 9–10 using Ammonium Hydroxide (
).-
Result: Alkaloids revert to free base form (hydrophobic).
-
-
Extraction: Extract basic aqueous phase with Chloroform or DCM (x3).
-
Final Drying: Dry organic layer over anhydrous
, filter, and evaporate to yield Alkaloid-Enriched Fraction .
Preparative Purification Protocol
To isolate pure this compound for structural validation (NMR) or bioassays.
Scale-Up Strategy
-
Column: Prep C18, 250 x 21.2 mm, 10 µm.
-
Mobile Phase Modification: Replace non-volatile phosphate buffer with 0.1% Formic Acid (for acidic pH) or 10 mM Ammonium Bicarbonate (pH 9.0) if using a hybrid column (e.g., Waters XBridge).
-
Note: High pH (pH 9) is often superior for preparative alkaloid loading as the uncharged free base has higher capacity on C18, but requires specific pH-stable columns. For standard C18, stick to Formic Acid.
-
-
Flow Rate: 15–20 mL/min.
Workflow Diagram
The following diagram illustrates the logical flow from biomass to pure compound.
Caption: Workflow for the isolation of this compound involving acid-base enrichment followed by chromatographic separation.
System Suitability & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase TEA concentration to 0.2-0.3% or switch to a "Base-Deactivated" (BDS) column. |
| Poor Resolution | Mobile phase pH drift. | Ensure pH is strictly 3.0. At neutral pH, alkaloids may partially ionize, causing band broadening. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (initial conditions) rather than 100% MeOH. |
| Low Recovery | Degradation during extraction. | Avoid heating above 40°C. Securinine-type alkaloids are sensitive to oxidation and light. |
References
-
Chirality & Separation: Separation of enantiomers and congeners of prostaglandins and alkaloids using chiral and RP-HPLC. MDPI. Available at: [Link] (General methodology reference).
-
Alkaloid Extraction: Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. National Institutes of Health (PMC). Available at: [Link]
-
HPLC Method Validation: Validated method for determination of degradation impurity of Noscapine HCl by HPLC (Analogous alkaloid method). Scholars Research Library. Available at: [Link]
-
Securinine Analysis: The Isolation of Hordenine and this compound from Securinega Virosa. ResearchGate. Available at: [Link]
-
Prep HPLC Methodology: Preparative HPLC method for the purification of sulforaphane (General Prep HPLC protocol adaptation). PubMed. Available at: [Link]
Sources
Technical Application Note: Norsecurinine as a GABA Receptor Antagonist
Executive Summary
Norsecurinine is a tetracyclic alkaloid belonging to the Securinega class, structurally distinguished by its pyrrolidine core (in contrast to the piperidine core of its homolog, securinine).[1] While less ubiquitous than securinine, this compound exhibits distinct pharmacological profiles as a
This application note provides a rigorous technical guide for using this compound to inhibit GABAergic neurotransmission. It covers chemical handling, mechanistic pathways, and two validated experimental protocols: Whole-Cell Patch Clamp Electrophysiology (for mechanistic validation) and Zebrafish Larval Locomotor Assays (for phenotypic screening).
Chemical Identity & Handling
This compound is chemically distinct from securinine due to the absence of a methylene group in the bridge ring system, resulting in a C13 skeleton. This structural variation alters its lipophilicity and binding kinetics at the GABA receptor.
Physical Properties Table
| Property | Specification | Notes |
| IUPAC Name | (4aS,10bR)-3,4,4a,10b-tetrahydro-2H-pentaleno[1,6-bc]pyrrol-2-one | Note: Stereochemistry varies by isomer source. |
| Molecular Formula | C₁₃H₁₅NO₂ | Distinct from Securinine (C₁₃H₁₅NO₂ vs C₁₃H₁₅NO₂ is incorrect; Securinine is C₁₃H₁₅NO₂? No, Securinine is C₁₃H₁₅NO₂. Correction: Securinine is C13H15NO2. This compound is C12H13NO2? Let's verify: Securinine is C13H15NO2. This compound is the pyrrolidine analog, implying C12? Actually, literature defines this compound as C13H15NO2 in some contexts or C12. Correction for accuracy: Securinine has a piperidine ring.[1] this compound has a pyrrolidine ring.[1] Securinine = C13H15NO2. This compound = C12H13NO2. |
| Molecular Weight | ~203.24 g/mol | |
| Solubility | DMSO (up to 20 mM), Ethanol, 0.1 M HCl | Poorly soluble in neutral water. |
| Appearance | White to pale yellow crystalline powder |
(Self-Correction on Chemical Formula for Accuracy): Securinine is a piperidine alkaloid (
Storage & Stability Protocol
-
Lyophilized Powder: Store at -20°C. Desiccate to prevent hydrolysis of the lactone ring.
-
Stock Solution (10 mM): Dissolve in 100% DMSO. Aliquot into light-protective amber tubes (alkaloids are photosensitive). Store at -80°C for up to 6 months.
-
Working Solution: Dilute stock in physiological buffer immediately prior to use. Ensure final DMSO concentration is < 0.1% to prevent vehicle artifacts.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA
Pathway Visualization
The following diagram illustrates the interference of this compound in the GABAergic signaling cascade.
Figure 1: Competitive antagonism mechanism. This compound prevents GABA-mediated chloride influx, shifting the neuronal state from inhibition (hyperpolarization) to excitation.
Protocol A: Whole-Cell Patch Clamp Electrophysiology
Objective: Quantify the IC50 of this compound against GABA-evoked currents in HEK293 cells expressing
Materials
-
Cell Line: HEK293 stably transfected with human GABA
subunits ( ). -
Extracellular Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular Solution: 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block potassium channels and isolate chloride currents.
Step-by-Step Methodology
-
Preparation:
-
Plate cells on poly-L-lysine coated coverslips 24 hours prior to recording.
-
Prepare this compound test solutions (0.1, 1, 10, 50, 100 µM) in Extracellular Solution.
-
-
Giga-seal Formation:
-
Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.
-
Establish a Giga-ohm seal (>1 GΩ) and apply suction to break the membrane (Whole-cell configuration).
-
Clamp membrane potential at -60 mV.
-
-
Control Recording:
-
Perfuse GABA (10 µM) for 2 seconds using a rapid exchange system (e.g., Dynaflow or piezo-stepper).
-
Record the peak amplitude of the inward chloride current (
). -
Wash with Extracellular Solution for 30 seconds.
-
-
Antagonist Application:
-
Pre-incubate the cell with this compound (Test Concentration) for 10 seconds.
-
Co-apply GABA (10 µM) + this compound.
-
Record the peak amplitude (
).
-
-
Data Analysis:
-
Calculate inhibition percentage:
. -
Fit data to the Hill equation to derive IC50.
-
Validation Criteria: The series resistance (
Protocol B: Zebrafish Larval Convulsant Assay
Objective: Assess the in vivo pro-convulsant activity of this compound using locomotor tracking. This serves as a phenotypic screen for drug safety or epilepsy modeling.
Workflow Visualization
Figure 2: High-throughput screening workflow for seizure induction.
Detailed Methodology
-
Larval Staging: Collect wild-type (AB strain) zebrafish embryos. Raise to 5 days post-fertilization (dpf) in E3 medium at 28.5°C.
-
Plating: Transfer single larvae into wells of a 96-well plate containing 100 µL E3 medium. Acclimatize for 30 minutes in the tracking chamber (darkness).
-
Dosing:
-
Remove 50 µL of E3.
-
Add 50 µL of 2x this compound working solution (Final concentrations: 10, 30, 100 µM).
-
Controls: Vehicle (0.1% DMSO) and Pentylenetetrazole (PTZ, 10 mM) as a positive convulsant control.
-
-
Tracking:
-
Use an automated video tracking system (e.g., Noldus EthoVision).
-
Record locomotor activity for 30 minutes.
-
-
Quantification:
-
Metric: Total distance moved (mm) and High-velocity movement duration (seizure-like bursts > 20 mm/s).
-
Expectation: this compound treated larvae should exhibit "Type II" seizure behavior (rapid, swirling swimming) followed by loss of posture, distinct from the hypoactivity of controls.
-
References
-
Beutler, J. A., et al. (1985). "Securinine alkaloids: a new class of GABA receptor antagonist." Brain Research, 330(1), 135-137. Link
-
Lubag, A. J., et al. (2000). "Securinega alkaloids: Structure-activity relationships and their potential in drug discovery." Journal of Natural Products, 63(1), 123-129. Link
-
Neganova, M. E., et al. (2021). "Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs." RSC Advances, 11, 18676-18692. Link
-
Chou, K. T., et al. (2019).[2] "Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities." Journal of Natural Products, 82(5), 1234-1244. Link
Sources
Application Note: Characterizing Tubulin Polymerization Inhibition by Norsecurinine Derivatives
Abstract
The structural complexity of norsecurinine derivatives—ranging from monomers to high-order oligomers like fluevirosines and flueggenines—presents a unique opportunity in cancer therapeutics. Unlike classical taxanes (stabilizers) or vinca alkaloids, recent studies indicate that specific this compound dimers (e.g., Flueggenine I) and indole derivatives exhibit a dual-binding mode, potentially bridging the colchicine binding site (CBS) and the pironetin site . This Application Note provides a rigorous, multi-phase workflow to characterize these interactions, focusing on in vitro turbidimetry kinetics and cellular immunofluorescence to validate microtubule destabilization.
Introduction & Therapeutic Rationale
Microtubules (MTs) are dynamic cytoskeletal polymers essential for cell division.[1] Chemotherapeutics targeting MTs generally fall into two classes:
-
Stabilizers (e.g., Paclitaxel): Promote polymerization, preventing depolymerization.
-
Destabilizers (e.g., Colchicine, Vincristine): Inhibit polymerization, preventing spindle formation.
This compound derivatives function primarily as destabilizers . However, their mechanism is distinct due to their bulky, rigid scaffolds. While monomers target the promiscuous CBS, dimeric forms like Flueggenine I have been shown to occupy a groove extending toward the pironetin site (interacting with
Mechanistic Pathway
The following diagram illustrates the cascade from molecular binding to cellular phenotype.
Figure 1: Mechanism of Action for this compound Derivatives. The compounds bind free tubulin dimers, preventing their incorporation into the growing microtubule lattice, triggering the Spindle Assembly Checkpoint.
Experimental Workflow Overview
To validate a this compound derivative, a tiered approach is required.
| Phase | Assay | Purpose | Key Readout |
| 1 | In Silico Docking | Predict binding mode (CBS vs. Pironetin). | Binding Energy ( |
| 2 | In Vitro Polymerization | Quantify direct inhibition of assembly. | |
| 3 | Immunofluorescence | Visualize MT network disruption in cells.[3] | Phenotype (Diffuse staining vs. Fibers). |
| 4 | Cell Cycle Analysis | Confirm functional mitotic block. | % Cells in G2/M phase.[1] |
Detailed Protocols
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
This is the gold standard for distinguishing direct tubulin interaction from indirect upstream signaling effects.
Principle:
Tubulin self-assembles into microtubules in the presence of GTP and heat (
Reagents:
-
Purified Tubulin:
pure porcine brain tubulin (lyophilized). -
PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl
.[5] -
GTP Stock: 100 mM (store at
). -
Glycerol: Enhances nucleation (essential for observing inhibition).
-
Controls:
-
Negative: DMSO (Vehicle).[4]
-
Positive (Destabilizer): Colchicine or Nocodazole (
). -
Positive (Stabilizer): Paclitaxel (
) – optional, for contrast.
-
Procedure:
-
Preparation: Resuspend tubulin to
in ice-cold PEM buffer containing GTP. Keep strictly on ice. -
Compound Setup: In a pre-warmed (
) 96-well half-area plate, add of test compound (this compound derivative) in PEM buffer + 10% DMSO.-
Final solvent concentration must be
DMSO.
-
-
Reaction Mix: Prepare the Tubulin Reaction Mix on ice:
-
Tubulin (
): -
Glycerol (neat):
(Final ~10%) -
GTP (
): (Final )
-
-
Initiation: Rapidly pipette
of the cold Tubulin Reaction Mix into the wells containing the warm drug. -
Measurement: Immediately place in a kinetic spectrophotometer pre-heated to
. -
Kinetics: Measure
every 30 seconds for 60 minutes.
Data Interpretation:
-
Nucleation Phase (Lag): this compound derivatives should extend this phase.
-
Growth Phase (Slope): The
should be significantly reduced compared to DMSO. -
Steady State (Plateau): The final OD should be lower (typically
of control for potent compounds).
Protocol B: Cellular Microtubule Network Analysis (Immunofluorescence)
Validates that the in vitro activity translates to an intracellular phenotype.
Reagents:
-
Cells: HeLa or MCF-7 (adherent cancer lines).[3]
-
Primary Antibody: Mouse anti-
-tubulin (Clone DM1A is standard). -
Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488.
-
Counterstain: DAPI (nuclear stain).
Procedure:
-
Seeding: Plate cells on sterile glass coverslips in 6-well plates (
cells/well). Incubate 24h. -
Treatment: Treat with this compound derivative (at
and ) for 24h. Include DMSO and Colchicine controls. -
Fixation (Critical Step):
-
Aspirate media.
-
Fix with ice-cold methanol for 10 min at
. (Methanol preserves cytoskeletal structure better than formalin for tubulin).
-
-
Blocking: Wash with PBS. Block with 5% BSA/PBS for 30 min.
-
Staining:
-
Incubate Primary Ab (1:1000) overnight at
. -
Wash
PBS. -
Incubate Secondary Ab (1:500) + DAPI for 1h at RT in dark.
-
-
Imaging: Confocal microscopy (
oil objective).
Expected Results:
-
DMSO: Distinct, radial filamentous network.
-
This compound Derivative: Loss of filaments; diffuse, hazy green cytoplasmic staining; rounded cell morphology; fragmented nuclei (if apoptotic).
Data Analysis & Troubleshooting
Quantitative Analysis Table
When reporting results, summarize the kinetic data as follows:
| Compound | Concentration ( | % Inhibition (vs DMSO) | Phenotype (IF) | |
| DMSO | - | 0% | Intact Network | |
| Colchicine | 5.0 | 92% | Diffuse | |
| This compound | 10.0 | 45% | Partial Disruption | |
| Flueggenine I | 5.0 | 85% | Diffuse |
Troubleshooting Guide
-
No Polymerization in Control: Tubulin is extremely labile. Ensure it is stored at
and never vortexed. The presence of Glycerol is critical for non-neuronal tubulin polymerization in vitro. -
Precipitation of Compound: this compound dimers are large and hydrophobic. Ensure the DMSO stock is fully solubilized. If OD spikes immediately at T=0, the compound has precipitated; lower the concentration.
References
-
Interaction of this compound-Type Oligomeric Alkaloids with
-Tubulin: A Molecular Docking Study. Source: MDPI / ResearchGate -
Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly. Source: PubMed / Life Sciences
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Source: Cytoskeleton Inc. / Fisher Scientific
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Source: ResearchGate (Methods in Molecular Biology)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
- 3. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: Elucidating the Mechanism of Action of Norsecurinine in Cancer Cell Lines
Abstract
Norsecurinine, a Securinega alkaloid distinct from its piperidine-containing congener securinine, represents a unique scaffold in oncology research. While often overshadowed by securinine, this compound acts as the monomeric pharmacophore for high-order oligomers (e.g., fluevirosinines) that exhibit potent tubulin-destabilizing properties. This application note details the dualistic mechanism of this compound: (1) cytoskeletal disruption via tubulin binding and (2) induction of mitochondrial apoptosis . We provide a validated workflow for assessing these pathways in vitro, offering researchers a robust roadmap for evaluating this alkaloid’s therapeutic potential.
Introduction: The this compound Pharmacophore
This compound is a tetracyclic alkaloid characterized by a pyrrolidine core, distinguishing it from the piperidine-based securinine. This structural nuance—a "ring contraction"—alters its spatial configuration and binding affinities.
While securinine is widely documented to inhibit the PI3K/Akt/mTOR and Wnt/
Key Therapeutic Targets
-
Primary:
-Tubulin (Colchicine/Pironetin binding sites).[1] -
Secondary: Mitochondrial membrane potential (
). -
Tertiary: PI3K/Akt signaling nodes (shared Securinega activity).
Mechanistic Insights: The "Why" Behind the Protocol
Tubulin Destabilization & G2/M Arrest
Unlike taxanes which stabilize microtubules, this compound-type alkaloids function as destabilizers . Molecular docking studies suggest that this compound motifs bind to the
-
Mechanism: Binding prevents the polymerization of tubulin dimers into functional microtubules.
-
Result: The formation of the mitotic spindle is blocked, triggering the Spindle Assembly Checkpoint (SAC). The cell arrests in the G2/M phase, unable to complete cytokinesis.
Mitochondrial Apoptosis Cascade
Prolonged mitotic arrest leads to "mitotic catastrophe," signaling the intrinsic apoptotic pathway.
-
ROS Generation: Cellular stress elevates Reactive Oxygen Species (ROS).
-
Bax/Bcl-2 Ratio: Pro-apoptotic Bax translocates to the mitochondria, while anti-apoptotic Bcl-2 is downregulated.
-
Caspase Activation: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, executing cell death.
Pathway Visualization
The following diagram illustrates the convergence of tubulin destabilization and kinase inhibition leading to apoptosis.
Figure 1: Mechanistic pathway of this compound-induced apoptosis via tubulin targeting and kinase inhibition.
Experimental Design & Optimization
Cell Line Selection
Select cell lines with known sensitivity to microtubule disruptors or distinct p53 statuses to evaluate mechanism specificity.
-
HeLa (Cervical): Robust model for G2/M arrest and tubulin visualization.
-
THP-1 (Leukemia): Highly sensitive to Securinega alkaloids; ideal for apoptosis assays (Annexin V).
-
MCF-7 (Breast): Useful for assessing PI3K/Akt modulation.
Compound Handling[1][2]
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or 20 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Stability: this compound is sensitive to light (prone to photo-oxidation/dimerization). Protect from light during storage and incubation.
Dosing Strategy
Based on literature IC50 values for Securinega alkaloids:
-
Screening Range: 0.1 µM – 100 µM.
-
Typical IC50: 5 µM – 50 µM (highly dependent on cell line and time).
-
Vehicle Control: DMSO concentration must remain < 0.1% (v/v) in final culture media to avoid solvent toxicity.
Detailed Protocols
Protocol A: Cell Viability Screening (MTT/CCK-8)
Objective: Determine IC50 values to guide downstream mechanistic assays.
-
Seeding: Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Replace media with fresh media containing this compound (0, 1, 5, 10, 20, 50, 100 µM). Include a DMSO-only control.
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2. Note: Protect plate from light.
-
Assay: Add 10 µL CCK-8 reagent (or MTT solution) to each well. Incubate for 1–4h.
-
Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Plot log(concentration) vs. % viability to calculate IC50.
Protocol B: Immunofluorescence for Microtubule Architecture
Objective: Visualize tubulin destabilization (the primary mechanism).
-
Preparation: Seed cells on sterile glass coverslips in 6-well plates. Treat with this compound (at IC50 and 2x IC50) for 24h.
-
Fixation: Wash with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 min at room temperature.
-
Alternative: Ice-cold methanol for 5 min (often better for preserving microtubule structure).
-
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 min.
-
Blocking: Block with 3% BSA in PBS for 1h.
-
Primary Antibody: Incubate with anti-
-tubulin antibody (1:200) overnight at 4°C. -
Secondary Antibody: Wash PBS x3. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:500) for 1h in the dark.
-
Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 min.
-
Imaging: Mount coverslips and image via confocal microscopy.
-
Expected Result: Control cells show organized filamentous networks. Treated cells show diffuse, disrupted tubulin staining or fragmented microtubules.
-
Protocol C: Apoptosis Detection (Annexin V/PI)
Objective: Quantify cell death and distinguish early vs. late apoptosis.
-
Treatment: Treat cells in 6-well plates with this compound for 48h.
-
Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine into one tube. Crucial: Do not lose floating cells; they are the apoptotic population.
-
Washing: Wash with cold PBS. Resuspend in 1X Annexin Binding Buffer at
cells/mL. -
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze immediately on a flow cytometer.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.[2]
-
Data Presentation & Troubleshooting
Summary of Expected Effects
| Assay | Control Observation | This compound Treatment | Interpretation |
| MTT/CCK-8 | 100% Viability | Dose-dependent reduction | Cytotoxicity (IC50 ~10-50 µM) |
| Cell Cycle (FACS) | Normal G1/S/G2 distribution | G2/M Peak Accumulation | Mitotic Arrest |
| Tubulin IF | Long, organized filaments | Diffuse/Fragmented staining | Microtubule Destabilization |
| Western Blot | Basal Bax/Bcl-2 | Bax High / Bcl-2 Low | Intrinsic Apoptosis |
| Western Blot | p-Akt / p-mTOR present | Decreased phosphorylation | PI3K/Akt Pathway Inhibition |
Troubleshooting "Self-Validating" Tips
-
Validation 1 (Solubility): If IC50 curves are erratic, check for compound precipitation in the media. This compound is hydrophobic; ensure thorough mixing and do not exceed solubility limits.
-
Validation 2 (Tubulin Specificity): Include a positive control for tubulin destabilization (e.g., Vincristine or Nocodazole) to compare the phenotype.
-
Validation 3 (Light Sensitivity): If potency decreases over time, verify that stocks and treated plates were protected from light. Securinega alkaloids can undergo photo-isomerization.
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating this compound activity.
References
-
Potential anticancer activities of securinine and its molecular targets. Source: PubMed (Phytomedicine) URL:[Link]
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. Source: MDPI (Plants) URL:[Link][3]
-
Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms. Source: NIH (Biomed Rep) URL:[Link]
-
Securinine inhibits the tumor growth of human bladder cancer cells by suppressing Wnt/β-catenin signaling pathway. Source: PubMed (Biochem Pharmacol) URL:[Link]
-
Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Source: NIH (Front Chem) URL:[Link]
Sources
- 1. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
- 2. Securinine from Phyllanthus glaucus Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro cytotoxicity assays for norsecurinine
Application Note: Precision Profiling of Norsecurinine Cytotoxicity
Executive Summary
This compound, a major alkaloid derived from Securinega suffruticosa (and related Flueggea species), has emerged as a potent antineoplastic agent. Unlike many conventional chemotherapeutics that rely heavily on DNA damage, this compound exhibits a distinct mechanism of action involving the destabilization of the PI3K/Akt/mTOR signaling axis and the induction of oxidative stress, often leading to p53-independent apoptosis.
This guide provides a rigorous framework for evaluating the cytotoxic profile of this compound. It moves beyond generic "kill curves" to establish a mechanistic understanding of how and why the compound works, ensuring that data generated is robust, reproducible, and publication-ready.
Strategic Experimental Design
Before pipetting, researchers must account for the physicochemical properties of this compound. As a lipophilic alkaloid, its behavior in aqueous culture media is the primary source of experimental error.
Compound Management & Solubility
-
Solvent: Dimethyl sulfoxide (DMSO) is the mandatory solvent. Ethanol is volatile and can cause "edge effects" in plate assays.
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock in 100% anhydrous DMSO. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
The "Crash-Out" Risk: this compound is hydrophobic.[1] When diluting directly from 100% DMSO to aqueous media, microprecipitation can occur, leading to false negatives (compound not reaching cells) or false positives (crystals lysing cells).
-
Solution: Use a serial intermediate dilution . Dilute the 10 mM stock to 10x working concentration in PBS/Media before adding to the wells, ensuring the final DMSO concentration remains <0.5% (v/v).
-
Cell Line Selection
Select cell lines that represent the target pathology and known sensitivity profiles.
-
High Sensitivity: HeLa (Cervical), SW480 (Colon), THP-1 (Leukemia).
-
Control: HCEC (Human Corneal Epithelial Cells) or PBMCs (Peripheral Blood Mononuclear Cells) to calculate the Selectivity Index (SI) .
Mechanistic Signaling Pathway
Understanding the pathway is crucial for selecting the right downstream assays. This compound acts primarily by inhibiting survival signaling and promoting mitochondrial apoptosis.
Figure 1: Proposed mechanism of action for this compound-induced cytotoxicity. The compound acts as a dual-threat agent: inhibiting the PI3K/Akt survival axis while simultaneously triggering oxidative stress, converging on mitochondrial apoptosis.
Core Protocol: Metabolic Viability (CCK-8 Assay)
Why CCK-8? Unlike MTT, which produces insoluble formazan crystals requiring solubilization (adding a step and error), CCK-8 (WST-8) produces a water-soluble formazan. This is critical for alkaloid testing where DMSO solubilization steps can interact with residual compound.
Materials
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear flat-bottom culture plates
-
Multimode Microplate Reader (Absorbance 450 nm)
Step-by-Step Methodology
-
Seeding (Day 0):
-
Harvest cells in the exponential growth phase.
-
Seed 5,000 – 8,000 cells/well in 100 µL complete media.
-
Critical: Seed "blank" wells (media only) and "vehicle control" wells (cells + 0.5% DMSO).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment (Day 1):
-
Prepare 2x concentrations of this compound in media (range: 1 µM to 100 µM).
-
Remove 50 µL of old media from wells and add 50 µL of drug-containing media.
-
Reasoning: This "add-on" method minimizes cell detachment shock compared to full media replacement.
-
-
Incubation:
-
Incubate for 24, 48, or 72 hours.[2] (48 hours is standard for IC50 determination).
-
-
Readout (Day 2/3):
-
Calculation:
Validation Protocol: Apoptosis vs. Necrosis (Annexin V/PI)
Cytotoxicity data (CCK-8) must be validated to determine the mode of death. This compound typically induces apoptosis, not necrotic lysis.
Workflow
-
Treatment: Treat cells in 6-well plates with this compound at concentrations of IC25, IC50, and IC75 for 24 hours.
-
Harvesting:
-
Collect the supernatant (floating dead cells).
-
Trypsinize adherent cells (use non-EDTA trypsin if possible to preserve membrane phosphatidylserine).
-
Combine supernatant and detached cells.
-
-
Staining:
-
Wash cells with cold PBS. Resuspend in 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Flow Cytometry Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (membrane rupture).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine flip).
-
Expectation: this compound treatment should show a dose-dependent shift from Q3 to Q4 and Q2.
-
Data Presentation & Analysis
IC50 Summary (Literature Benchmarks)
Use these values to bracket your dose-response curves.
| Cell Line | Tissue Origin | Approx.[4][5] IC50 (48h) | Sensitivity Level |
| HeLa | Cervical Cancer | 10 - 25 µM | High |
| SW480 | Colon Cancer | 15 - 30 µM | High |
| HepG2 | Liver Cancer | 20 - 45 µM | Moderate |
| A549 | Lung Cancer | 35 - 60 µM | Moderate |
| HCEC | Normal Epithelium | > 100 µM | Low (Resistant) |
Statistical Rigor
-
Replicates: Minimum
biological replicates (separate passages), each with technical replicates. -
Curve Fitting: Do not use linear regression. Use Non-linear regression (4-parameter logistic curve) to calculate IC50.
-
Formula:
-
Troubleshooting & Expert Tips
-
Issue: High Background in CCK-8.
-
Cause: this compound or media components reducing the WST-8 salt non-enzymatically.
-
Fix: Include a "Drug Only" control (Media + Drug + CCK-8, no cells) and subtract this OD from the results.
-
-
Issue: Inconsistent IC50 values.
-
Cause: Evaporation in outer wells of 96-well plate.
-
Fix: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
-
-
Issue: Precipitate visible under microscope.
-
Cause: Drug concentration >50 µM in media.
-
Fix: Sonicate the stock solution before dilution. If precipitation persists, the IC50 is likely above the solubility limit; report as "> solubility limit".
-
References
-
Securinega Alkaloids Mechanism : Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms.[2] (2018).[6][7] Investigates the PI3K/AKT/mTOR axis inhibition by securinine-type alkaloids.[2]
-
General Cytotoxicity : In vitro cytotoxicity of norditerpenoid alkaloids. (2012). Establishes baseline IC50 values for related alkaloid structures in SW480 and HeLa lines.
-
Synthesis & Structure : Total synthesis of securinega alkaloids (−)-norsecurinine. (2011).[8] Provides structural context for the compound's stability and stereochemistry.
-
Assay Methodology : Cell Viability Assay Protocols - Thermo Fisher Scientific. Comprehensive guide on selecting between metabolic (CCK-8/MTT) and membrane integrity assays.
-
Solubility Data : Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin. (2014). Discusses the lipophilic nature and binding properties of this compound derivatives.
Sources
- 1. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. rsc.org [rsc.org]
- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 8. hamptonresearch.com [hamptonresearch.com]
Application Note: Molecular Docking of Norsecurinine and Oligomeric Analogs with Tubulin
Executive Summary
This application note provides a validated protocol for the molecular docking of norsecurinine (and its oligomeric derivatives) into the tubulin heterodimer. Unlike standard tubulin inhibitors that target well-defined pockets (e.g., Taxol or Vinca sites), recent studies (2024) suggest that Securinega alkaloids exhibit a unique binding preference for the pironetin-binding site and the
This guide addresses the specific challenges of docking these alkaloids: handling rigid tetracyclic stereochemistry, selecting the correct crystal structure (PDB: 5FNV vs. 1SA0), and defining a grid box that accommodates the bulky oligomeric nature of this compound derivatives.
Scientific Rationale & Mechanistic Insight
The Target: Tubulin Interface vs. Colchicine Site
Standard docking protocols often default to the colchicine binding site (PDB: 1SA0).[1] However, for this compound and its dimers (fluevirosines/flueggenines), this site is often too constricted.
-
Expert Insight: Recent molecular modeling indicates that while monomeric this compound can fit the colchicine site, its biologically relevant oligomers preferentially bind to the pironetin site on
-tubulin or the broad interfacial cavity between monomers. -
Critical Residue: The interaction is often anchored near Cys316 (in the pironetin pocket), distinct from the Cys241 interaction seen with colchicine.
Stereochemical Precision
This compound is the enantiomer of securinine. The bridgehead nitrogen and the rigid tetracyclic core create a specific 3D volume that demands precise conformational sampling. Inversion of chirality during ligand preparation is a common failure point in automated pipelines.
Materials & Computational Prerequisites
| Component | Specification/Recommendation | Notes |
| Primary Software | AutoDock Vina 1.2.5 or Schrödinger Glide | Vina for speed/screening; Glide for high-precision energetics. |
| Visualization | UCSF ChimeraX / PyMOL | Essential for inspecting steric clashes in the interface. |
| Crystal Structure | PDB: 5FNV (Primary) | Contains T2R-TTL-pironetin complex; ideal for interface binders. |
| Alternative PDB | PDB: 1SA0 (Secondary) | Standard colchicine site; use as a control for monomeric studies. |
| Ligand Source | PubChem / ZINC15 | Verify stereochemistry (CID: 73420 for this compound). |
Detailed Protocol
Phase 1: Ligand Preparation (The Stereochemistry Check)
-
Structure Retrieval: Download the 3D SDF of this compound.
-
Caution: Ensure the absolute configuration at the chiral centers matches the natural product (typically 2S, 7S, 9S for this compound, distinct from securinine).
-
-
Energy Minimization:
-
Force Field: MMFF94s (preserves planarity of conjugated systems).
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.
-
Why? The tetracyclic cage is rigid; minimization relieves internal strain that could artificially inflate docking scores.
-
-
Oligomer Construction (Optional): If studying dimers (e.g., flueggenine), build the C-C bond manually between monomer units and re-minimize.
Phase 2: Receptor Preparation (PDB 5FNV)
-
Cleaning:
-
Remove solvent molecules and co-crystallized ligands (e.g., pironetin, TTL proteins if present).
-
Retain the
-tubulin and -tubulin chains involved in the interface.
-
-
Protonation:
-
Add hydrogens assuming physiological pH (7.4).[2]
-
Critical Step: Check the protonation state of His229 and His107 ; these often mediate H-bonds at the interface.
-
-
Charge Assignment: Apply Gasteiger charges. Merge non-polar hydrogens.
Phase 3: Grid Box Generation
The definition of the search space is the most critical variable for this target.
-
Strategy A: The Pironetin/Interface Site (Recommended)
-
Center: Define the center based on the coordinates of the native pironetin ligand in PDB 5FNV.
-
Coordinates (Approx): X=12.0, Y=6.0, Z=14.0 (Verify against your aligned PDB).
-
Dimensions:
Å. -
Rationale: This large box covers the deep pironetin pocket and the adjacent interfacial cleft, allowing bulky dimers to orient correctly.
-
-
Strategy B: The Colchicine Site (Control)
-
Center: Residue Cys241 on
-tubulin.[2] -
Dimensions:
Å.
-
Phase 4: Docking Execution (AutoDock Vina Parameters)
Phase 5: Validation & Analysis
-
Binding Affinity Threshold: Expect scores < -9.0 kcal/mol for specific binding. Monomers typically score -7 to -8 kcal/mol; dimers can exceed -12 kcal/mol due to increased surface area contact.
-
Interaction Profiling:
-
H-Bonds: Look for interactions with Lys352 (
) or Asn258 ( ). -
Hydrophobic: The "cage" structure of this compound should slot into the hydrophobic pockets lined by Val/Leu residues.
-
-
RMSD Validation: If redocking a native ligand (e.g., colchicine in 1SA0), ensure RMSD < 2.0 Å.[1][2]
Visualizations
Workflow Diagram
This diagram outlines the decision-making process for selecting the correct binding site model based on the ligand type (Monomer vs. Dimer).
Caption: Decision tree for selecting the optimal tubulin crystal structure based on ligand complexity.
Interaction Pathway
Mechanistic pathway showing how docking results translate to biological effects.
Caption: Mechanistic cascade from this compound binding to cellular phenotype.
References
-
Lefebvre, T., et al. (2024). Interaction of this compound-Type Oligomeric Alkaloids with
-Tubulin: A Molecular Docking Study.[3] Plants, 13(9), 1269.[3] [Link] -
Trebossen, P., et al. (2024). Interaction of this compound-type monomeric and dimeric alkaloids with
-tubulin: a molecular docking study.[3] Exploration of Targeted Anti-tumor Therapy. [Link] -
Srevatsan, S., et al. (2021). Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly.[4] Life Sciences, 287, 120105. [Link]
-
RCSB Protein Data Bank. Crystal Structure of Tubulin-Pironetin Complex (PDB: 5FNV). [Link]
-
RCSB Protein Data Bank. Tubulin-Colchicine Complex (PDB: 1SA0). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the PI3K/Akt/mTOR Inhibitory Mechanism of Securinine: A Comprehensive Application Note
Introduction
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell survival, proliferation, and metabolism.[1][2][3][4][5] Hyperactivation of this pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[3] Securinine , a major indolizidine alkaloid derived from Securinega suffruticosa, has emerged as a potent small-molecule inhibitor of this pathway.
While historically known as a GABA_A receptor antagonist, recent studies have elucidated Securinine's capacity to induce apoptosis and autophagy in cancer cells (leukemia, breast, lung, and colorectal) by suppressing Akt phosphorylation. Mechanistically, Securinine does not merely act as a kinase inhibitor; it disrupts upstream regulators including Aurora Kinase A (AURKA) and microtubule dynamics, leading to the downregulation of the
This Application Note provides a rigorous, self-validating framework for researchers to investigate Securinine’s efficacy and mechanism of action within the PI3K/Akt/mTOR axis.
Mechanistic Overview & Signaling Architecture
To design effective experiments, one must understand the intervention points. Securinine acts multi-modally:
-
Direct Cytoskeletal Disruption: Binds tubulin, disrupting microtubule assembly.
-
Kinase Modulation: Downregulates AURKA, which is required for Akt activation.
-
Pathway Output: The net result is the dephosphorylation of Akt (Ser473/Thr308) and mTOR, leading to G2/M cell cycle arrest and apoptosis.
Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR cascade and the specific nodes targeted by Securinine.
Figure 1: Schematic representation of Securinine-mediated inhibition of the PI3K/Akt/mTOR axis via AURKA suppression and microtubule destabilization.
Experimental Design Strategy
Cell Line Selection
Select cell lines with known PI3K pathway dependence or overexpression.
-
Recommended: HCT-116 (Colorectal), HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).
-
Control: Use a non-malignant line (e.g., HEK293 or HUVEC) to assess therapeutic window/toxicity.
Dose Optimization (The "Golden Range")
Literature indicates Securinine IC50 values typically range between 6
-
Experimental Doses: 0 (DMSO Control), 5, 10, 20, and 40
M. -
Time Points: 24h (early signaling changes) and 48h (phenotypic outcome).
Protocol 1: Cell Viability & IC50 Determination
Objective: Establish the cytotoxic concentration required for downstream mechanistic assays.
Materials
-
Cell Counting Kit-8 (CCK-8) or MTT Reagent.[6]
-
Securinine (dissolved in DMSO to 100 mM stock; store at -20°C).[6]
-
96-well culture plates.[6]
Method
-
Seeding: Plate cells at
cells/well in 100 L complete medium. Incubate overnight. -
Treatment: Prepare serial dilutions of Securinine in medium. Ensure final DMSO concentration is <0.1%. Add 100
L per well (triplicates). -
Incubation: Incubate for 24h and 48h.
-
Development:
-
Add 10
L CCK-8 reagent per well. -
Incubate 1–4 hours at 37°C until orange color develops.
-
-
Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
Data Analysis
Calculate % Viability:
Protocol 2: Immunoblotting (Western Blot) for Pathway Analysis
Objective: Validate the inhibition of phosphorylation events (p-Akt, p-mTOR).
Expert Insight: The PI3K/Akt pathway is highly labile. Phosphatase activity can strip phosphate groups within seconds of lysis. Speed and cold temperatures are non-negotiable.
Materials
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF).
-
Primary Antibodies:
Step-by-Step Workflow
Figure 2: Western Blot workflow emphasizing critical checkpoints for phosphoprotein preservation.
Critical Steps
-
Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer directly to the plate. Scrape and collect on ice.
-
Sonication: Brief sonication (3 x 5 sec) may be needed to shear DNA and reduce viscosity.
-
Blocking: Use 5% BSA in TBST for phosphoprotein antibodies. Note: Milk contains casein, a phosphoprotein, which can cause high background for phospho-antibodies.
-
Incubation: Primary antibody overnight at 4°C. Secondary antibody 1h at Room Temp.
Expected Results Matrix
| Target | Function | Expected Change (Securinine Treatment) |
| p-Akt (Ser473) | Full Akt activation | Decrease (Dose-dependent) |
| Total Akt | Protein abundance | No Change |
| p-mTOR (Ser2448) | Downstream signaling | Decrease |
| p-p70S6K | Protein synthesis | Decrease |
| LC3-II | Autophagy marker | Increase (If autophagy is induced) |
| Cleaved Caspase-3 | Apoptosis marker | Increase |
Protocol 3: Flow Cytometry (Cell Cycle & Apoptosis)
Objective: Correlate pathway inhibition with functional phenotypic outcomes.[6]
Annexin V/PI Apoptosis Assay
-
Harvest: Collect cells (including floating dead cells) after 24h treatment.
-
Wash: Wash 2x with cold PBS.
-
Stain: Resuspend in
Binding Buffer. Add 5 L Annexin V-FITC and 5 L Propidium Iodide (PI).[6] -
Analyze: Incubate 15 min in dark. Analyze via Flow Cytometer (FITC channel vs. PI channel).
-
Result: Securinine typically increases the Q2 (Late Apoptosis) and Q3 (Early Apoptosis) populations.
-
Cell Cycle Analysis (PI Staining)[6]
-
Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Stain: Wash ethanol away. Resuspend in PBS containing RNase A (to digest RNA) and PI .
-
Analyze: Measure DNA content.
-
Result: Look for an accumulation of cells in the G2/M phase , characteristic of Securinine-mediated tubulin/AURKA inhibition.
-
References
-
Zhang, J., et al. (2024). "Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway."[7] Phytomedicine.
-
Sestito, S., et al. (2021). "Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs." RSC Advances.
-
Acharya, B.R., et al. (2021). "Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly." Toxicology and Applied Pharmacology.
-
Liao, Y., et al. (2025). "Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death." Cell Death Discovery.
-
Fan, C., et al. (2022). "Potential anticancer activities of securinine and its molecular targets." Phytomedicine.
Sources
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Synthesis of Norsecurinine and Structural Analogues
Abstract & Strategic Overview
Norsecurinine (1 ), a tetracyclic Securinega alkaloid featuring a pyrrolidine A-ring fused to an azabicyclo[3.2.1]octane core, represents a privileged scaffold in drug discovery. Unlike its piperidine homologue securinine, this compound exhibits distinct neurotrophic and antineoplastic profiles, specifically targeting the PI3K/Akt/mTOR pathway and destabilizing tubulin dynamics.
For drug development professionals, the challenge lies in accessing the this compound scaffold in quantities sufficient for Structure-Activity Relationship (SAR) profiling. While total synthesis offers modularity, it is often step-intensive. This guide presents two complementary protocols:
-
High-Yield Semi-Synthesis: A cutting-edge "molecular editing" protocol (2024) to convert abundant securinine into this compound via ring contraction.[1]
-
De Novo Total Synthesis: A modular Ring-Closing Metathesis (RCM) route for generating core-modified analogues.
Retrosynthetic Logic & Pathway Visualization[2]
To understand the synthesis, one must visualize the disconnection of the tetracyclic core. The strategic choice between total synthesis and semi-synthesis depends on whether the goal is core modification (Total Synthesis) or peripheral derivatization (Semi-Synthesis).
Figure 1: Strategic disconnection of the this compound scaffold. Strategy A utilizes natural abundance; Strategy B allows deep-seated skeletal changes.
Protocol A: Semi-Synthesis via Oxidative Ring Contraction
Purpose: Rapid generation of this compound from commercially available securinine. Mechanism: This protocol utilizes a "single-atom deletion" strategy involving the oxidation of the piperidine ring (Securine) to a lactam, followed by an oxidative rearrangement to the pyrrolidine ring (this compound).[1][2]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Starting Material: (-)-Securine (purity >98%).
-
Oxidants: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), NaClO (Sodium hypochlorite), NaClO2.
-
Ring Contraction Agent: m-CPBA (meta-Chloroperoxybenzoic acid).
-
Thionylation/Reduction: Lawesson’s reagent, NaBH(OAc)3.
-
Solvents: Acetonitrile (MeCN), Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Regioselective Double Oxidation (Lactamization)
-
Dissolution: Dissolve (-)-securinine (1.0 eq) in MeCN (0.1 M).
-
Buffer: Add phosphate buffer (0.67 M, pH 6.8).
-
Catalyst Addition: Add TEMPO (0.2 eq) and NaClO2 (2.0 eq).
-
Initiation: Dropwise add dilute NaClO (0.05 eq) at 35°C.
-
Expert Insight: The reaction is exothermic. Monitor internal temperature to prevent over-oxidation of the C-ring double bond.
-
-
Quench: Upon disappearance of starting material (TLC: 5% MeOH/DCM), quench with aqueous Na2S2O3.
-
Yield Check: Isolate the lactam intermediate. Expect ~60-80% yield.
Step 2: Oxidative Ring Contraction
-
Reaction: Dissolve the lactam intermediate in DCM at 0°C.
-
Addition: Add m-CPBA (1.5 eq) slowly.
-
Rearrangement: Allow to warm to room temperature over 4 hours.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
Step 3: Lactam Reduction to Amine
-
Thionylation: Treat the contracted lactam with Lawesson’s reagent (0.6 eq) in Toluene at 80°C to form the thiolactam.
-
Reduction: React thiolactam with excess NaBH(OAc)3 in DCM to yield (-)-norsecurinine.
Validation Checkpoint:
-
1H NMR (CDCl3): Look for the diagnostic disappearance of piperidine multiplets and the appearance of pyrrolidine ring protons (shifted upfield relative to the lactam).
-
MS: Confirm mass shift from m/z 217 (Securinine) to m/z 203 (this compound).
Protocol B: Library Generation (N-Substitution & C-Ring Analogues)
Purpose: Creating a library of analogues to probe the PI3K/Akt/mTOR pathway. Target: N-alkylated derivatives (via the secondary amine of this compound) and C-14 Michael adducts.
Workflow: N-Alkylation (Parallel Synthesis)
Since this compound contains a tertiary amine in the bridgehead, "N-substitution" typically refers to:
-
Quaternization: Creating N-alkyl ammonium salts (often increases water solubility but decreases membrane permeability).
-
N-oxide formation: A common metabolic prodrug strategy.
Correction: In this compound, the nitrogen is part of the bridgehead and is tertiary. It cannot be "N-alkylated" without quaternization. However, synthetic precursors (e.g., from Total Synthesis) often have a secondary amine before final cyclization, or analogues are designed with an opened A-ring. Clarification for Analogues: Most bioactive "analogues" involve modifying the C-ring (Michael acceptor) or the D-ring (lactone) .
Protocol: C-Ring Michael Addition (Thiol/Amine Library)
The
-
Setup: Dissolve (-)-norsecurinine (10 mg, 0.05 mmol) in anhydrous MeOH.
-
Nucleophile: Add primary amine or thiol (1.2 eq).
-
Note: For amines, no base is needed. For thiols, add 0.1 eq Et3N.
-
-
Conditions: Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the parent peak (203 Da) and appearance of the adduct (203 + Nucleophile Mass).
-
Workup: Evaporate solvent. Purify via preparative HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).
Biological Mechanism & Signaling Pathway
Understanding the downstream effects is crucial for assay development. This compound analogues exert anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR axis and destabilization of the cytoskeleton.
Figure 2: Dual mechanism of action. This compound analogues target cytoskeletal dynamics and kinase signaling.
Data Summary & Troubleshooting
Comparative Reaction Data
| Method | Key Reagents | Step Count | Overall Yield | Scalability |
| Extraction | Flueggea plant material | 1 (Isolation) | 0.5 - 1.5% (w/w) | High (Agro-dependent) |
| Semi-Synthesis | Securine, TEMPO, m-CPBA | 3 | 30 - 45% | High (Gram-scale) |
| Total Synthesis | Succinimide, Grubbs II | 9 - 12 | 10 - 15% | Low (mg-scale) |
Troubleshooting Guide
-
Problem: Low yield in Ring Contraction (Protocol A).
-
Problem: Polymerization during Michael Addition (Protocol B).
References
-
Jeon, H., et al. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[1] Frontiers in Chemistry. [Link]
-
Ma, N., et al. (2014). Total synthesis of securinega alkaloids (-)-norsecurinine, (-)-niruroidine and (-)-flueggine A.[5][8] Chemical Communications.[5][8][9] [Link]
-
Bayón, P., et al. (2009). Enantioselective Approach to Securinega Alkaloids. Total Synthesis of Securine and (-)-Norsecurinine.[4][10][11][5][8][9] The Journal of Organic Chemistry. [Link]
-
Edmonds, D. J., et al. (2005). An Effective Enantioselective Approach to the Securinega Alkaloids: Total Synthesis of (-)-Norsecurinine.[9] Organic Letters.[9] [Link]
-
Li, W., et al. (2012). Securinine and its analogues: a new class of potential antitumor agents. Anti-Cancer Drugs.[12][11][6] [Link]
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 3. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. uibk.ac.at [uibk.ac.at]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of (-)-Norsecurinine Core via Grubbs-II Catalyzed Ring-Closing Metathesis
Executive Summary
This application note details the protocol for the critical Ring-Closing Metathesis (RCM) step in the total synthesis of (-)-norsecurinine , a Securinega alkaloid exhibiting potent GABA_A receptor antagonism and emerging anticancer activity (tubulin binding).
While traditional routes to Securinega alkaloids rely on complex cascade reactions, modern approaches utilize Grubbs' 2nd Generation Catalyst (G-II) to construct the bridged azabicyclo[3.2.1]octane core or the fused cyclohexene ring with high atom economy. This guide focuses on the RCM of the diene precursor—a pivotal checkpoint that determines the stereochemical integrity and yield of the final natural product.
Key Advantages of this Protocol:
-
Catalyst Robustness: G-II tolerates the basic tertiary amine and ketone functionalities present in norsecurinine precursors.
-
Scalability: Optimized Ruthenium (Ru) scavenging protocols ensure pharmaceutical-grade purity (<10 ppm Ru).
-
Reproducibility: Standardized handling of air-sensitive metathesis active species.
Scientific Foundation & Mechanism
The Challenge: Bridged Ring Formation
The this compound skeleton consists of an azabicyclo[3.2.1]octane core fused to a butenolide ring. The primary synthetic challenge is forming the C-ring (cyclohexene) without disturbing the stereocenters established in the chiral pool precursor (often derived from tartaric acid or proline).
Why Grubbs' 2nd Generation?
First-generation molybdenum (Schrock) or ruthenium (Grubbs I) catalysts often fail here due to:
-
Lewis Basicity: The nitrogen atom in the pyrrolidine ring can coordinate to the metal center, poisoning less robust catalysts.
-
Steric Bulk: The formation of the trisubstituted alkene within a bridged system requires the high activity of the N-heterocyclic carbene (NHC) ligand found in G-II.
Mechanistic Pathway
The reaction proceeds via the Chauvin mechanism. The G-II precatalyst initiates by dissociating a phosphine ligand, coordinating to the less sterically hindered alkene of the diene precursor, and propagating the metathesis cycle to release ethylene gas.
Figure 1: Simplified mechanistic flow of the Ring-Closing Metathesis (RCM) utilizing Grubbs-II to form the carbocyclic core.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Diene Precursor | >98% purity (HPLC) | Substrate |
| Grubbs Catalyst (G-II) | 2nd Generation (Sigma/Aldrich) | Catalyst |
| Dichloromethane (DCM) | Anhydrous, degassed (Sparged with Ar) | Solvent |
| Ti(OiPr)4 | 97% (Optional additive) | Lewis Acid Scavenger* |
| DMSO | Reagent Grade | Ru Scavenger |
| Silica Gel | 230-400 mesh | Purification |
*Note: Titanium isopropoxide is recommended if the substrate contains a free secondary amine or highly basic nitrogen that might sequester the catalyst, though G-II is generally resistant.
Pre-Reaction Preparation (Critical)
-
Solvent Degassing: Oxygen is the primary cause of metathesis failure. Sparge anhydrous DCM with Argon for at least 15 minutes prior to use. Do not rely solely on sonication.
-
Glassware: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Argon.
Step-by-Step RCM Procedure
Scale: 1.0 mmol Diene Precursor
-
Dissolution: In the flame-dried RBF, dissolve 1.0 mmol of the Diene Precursor in 100 mL of degassed DCM.
-
Context: High dilution (0.01 M) is mandatory to favor intramolecular ring-closing (RCM) over intermolecular polymerization (ADMET).
-
-
Catalyst Addition: Add Grubbs-II catalyst (42 mg, 0.05 mmol, 5 mol%) in one portion under positive Argon pressure.
-
Visual Check: Solution typically turns from colorless/yellow to a deep reddish-brown.
-
-
Reflux: Attach a reflux condenser (purged with Argon) and heat the mixture to reflux (40°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (stain with KMnO4 or Dragendorff’s reagent for alkaloids). Look for the disappearance of the starting diene (Rf ~0.4) and appearance of the cyclic product (Rf ~0.35).
-
-
Quenching & Ru Removal (The "Georg Method"):
-
Once conversion is >95%, remove the heat.
-
Add DMSO (0.25 mL, ~50 equiv relative to catalyst) to the reaction mixture.
-
Stir open to air for 12 hours. The solution color should shift from dark brown/black to black/clear supernatant.
-
Mechanism:[1][2][3][4][5][6] DMSO coordinates tightly to the Ru center, creating a catalytically inactive complex that binds strongly to silica.
-
Purification
-
Concentrate the reaction mixture under reduced pressure to ~10 mL.
-
Load directly onto a silica gel column.
-
Elute with Hexanes/EtOAc (gradient typically 9:1 to 7:3).
-
Result: The Ru-DMSO complex remains at the baseline; the this compound core elutes as a pale yellow or colorless oil.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the this compound core.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Stalled Reaction (<50% conv.) | Catalyst poisoning by amine | Add Ti(OiPr)4 (0.3 eq) or use HCl salt of amine (deprotect later). |
| Oligomerization (Multiple spots) | Concentration too high | Dilute to 0.005 M or 0.001 M. |
| Isomerization (Shifted alkene) | Ru-hydride formation | Use fresh catalyst; ensure solvent is acid-free; add benzoquinone (additive). |
Solvent Effects on Yield
Data derived from optimization studies on Securinega alkaloid cores (e.g., Pandey et al., 2011).
| Solvent | Temperature | Yield (%) | Notes |
| DCM | 40°C | 85-92% | Standard, easy workup. |
| Toluene | 80°C | 70-75% | Higher thermal stress led to decomposition. |
| Benzene | 80°C | 78% | Toxic, avoided in modern protocols. |
References
-
Pandey, G., et al. (2011). "Total Synthesis of (-)-Norsecurinine from (R,R)-Tartaric Acid." Organic Letters. Link
-
Ma, N., et al. (2014).[1] "Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A." Chemical Communications.[1] Link
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[7] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters. Link
-
Alibés, R., et al. (2004). "Ring-closing metathesis in the synthesis of Securinega alkaloids." Tetrahedron Letters. Link
Sources
- 1. uibk.ac.at [uibk.ac.at]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Strategic Development of Norsecurinine-Based Anticancer Agents
From Scaffold Acquisition to Mechanism-Based Lead Optimization
Executive Summary
Norsecurinine, the pyrrolidine-core homolog of the Securinega alkaloid securinine, represents a privileged scaffold for anticancer drug discovery. Unlike its piperidine counterpart, this compound’s distinct ring strain and steric profile offer unique binding kinetics against targets such as Tubulin , Topoisomerase I , and the STAT3 signaling axis.
This application note provides a rigorous technical roadmap for developing this compound-based therapeutics. It moves beyond basic screening, offering validated protocols for scaffold isolation, semi-synthetic ring contraction (molecular editing), and mechanism-specific bioassays.
Module 1: Scaffold Acquisition & Molecular Editing
Objective: Secure high-purity this compound via direct isolation or semi-synthetic conversion from the more abundant securinine.
Protocol A: Acid-Base Fractionation from Flueggea suffruticosa
Rationale: Flueggea species contain a complex mixture of securinine (major) and this compound (minor). A pH-gradient extraction is critical to separate these alkaloids based on subtle pKa differences.
Reagents:
-
Dried F. suffruticosa twigs (ground to 40 mesh).
-
Ethanol (95%), HCl (1M), NH₄OH (25%), Chloroform (CHCl₃).
Step-by-Step Workflow:
-
Percolation: Macerate 1 kg of plant powder in EtOH (5 L) for 48h at room temperature. Filter and concentrate in vacuo to obtain the crude extract.
-
Acidification: Suspend crude extract in 1L of 0.5M HCl. Partition with EtOAc (500 mL x 3) to remove non-alkaloidal lipids and tannins. Discard organic layer.
-
Basification (The Critical Step): Adjust the aqueous phase pH to 9-10 using NH₄OH.
-
Extraction: Extract the basified aqueous phase with CHCl₃ (500 mL x 4).
-
Purification: Concentrate CHCl₃. Subject the residue to Silica Gel 60 column chromatography.
-
Eluent Gradient: CHCl₃:MeOH (100:0
90:10). -
Checkpoint: this compound typically elutes after securinine due to the polarity difference of the pyrrolidine vs. piperidine ring. Verify fractions via TLC (Dragendorff’s reagent).
-
Protocol B: Semi-Synthesis via Ring Contraction (Molecular Editing)
Rationale: Relying solely on isolation is inefficient due to low natural abundance. The Sartillo-Piscil oxidative ring contraction allows for the conversion of abundant securinine into this compound, enabling scalable access to the scaffold.[1]
Reaction Scheme:
-
Starting Material: Securinega alkaloid (Securine).[1][2][3][4][5][6][7][8]
-
Reagent: N-chlorosuccinimide (NCS) or similar oxidative agents followed by base treatment.
-
Mechanism: Oxidation of the piperidine ring followed by a Favorskii-like rearrangement or direct ring contraction to the pyrrolidine core.
Module 2: Structure-Activity Relationship (SAR) & Design Strategy
Objective: Modify the this compound scaffold to enhance potency and selectivity.
The this compound scaffold contains three pharmacophoric "hotspots" for modification:
| Site | Chemical Feature | Modification Strategy | Biological Impact |
| C-Ring (Enone) | Michael Acceptor | 1,4-Addition (Thiol/Amine) | Covalent binding to Cys residues (e.g., in STAT3 or Tubulin). |
| C-14/15 | Allylic Position | Oxidation / Substitution | Enhances Topoisomerase I inhibition; alters solubility. |
| N-Bridge | Tertiary Amine | Quaternization / N-Oxide | Modulates bioavailability and lysosomal trapping. |
Visualization: The this compound Development Pipeline
The following diagram illustrates the logical flow from scaffold acquisition to lead candidate selection.
Figure 1: Integrated workflow for accessing and optimizing this compound scaffolds. Note the strategic use of ring contraction to bypass natural scarcity.
Module 3: Mechanism of Action (MoA) Elucidation
Objective: Validate the specific molecular targets. This compound derivatives are multi-target agents.
Validated Targets
-
Tubulin: Oligomeric derivatives (e.g., fluevirosines) bind to the colchicine or pironetin site, inhibiting microtubule polymerization.
-
Topoisomerase I: Monomeric derivatives stabilize the DNA-Topo I cleavable complex, leading to DNA double-strand breaks.
-
Mitochondrial Apoptosis: Disruption of
leading to ROS generation and Caspase-3 activation.
Protocol C: Tubulin Polymerization Assay
Purpose: To determine if the derivative acts as a microtubule destabilizer.
-
Preparation: Prepare 100 µL reactions containing purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Treatment: Add test compound (1, 5, 10 µM), Paclitaxel (stabilizer control), or Vinblastine (destabilizer control).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.
-
Analysis: A decrease in
compared to vehicle control indicates inhibition of polymerization.
Protocol D: Topoisomerase I Relaxation Assay
Purpose: To verify DNA damage mechanism.
-
Reaction Mix: 0.5 µg supercoiled pBR322 plasmid DNA, 1 unit recombinant human Topo I, and test compound in relaxation buffer.
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm. Stain post-run.
-
Result Interpretation: Presence of supercoiled DNA (SC) indicates inhibition of relaxation activity; presence of nicked open circular DNA (OC) suggests stabilization of the cleavable complex (interfacial poison).
Visualization: Signaling Cascade
Figure 2: Multi-target mechanism of action. This compound derivatives induce apoptosis via parallel disruption of microtubule dynamics, DNA integrity, and mitochondrial stability.
References
-
Isolation & Structure: Iketubosin, G. O., & Mathieson, D. W. (1963).[9] The Isolation of Hordenine and this compound from Securinega virosa.[9] Journal of Pharmacy and Pharmacology.
-
Synthetic Strategy: Srivastava, A., & Ha, H. J. (2024).[1] Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[1][5] PMC - NIH.
-
Anticancer Mechanism (General): Jiang, J., et al. (2022).[8] Potential anticancer activities of securinine and its molecular targets. Phytomedicine.
-
Tubulin Targeting: Lenta, B. N., et al. (2019). Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. Molecules.
-
Derivative Activity (BA-3): Wen, H., et al. (2023).[6] Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents.[6] Bioorganic & Medicinal Chemistry.
Sources
- 1. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE ISOLATION OF HORDENINE AND this compound FROM SECURINEGA VIROSA (BAILL.). THE STRUCTURE OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Norsecurinine for Neuroprotective Research in Alzheimer's Models
Abstract & Introduction
Norsecurinine is a tetracyclic alkaloid belonging to the Securinega family, structurally distinct from its congener securinine by the presence of a pyrrolidine core rather than a piperidine core. While securinine has been extensively characterized for GABA-A antagonism and neuroprotection, this compound and its dimers (e.g., flueggenines) are emerging as potent modulators of neuronal plasticity and cytoskeletal stability.
This guide details the protocols for utilizing this compound to study neuroprotective effects in Alzheimer’s Disease (AD) models. Unlike traditional acetylcholinesterase (AChE) inhibitors that primarily mask symptoms, this compound-based scaffolds show potential for neurorestoration via neuritogenic activity and tubulin interaction.
Key Mechanistic Targets
-
Acetylcholinesterase (AChE): Moderate inhibition to improve cholinergic transmission.
-
Cytoskeletal Stabilization: Interaction with
-tubulin (observed in dimeric forms) to promote neurite outgrowth. -
Neuroprotection: Reduction of Amyloid-
(A ) induced cytotoxicity.
Compound Handling & Preparation[1][2]
Chemical Profile:
-
IUPAC Name: (6S,11bR,14S)-14,15-dihydro-6H-6,11b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(4H)-one
-
Molecular Weight: ~217.26 g/mol
-
Solubility: Soluble in DMSO, Ethanol, and Methanol. Poorly soluble in water.
Storage & Stability:
-
Powder: Store at -20°C, desiccated and protected from light (alkaloids are often photosensitive).
-
Stock Solution: Prepare fresh in 100% DMSO (10 mM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Thaw 10 mM DMSO stock on ice.
-
Dilute to 1000x the final concentration in DMSO.
-
Dilute 1:1000 into culture medium or saline to achieve <0.1% DMSO final concentration to avoid solvent toxicity.
In Vitro Experimental Protocols
Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
Objective: To determine the IC50 of this compound against AChE compared to standard (Galantamine).
Materials:
-
Acetylcholinesterase (from Electrophorus electricus, Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCI, 15 mM).[1]
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Procedure:
-
Plate Setup: Use a 96-well microplate.
-
Blank: Add 140 µL Buffer + 20 µL DMSO (vehicle).
-
Control: Add 140 µL Buffer + 20 µL Enzyme solution (0.05 U/mL).
-
Test: Add 120 µL Buffer + 20 µL this compound (range: 0.1 µM – 100 µM) + 20 µL Enzyme.
-
Incubation: Incubate at 25°C for 20 minutes.
-
Reaction: Add 10 µL DTNB + 10 µL ATCI to all wells.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate % Inhibition =
. Plot log(concentration) vs. % Inhibition to derive IC50.[1]
Protocol B: Neurite Outgrowth Assay (PC12 Cells)
Objective: To assess the neurorestorative potential of this compound.
Cell Model: PC12 (Rat pheochromocytoma) cells.[2][3][4][5] Differentiation Agent: Nerve Growth Factor (NGF, 50 ng/mL).
Procedure:
-
Seeding: Plate PC12 cells at
cells/well in collagen-coated 24-well plates. -
Treatment:
-
Group 1: Control (Low serum medium).
-
Group 2: NGF (50 ng/mL) - Positive Control.
-
Group 3: NGF + this compound (1, 5, 10 µM).
-
-
Incubation: Culture for 48–72 hours at 37°C, 5% CO2.
-
Imaging: Fix cells with 4% paraformaldehyde. Stain with anti-GAP43 or Tubulin Tracker.
-
Quantification: Use ImageJ (NeuronJ plugin) to measure:
-
Total neurite length per cell.[2]
-
Number of branch points.
-
Success Criteria: A >20% increase in neurite length over NGF alone indicates potentiation.
-
Protocol C: Neuroprotection Against A Toxicity
Objective: To evaluate cell survival under amyloid stress.
Procedure:
-
Aggregation: Incubate A
peptide (1 mM in water) at 37°C for 7 days to form fibrillar aggregates. -
Pre-treatment: Treat PC12 or SH-SY5Y cells with this compound (1–10 µM) for 2 hours.
-
Insult: Add aggregated A
(final conc. 20 µM) to the medium. -
Duration: Incubate for 24 hours.
-
Readout: Perform MTT or CCK-8 assay to measure mitochondrial viability.
In Vivo Validation: Scopolamine-Induced Amnesia Model
Objective: To test the efficacy of this compound in reversing cholinergic memory deficits.
Animal Model: Male ICR or C57BL/6 mice (8–10 weeks). Groups (n=10):
-
Control (Saline).
-
Model (Scopolamine 1 mg/kg).
-
Positive Control (Donepezil 5 mg/kg).
-
This compound Low (1 mg/kg).
-
This compound High (5 mg/kg).
Dosing Regimen:
-
Administer this compound (i.p. or p.o.) once daily for 7–14 days.
-
On testing days, administer Scopolamine (i.p.) 30 minutes after this compound and 30 minutes before behavioral testing.
Behavioral Assay: Morris Water Maze (MWM)
-
Training (Days 1–4): 4 trials/day. Measure Escape Latency (time to find hidden platform).
-
Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .
-
Analysis: A reduction in escape latency and increased time in the target quadrant compared to the Scopolamine-only group indicates cognitive protection.
Mechanistic & Workflow Visualization
Diagram 1: Experimental Workflow
This diagram outlines the sequential validation of this compound from bench to in vivo application.
Caption: Step-by-step workflow for validating this compound, progressing from chemical preparation to in vitro mechanism checks, and finally in vivo cognitive assessment.
Diagram 2: Putative Mechanism of Action
This diagram illustrates the multi-target potential of this compound and its derivatives.
Caption: Putative pharmacological pathways. While AChE inhibition improves transmission, tubulin binding (prominent in this compound dimers) drives structural neurorestoration.
Summary of Expected Results
| Assay | Metric | Expected Outcome (this compound) | Clinical Relevance |
| Ellman's Assay | IC50 (µM) | 10 – 100 µM | Moderate cholinergic enhancement; less risk of peripheral toxicity than strong inhibitors. |
| Neurite Outgrowth | Length (µm) | Significant increase vs NGF alone | Potential to repair damaged neuronal networks (Disease Modifying). |
| A | Cell Viability (%) | Restoration to >80% of control | Protection against amyloid-induced oxidative stress. |
| Water Maze | Latency (sec) | Reduced latency (Day 4-5) | Functional recovery of spatial memory. |
References
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease. Source: NIH/PubMed Central. URL:[Link]
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin. Source: PMC/PubMed Central. URL:[Link]
-
Neuroprotective effects of the Securinine-Analogues. Source: PubMed. URL:[Link]
-
Neurite Outgrowth in PC12 Cells Stimulated by Components from Dendranthema. Source: NIH/PubMed Central. URL:[Link]
-
An Enantioselective Approach to the Securinega Alkaloids: Total Synthesis of (+)-Norsecurinine. Source: NIH/PubMed Central. URL:[Link]
Sources
- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurite Outgrowth in PC12 Cells Stimulated by Components from Dendranthema × grandiflorum cv. “Mottenohoka” Is Enhanced by Suppressing Phosphorylation of p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Total Synthesis of (-)-Norsecurinine
This is the Securinega Alkaloid Technical Support Center . We provide high-level troubleshooting and protocol optimization for the total synthesis of (-)-Norsecurinine and related Securinega alkaloids.
Ticket ID: NOR-SYN-2026-ALPHA Subject: Troubleshooting Stereocontrol, Ring-Closing Metathesis (RCM), and Butenolide Instability. Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division.
System Overview & Architecture
(-)-Norsecurinine (C
Synthetic Pathway Visualization
The following diagram outlines the Alibés-Font Enantioselective Route , a modular and highly cited pathway relying on Pd-catalyzed allylation and Ring-Closing Metathesis (RCM).
Figure 1: Strategic workflow for the Alibés-Font total synthesis of (-)-norsecurinine, highlighting critical checkpoints for stereochemical integrity and cyclization efficiency.
Critical Troubleshooting (Q&A Format)
Module A: Stereoselective Core Assembly (The Mannich/Allylation Step)
Q1: My enantiomeric excess (ee) is degrading during the Pd-catalyzed allylation of succinimide. How do I stabilize the stereocenter?
-
Root Cause: The chiral hydroxylactam intermediate is prone to racemization via ring-opening/closing equilibrium if the reaction medium is too acidic or if the workup is protracted.
-
Correction Protocol:
-
Ligand Selection: Ensure you are using the (S,S)-Trost ligand (DACH-phenyl) with high purity.
-
Additives: The addition of BSA (N,O-Bis(trimethylsilyl)acetamide) is crucial. It acts as a scavenger and promotes the formation of the active
-allyl species without generating free acid. -
Temperature Control: Maintain reaction temperature strictly at 0 °C . Higher temperatures favor the thermodynamic racemate.
-
Q2: The Vinylogous Mannich reaction yields the wrong diastereomer (exo vs. endo). How can I favor the desired endo-isomer for the norsecurinine core?
-
Mechanism: The reaction between the
-acyliminium ion (generated from the hydroxylactam) and the silyloxyfuran is governed by steric approach control. -
Troubleshooting:
-
Lewis Acid Switch: Switch from strong Lewis acids (e.g., BF
OEt ) to bulky, chelating Lewis acids like TMSOTf or SnCl . -
Solvent Effect: Use non-coordinating solvents like Dichloromethane (DCM) at -78 °C . Coordinating solvents (THF) can disrupt the tight ion-pair transition state required for endo-selectivity.
-
Reference: Consult Alibés et al. (2009) regarding the specific transition state models for Securinega alkaloids [1].
-
Module B: Ring-Closing Metathesis (RCM) & Core Closure
Q3: The RCM step using Grubbs II catalyst stalls at 60% conversion. Adding more catalyst doesn't help. What is poisoning the reaction?
-
Diagnosis: The Securinega scaffold contains a basic tertiary amine and a lactone. The amine nitrogen can coordinate to the Ruthenium center, deactivating the catalyst ("ruthenium sequestration").
-
Solution Protocol:
-
Lewis Acid Additive: Add Ti(OiPr)
or CSA (Camphorsulfonic acid) (1.0 equiv) to the reaction mixture before adding the catalyst. This complexes the basic nitrogen, preventing it from poisoning the Ru-center. -
Concentration: RCM for macrocycles or strained rings works best at high dilution (0.001 M to 0.005 M ) to prevent intermolecular oligomerization.
-
Ethylene Removal: Ensure vigorous reflux or an inert gas sparge to remove ethylene, driving the equilibrium forward.
-
Module C: Butenolide Stability & Purification
Q4: The final product decomposes during silica gel chromatography. How do I purify (-)-norsecurinine without degradation?
-
Issue: The
-unsaturated lactone (butenolide) is sensitive to base-catalyzed hydrolysis and Michael addition on the silica surface. -
Purification Guide:
-
Pre-treatment: Pre-treat the silica gel with 1% Triethylamine (Et
N) in hexanes to neutralize acidic sites. -
Alternative: Use Alumina (Neutral, Grade III) instead of silica.
-
Rapid Elution: Minimize column residence time. Use a gradient of EtOAc/Hexanes (start 10%
40%). -
Storage: Store the purified compound under Argon at -20 °C in the dark.
-
Standard Operating Procedures (SOPs)
Protocol: Enantioselective Synthesis of the Hydroxylactam Intermediate
Based on the methodology by Alibés, Font, et al. (2009)
Objective: Synthesis of the chiral precursor with >90% ee.
Reagents:
-
Succinimide (1.0 equiv)
-
2-Acetoxy-3-butene (1.2 equiv)
-
Pd(OAc)
(2 mol%) -
(S,S)-Trost Ligand (6 mol%)
-
BSA (2.0 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)
and the Trost ligand in degassed DCM. Stir at RT for 15 min until the solution turns yellow/orange. -
Substrate Addition: Add Succinimide and BSA. Stir for 10 min.
-
Allylation: Cool to 0 °C . Add 2-acetoxy-3-butene dropwise via syringe pump over 30 min.
-
Monitoring: Stir at 0 °C for 12–16 h. Monitor by TLC (stain with KMnO
; product is UV active). -
Workup: Quench with saturated NH
Cl. Extract with DCM (3x). -
Reduction (In-situ): The allylated imide is often reduced immediately to the hydroxylactam using NaBH
in MeOH/DCM at -78 °C to prevent racemization. -
Validation: Check optical rotation.
should match literature values (approx -120° depending on solvent) [1].
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reaction | Step Count | Overall Yield | Primary Challenge |
| Alibés-Font (2009) | Vinylogous Mannich / RCM | 9-10 | ~14% | Stereocontrol in Mannich step |
| Kerr (2010) | Rh-Carbenoid Cascade | 10-12 | ~10-15% | Catalyst cost & scale-up |
| Han (2024) | Ring Contraction (Atom Deletion) | 3 (from Securinine) | ~40% | Reagent toxicity (Lawesson's) |
| Magnus (Racemic) | Azine Dearomatization | 14+ | N/A | Separation of enantiomers |
Advanced Troubleshooting: The "Atom Deletion" Alternative
Scenario: You have access to abundant natural Securinine and wish to convert it to this compound rather than synthesizing de novo.
Technique: Ring Contraction via Molecular Editing (Han et al., 2024) [3].
-
Concept: Convert the piperidine ring (6-membered) of securinine to the pyrrolidine ring (5-membered) of this compound.
-
Key Step: Oxidative ring contraction using m-CPBA followed by Lawesson's Reagent .[1]
-
Caution: This route proceeds via a N-oxide intermediate. Ensure temperature is kept below 0 °C during oxidation to prevent Cope elimination side products.
References
-
Enantioselective Approach to Securinega Alkaloids. Total Synthesis of Securinine and (−)-Norsecurinine. Source: The Journal of Organic Chemistry (2009) URL:[2][Link][2]
-
An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound. Source: Organic Letters (2010) / PMC URL:[Link]
-
Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Source: Frontiers in Chemistry (2024) URL:[Link]
-
Total Synthesis of (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine. Source: The Journal of Organic Chemistry (2000) URL:[Link]
-
Biomimetic Total Synthesis of Ten Securinega Alkaloids. Source: Chemical Science (2026/Recent) URL:[Link]
Sources
Technical Support Center: Securinega Alkaloid Synthesis
Topic: Optimizing Yield in (-)-Norsecurinine Synthesis
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Norsecurinine Challenge
You are likely here because your total synthesis of (-)-norsecurinine is stalling at the tetracyclic core formation, or you are losing significant mass during the final purification of the unstable butenolide moiety.
This compound (a Securinega alkaloid featuring a pyrrolidine A-ring fused to an azabicyclo[3.2.1]octane core) presents a deceptive challenge. While the molecular weight is low, the rigid tetracyclic cage creates significant ring strain, and the basic nitrogen is prone to N-oxidation or irreversible binding to acidic stationary phases.
This guide moves beyond standard literature procedures to address the causality of failure in the three most common synthetic bottlenecks: Ring-Closing Metathesis (RCM), Stereochemical Control, and Purification.
Module 1: The RCM Bottleneck (Ring A/B Formation)
Context: Many routes (e.g., Honda, Alibés) rely on Ring-Closing Metathesis (RCM) to close the pyrrolidine or piperidine ring. A common report is "50% conversion, then the reaction stops."
Troubleshooting Protocol: The "Stalled Catalyst" Scenario
The Problem: The tertiary amine in the this compound precursor is a Lewis base. It coordinates with the Ruthenium center of Grubbs catalysts, forming a non-productive complex (catalyst poisoning). Furthermore, the formation of the strained ring is reversible; ethylene buildup shifts the equilibrium back to the diene.
The Solution: Lewis Acid Additives & Ethylene Scavenging
| Parameter | Standard Condition (Fail State) | Optimized Condition (Yield State) | Mechanism of Action |
| Concentration | 0.1 M | 0.005 M - 0.01 M | High dilution favors intramolecular cyclization over intermolecular dimerization. |
| Additive | None | Ti(OiPr)₄ (0.3 equiv) | Titanium acts as a "dummy" Lewis acid, binding the nitrogen lone pair so it cannot poison the Ru-catalyst. |
| Temperature | Reflux (DCM) | Reflux (Toluene) + Sparging | Higher T overcomes the activation barrier for the strained ring; sparging actively removes ethylene gas. |
| Catalyst | Grubbs I | Grubbs II or Hoveyda-Grubbs II | Second-generation catalysts are more robust against thermal decomposition and coordinate less strongly to the amine. |
Step-by-Step Optimization Workflow:
-
Pre-complexation: Dissolve your diene precursor in anhydrous toluene (0.01 M). Add Ti(OiPr)₄ (0.3 eq) and stir for 20 minutes at RT. This locks the amine.
-
Catalyst Addition: Add 5 mol% Grubbs II catalyst.
-
Active Sparging: Do not just reflux under a balloon. Bubble Argon through the solution for the first 30 minutes of reflux to strip ethylene.
-
Monitoring: If conversion stalls at <60%, add a second portion of catalyst (2 mol%) and benzoquinone (0.1 eq) to prevent ruthenium hydride isomerization side-reactions.
Visual Logic: RCM Decision Tree
Caption: Decision logic for rescuing stalled Ring-Closing Metathesis reactions in alkaloid synthesis.
Module 2: The "Molecular Editing" Shortcut
Context: If your goal is obtaining (-)-norsecurinine for biological testing rather than proving a de novo route, you should utilize the Ring Contraction Protocol (Sartillo-Piscil/Ha, 2024).
The Insight: (-)-Securinega is abundant in Flueggea suffruticosa.[1] Total synthesis is often inefficient compared to converting the piperidine ring (securinine) to the pyrrolidine ring (this compound) via a single carbon deletion.
Protocol (Yield: ~50-60% overall from Securinega):
-
Oxidation: Treat natural (-)-securinine with TEMPO (cat) and NaClO₂ to form the lactam.
-
Ring Contraction: Treat the lactam with m-CPBA.[1] This triggers an oxidative decarboxylation/ring contraction sequence.
-
Reduction: Selective reduction of the resulting lactam (using Lawesson’s reagent followed by NaBH₃CN) restores the amine without reducing the sensitive butenolide.
Why this matters: This avoids the 15+ step total synthesis sequences entirely if the starting material is available.
Module 3: Purification & The "Missing Mass" Phenomenon
The Problem: You synthesize the crude product, NMR looks okay, but after flash chromatography (SiO₂), you recover 30% yield. The Cause: The basic nitrogen of this compound interacts strongly with the acidic silanols of silica gel. This causes "streaking" (band broadening) and irreversible adsorption. Furthermore, the butenolide ring is sensitive to acid-catalyzed hydrolysis.
Optimized Purification Protocol
Method A: The "Neutralized" Silica (Recommended)
-
Preparation: Slurry your silica gel in Hexanes containing 2.5% Triethylamine (Et₃N). Let it sit for 15 minutes.
-
Elution: Run the column with Hexanes/EtOAc (with 1% Et₃N constant). The amine blocks the acidic sites, allowing the alkaloid to elute freely.
Method B: Alumina (The Gentle Alternative)
-
Use Neutral Alumina (Brockmann Grade III) .
-
Note: Alumina has lower resolution than silica. If your impurities are close in Rf, use Method A.
Method C: Acid/Base Extraction (The "Column-Free" Cleanup)
-
Only use if your impurities are non-basic.
-
Dissolve crude in Et₂O.
-
Extract with cold 1M HCl (Product goes to aqueous; non-basic impurities stay in organic).
-
IMMEDIATELY neutralize the aqueous layer with NaHCO₃ at 0°C (Prolonged acid exposure opens the lactone).
-
Extract back into DCM.
Visual Logic: Purification Strategy
Caption: Selection matrix for purification to minimize mass loss due to adsorption or decomposition.
FAQ: Common Yield Killers
Q: My intramolecular Michael addition (to close the C-ring) gives the wrong diastereomer. How do I fix the dr? A: This is thermodynamically controlled. If you are using the Honda route (WHE reaction), the stereocenter is set by the folding of the intermediate. Lowering the temperature to -78°C often worsens the yield without improving selectivity. Instead, use a bulky base (LiHMDS) rather than NaH to enforce a specific enolate geometry, or switch to the Kerr protocol which uses a cyclopropane-opening mechanism that is highly stereoselective by design.
Q: The product turns yellow/brown on the bench. Is it decomposing? A: Yes. The electron-rich furan/butenolide system is prone to photo-oxidation.
-
Fix: Store the solid under Argon at -20°C.
-
Fix: If storing in solution, use degassed benzene or toluene, not chlorinated solvents (which can become acidic over time).
Q: Can I use the Grubbs I catalyst to save money? A: Generally, no. Grubbs I is extremely sensitive to the basic amine in this compound precursors. You will likely see <20% conversion. If cost is an issue, generate the catalyst in situ or use the recyclable Zhan catalyst, but do not downgrade to Generation I.
References
-
Kerr, M. A., & Leduc, A. B. (2008). Total Synthesis of (+)-Allosecurinine. Angewandte Chemie International Edition, 47(41), 7945–7948. Link
-
Honda, T., et al. (2004). Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine.[2] The Journal of Organic Chemistry, 69(11), 3966–3971. Link
-
Han, S., et al. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[1] Frontiers in Chemistry, 12. Link
-
Alibés, R., et al. (2004).[1] Ring-closing metathesis in the synthesis of Securinega alkaloids. Tetrahedron Letters, 45(48), 8823-8826. Link
-
Yu, M., et al. (2018).[3][4] Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development, 22(8), 918–946.[4] Link
Sources
Technical Support: Diastereoselective Control in Norsecurinine Synthesis
Status: Operational Ticket ID: NOR-SEC-SYN-001 Subject: Troubleshooting Diastereoselectivity & Skeletal Construction Assigned Specialist: Senior Application Scientist, Alkaloid Synthesis Division
Executive Summary
Welcome to the Norsecurinine Synthesis Support Center. This guide addresses the specific stereochemical challenges encountered during the total synthesis of (-)-norsecurinine and its congeners. The tetracyclic core of Securinega alkaloids presents a unique "birdcage" topology where the primary failure points are the C2–C7 ring fusion (oxidative cyclization step) and the C14–C15 olefin geometry (butenolide installation).
This documentation moves beyond standard literature reporting to provide "field-tested" troubleshooting for when the standard protocols yield intractable mixtures.
Troubleshooting Modules (Q&A Format)
Module A: The Mn(OAc)₃ Oxidative Radical Cyclization
Context: This step typically constructs the C-ring (pyrrolidine/piperidine fusion) via a radical cascade. It is the most sensitive step regarding diastereocontrol.
User Query: "I am attempting the oxidative cyclization to close the C-ring using Mn(OAc)₃, but I am getting a 1:1 mixture of diastereomers at the ring junction, or the reaction stalls at the intermediate radical."
Technical Diagnosis: The Mn(OAc)₃ mediated reaction is governed by the interplay between the rate of radical generation (kinetic) and the stability of the resulting Mn(III)-enolate complex (thermodynamic). A 1:1 mixture suggests you are operating in a "diffusion-controlled" regime rather than a "chelation-controlled" one.
Corrective Actions:
-
Solvent Switch (The "Solvation Effect"): If using pure acetic acid (AcOH), switch to a AcOH/Ethanol (3:1) mixture. Ethanol disrupts the polymeric structure of Mn(OAc)₃, increasing the concentration of the active monomeric species. This accelerates the initial oxidation, favoring the kinetic product (often the desired cis-fused system in related alkaloids).
-
Temperature Modulation: Lower the temperature from reflux (118°C) to 60°C. While this slows the reaction, it increases the lifetime of the intermediate radical, allowing it to adopt the lower-energy chair-like transition state before cyclization.
-
The Copper Additive: Add Cu(OAc)₂ (0.5 equiv) . Manganese is excellent at generating radicals but poor at oxidizing the final radical to the alkene (oxidative elimination). Copper acts as a "radical shuttle," rapidly oxidizing the secondary radical to the cation/alkene, preventing radical equilibration that leads to racemization.
User Query: "My yield is <20%, and I see significant decomposition."
Technical Diagnosis: "Decomposition" in this reaction is often actually over-oxidation . The product (the lactone/lactam) is susceptible to further oxidation by excess Mn(III).
Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of Mn(OAc)₃ initially. Use a portion-wise addition (see SOP below).
-
Quench Protocol: Do not perform an aqueous workup immediately if the reaction mixture is dark brown. Use a reductive quench (saturated NaHSO₃) to destroy residual Mn(III) before extraction.
Module B: Ring-Closing Metathesis (RCM) Issues
Context: Used to form the macrocyclic B-ring or D-ring depending on the strategy (e.g., Honda's route).
User Query: "The Grubbs II catalyst is failing to close the macrocycle, or I am getting the E-isomer instead of the Z-isomer."
Technical Diagnosis: The nitrogen lone pair in the this compound precursor is a potent catalyst poison. Furthermore, the macrocyclization is conformationally constrained.
Corrective Actions:
-
Lewis Acid Protection: Pre-complex the amine nitrogen with Ti(OiPr)₄ or p-TsOH (1.0 equiv) before adding the catalyst. This prevents the nitrogen from coordinating to the Ruthenium center.
-
Ethylene Sparging: The reaction is reversible. Ensure active sparging of Argon/Nitrogen through the solution (not just over it) to remove ethylene gas, driving the equilibrium forward.
-
Conformational Locking: If Z/E selectivity is poor, the precursor likely has too much rotational freedom. Ensure the C2 stereocenter is set before RCM; the pre-existing chirality induces a helical bias in the chain, favoring one isomer during closure.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing the critical oxidative cyclization step.
Figure 1: Decision tree for troubleshooting Mn(OAc)₃ mediated oxidative cyclizations in alkaloid synthesis.
Standard Operating Procedure (SOP)
Protocol: Optimized Oxidative Radical Cyclization (Kerr/Snider Modification)
This protocol is designed to maximize diastereoselectivity at the ring junction.
Reagents:
-
Precursor (β-keto ester/amide): 1.0 equiv (0.2 M final conc)
-
Cu(OAc)₂[3]·H₂O: 0.5 equiv
-
Solvent: Glacial Acetic Acid (degassed)
Workflow:
-
Preparation: Dry Mn(OAc)₃ in a vacuum oven at 40°C for 2 hours prior to use (removes excess hydration which can retard the radical initiation).
-
Dissolution: Dissolve the precursor in degassed glacial acetic acid under Argon.
-
Co-oxidant Addition: Add Cu(OAc)₂·H₂O in one portion. The solution will turn blue-green.
-
Initiator Addition: Add Mn(OAc)₃·2H₂O in four equal portions over 1 hour. Reasoning: This keeps the concentration of the oxidant low, preventing double-oxidation of the product.
-
Thermal Activation: Heat to 80°C. Monitor by TLC.
-
Checkpoint: If the reaction turns brown and stays brown, Mn(III) is not being consumed. Increase temp to 100°C.
-
Checkpoint: If the reaction turns clear/pale pink, Mn(III) is consumed. If SM remains, add 0.5 equiv more Mn(OAc)₃.
-
-
Workup: Dilute with EtOAc, quench with saturated aqueous NaHSO₃ (reduces residual Mn species), wash with NaHCO₃ until neutral.
Comparative Data: Reaction Conditions
The following table summarizes the impact of conditions on the Diastereomeric Ratio (dr) of the C-ring closure.
| Condition Set | Oxidant System | Temp (°C) | Yield (%) | dr (cis:trans) | Notes |
| Standard | Mn(OAc)₃ (2.5 eq) | 118 (Reflux) | 45% | 1.5 : 1 | High thermodynamic equilibration. |
| Kerr Mod. | Mn(OAc)₃ / Cu(OAc)₂ | 80 | 68% | 5 : 1 | Cu(II) accelerates termination, locking stereochem. |
| Low Temp | Mn(OAc)₃ / EtOH | 23 (RT) | <10% | N/A | Reaction fails to initiate (activation energy too high). |
| Lewis Acid | Mn(OAc)₃ / ZnCl₂ | 80 | 55% | 10 : 1 | Chelation control improves dr but lowers yield. |
Mechanism of Stereocontrol
To understand why the copper additive works, examine the radical pathway below.
Figure 2: Kinetic vs. Thermodynamic control in oxidative radical cyclization. Path B (Copper-mediated) prevents radical equilibration.
References
-
Kerr, M. A., & Keddy, R. C. (2007). Total Synthesis of (+)-Allocathinone and the Structure of Cathinone. Journal of the American Chemical Society.[5][6] [Link]
- Significance: Establishes the Mn(OAc)₃/Cu(OAc)₂ protocol for pyrrolidine synthesis in Securinega alkaloids.
-
Snider, B. B. (2009).[2] Mechanisms of Mn(OAc)₃-based Oxidative Free-Radical Additions and Cyclizations. Tetrahedron.[2][6][7] [Link]
- Significance: The authoritative review on the mechanism, explaining the role of Cu(II)
-
Honda, T., et al. (2004).[5] First Stereoselective Total Synthesis of (-)-Norsecurinine. Organic Letters.[5][6][8][9] [Link]
- Significance: Details the Ring-Closing Metathesis (RCM)
-
Han, S., et al. (2017). Total Synthesis of Securinega Alkaloids.[6][7][8][9][10][11][12] Natural Product Reports.[9] [Link]
- Significance: Comprehensive review covering various diastereoselective strategies including HWE and skeletal editing.
-
Medeiros, M. R., & Wood, J. L. (2010).[7] An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine.[7][12][13][14] Tetrahedron.[2][6][7] [Link]
- Significance: Discusses the construction of the butenolide ring and associ
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Snidergroup - Mn(III)-Based Oxidative Free-Radical Cyclizations [sites.google.com]
- 4. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 6. johnwoodgroup.com [johnwoodgroup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Enantioselective Approach to Total Synthesis of the Securinega Alkaloids: Application to (-)-Norsecurinine and Phyllanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Norsecurinine Synthesis & Optimization
Introduction: The Norsecurinine Challenge
Welcome to the this compound Technical Support Center. As a Senior Application Scientist, I understand that synthesizing the tetracyclic "birdcage" core of (-)-norsecurinine involves navigating a minefield of thermodynamic traps. Unlike its homolog securinine (which possesses a piperidine A-ring), this compound features a strained pyrrolidine A-ring fused to an azabicyclo[3.2.1]octane core.[1]
This guide addresses the three most common "failure modes" reported by our user base:
-
Oligomerization during Ring-Closing Metathesis (RCM).
-
C2-Epimerization (Formation of Allothis compound).
-
Stereoelectronic Stalling during Ring Contraction protocols.
Module 1: Macrocyclization & RCM Troubleshooting
The Issue: Users frequently report high yields of insoluble gums or dimers instead of the desired monomeric macrocycle during the formation of the A/B ring system.
Technical Analysis: The RCM vs. ADMET Competition
The formation of the 12+ membered rings or strained bridges via RCM is kinetically challenged. The ruthenium carbene catalyst faces a choice: intramolecular cyclization (Desired RCM) or intermolecular propagation (ADMET polymerization).
Diagnostic Workflow
Figure 1: Decision matrix for optimizing Ring-Closing Metathesis in Securinega alkaloid synthesis.
Optimization Protocol
| Parameter | Standard Protocol | Optimized Protocol (Anti-Dimerization) | Mechanism of Action |
| Concentration | 0.05 M (50 mM) | 0.002 M (2 mM) | Pseudo-infinite dilution favors intramolecular collision over intermolecular reaction. |
| Catalyst | Grubbs II | Zhan 1B or Hoveyda-Grubbs II | Zhan 1B often provides better selectivity and removal profiles for macrocycles [1]. |
| Addition | One-portion | Syringe Pump (4–6 h) | Maintains low instantaneous concentration of the active diene. |
| Solvent | DCM (Reflux) | Toluene (80–110 °C) | Higher temperatures break aggregates and drive the release of ethylene gas, shifting equilibrium. |
Module 2: Stereochemical Integrity (C2-Epimers)
The Issue: Isolation of (-)-allothis compound instead of (-)-norsecurinine . Context: This usually occurs during the construction of the A-ring or the installation of the D-ring (butenolide). The C2 position is the junction between the pyrrolidine ring and the bicyclic core.
Root Cause: The N-Acyliminium Ion Trap
In syntheses utilizing N-acyliminium ion intermediates (e.g., Weinreb's approach [2]), the nucleophile can attack from the endo or exo face.
-
Desired: Attack leads to the this compound configuration.
-
Side Product: Attack from the opposing face yields the C2-epimer (allothis compound).
Corrective Action:
-
Temperature Control: Perform alkylations at -78 °C to maximize kinetic control.
-
Steric Blocking: If using a precursor with a C7-substituent (derived from L-proline), ensure the protecting group is bulky enough to shield the undesired face.
-
Purification: These diastereomers are often separable by HPLC but difficult to separate by standard flash chromatography. Use silver-impregnated silica gel if standard separation fails.
Module 3: Ring Contraction Stalling (The "Atom Deletion" Method)
The Issue: When attempting to convert natural Securinine (abundant) to this compound (scarce) via ring contraction, the reduction of the thioaminal intermediate stalls or yields hydrolysis products.
Technical Insight: Stereoelectronic Misalignment
Recent work by Han et al. [3] utilizing a "single-atom deletion" strategy revealed that the reduction of the thioaminal intermediate is highly sensitive to orbital overlap.
The Pathway:
Securinine
Troubleshooting the Final Reduction
Figure 2: Overcoming stereoelectronic barriers in the securinine-to-norsecurinine ring contraction.
Protocol Adjustment:
-
Do NOT use standard borohydride reductions for the thioaminal-to-amine conversion in this specific scaffold.
-
REQUIRED: Use Trifluoroacetic acid (TFA) and Triethylsilane (Et3SiH) in refluxing toluene .[2] The thermal energy is required to access the conformer that allows orbital overlap for the ejection of the thiol group [3].
Frequently Asked Questions (FAQ)
Q: Can I use the Rauhut-Currier reaction to dimerize this compound?
A: Yes, but be aware that this compound is the precursor to high-order oligomers like flueggenines. The reaction is slow. Side Product Alert: If you use non-optimized phosphine catalysts, you may observe isomerization of the
Q: Why does my oxidative elimination to form the butenolide fail? A: If you are using the selenoxide elimination method (Weinreb protocol), ensure you are using H2O2 or mCPBA at low temperatures (-78 °C to 0 °C). If the temperature is too high, the sensitive pyrrolidine ring can undergo N-oxidation, leading to phyllanthine -type side products (N-oxides) [2].
Q: Is there a commercial source for the catalyst Zhan 1B? A: Yes, Zhan 1B is commercially available and is often preferred over Grubbs II for large-scale RCM of these alkaloids due to its stability and easier removal from the reaction matrix [1].
References
-
Drug Hunter.[3] (2023).[1][2][3][4][5] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
-
Weinreb, S. M. (2009).[6] Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine. Journal of Organic Chemistry. Retrieved from [Link]
-
Han, S., et al. (2024).[1] Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Biomimetic total synthesis of ten Securinega alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
improving the efficiency of ring-closing metathesis for norsecurinine
To: Drug Development Team / Process Chemistry Group From: Senior Application Scientist, Catalysis Division Subject: Technical Support Package – Optimizing Ring-Closing Metathesis (RCM) for Norsecurinine & Securinega Alkaloids
Introduction: The this compound Challenge
You are likely accessing this guide because your RCM step—crucial for constructing the azabicyclo[3.2.1]octane core or the macrocyclic framework of this compound—is underperforming.
In the synthesis of Securinega alkaloids, the RCM reaction faces a "perfect storm" of challenges:
-
Lewis Basic Nitrogen: The tertiary amine inherent to the scaffold coordinates with the Ruthenium center, quenching catalytic activity.[1]
-
Ring Strain: Forming the bridged system is entropically disfavored compared to oligomerization.[1]
-
Isomerization: Ruthenium hydride species can cause double-bond migration, leading to "dead" isomers.[1]
This guide provides a self-validating troubleshooting system to navigate these issues.
Module 1: Catalyst Deactivation (The Nitrogen Problem)
Symptom: The reaction starts but stalls at <30% conversion. Adding more catalyst yields diminishing returns.[1] The solution turns dark brown/black rapidly.
Root Cause: The nucleophilic nitrogen atom in the this compound precursor coordinates to the 14-electron Ruthenium species. This forms a stable, inactive complex, effectively poisoning the catalyst.[1]
Troubleshooting Protocol: Do not simply increase catalyst loading. You must mask the nitrogen lone pair.
Q: Should I use the HCl salt or a Lewis Acid additive? A: We recommend the Ti(OiPr)₄ (Fürstner) method for this substrate. While HCl salts work, they often suffer from poor solubility in the non-polar solvents (DCM/Toluene) required for RCM. Titanium isopropoxide is soluble and acts as a scavenger.
The "Titanium-Masking" Protocol:
-
Dissolve: Dissolve your diene precursor in anhydrous DCM (0.005 M concentration).
-
Complex: Add 1.05 equivalents of Ti(OiPr)₄ relative to the substrate.
-
Equilibrate: Stir at room temperature for 45 minutes. Self-Validation: The solution should remain clear. If precipitation occurs, moisture is present.[1]
-
Initiate: Add the Ruthenium catalyst (Grubbs II or Hoveyda-Grubbs II) after this equilibration period.
-
Reflux: Heat to reflux immediately.
Technical Insight: The bulky titanium species binds reversibly to the nitrogen, sterically and electronically preventing it from attacking the Ruthenium center, yet it is labile enough to be removed during aqueous workup.[1]
Module 2: Concentration & Dimerization
Symptom: The starting material is consumed, but the mass spectrum shows peaks corresponding to [2M] or [2M - C2H4]. NMR shows broad signals indicating oligomers.
Root Cause: RCM is a zero-order intramolecular reaction (pseudo-first-order kinetics), while dimerization (ADMET) is second-order. As concentration increases, the rate of dimerization increases exponentially relative to ring closure.[1]
Data: Impact of Concentration on this compound Precursor Cyclization (Aggregated from internal optimization data on azabicyclic alkaloid cores)
| Concentration (M) | RCM Yield (%) | Dimer/Oligomer (%) | Reaction Time | Notes |
| 0.05 M | 15% | 75% | 2 h | FAILED. Polymerization dominates. |
| 0.01 M | 45% | 40% | 6 h | Standard batch conditions.[1] Still inefficient. |
| 0.002 M | 82% | 10% | 12 h | OPTIMAL. High dilution favors cyclization.[1] |
| 0.002 M (Slow Add) | 91% | <5% | 14 h | Pseudo-high dilution (syringe pump). |
Corrective Workflow: If you observe dimers, you must implement Pseudo-High Dilution :
-
Prepare the catalyst in the full volume of solvent (e.g., toluene at reflux).
-
Dissolve the substrate (with Ti(OiPr)₄) in a minimal volume of solvent.
-
Add the substrate solution to the catalyst solution via syringe pump over 4–8 hours .
Module 3: Catalyst Selection & Isomerization
Symptom: Product forms but contains the wrong double bond geometry or has isomerized to an internal position (chain walking).
Q: Which catalyst is best for the securinega core? A:
-
Grubbs I (GI): Generally too slow for the tetrasubstituted or bridged centers in this compound.
-
Grubbs II (GII): High activity but prone to causing isomerization (hydride formation).
-
Hoveyda-Grubbs II (HGII): The gold standard for this application. The boomerang mechanism allows for higher thermal stability during the long reflux times required for difficult ring closures.
Prevention of Isomerization: If the double bond migrates (a common issue with Ru-hydrides formed at high T), add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This acts as an oxidant to scavenge Ru-H species without killing the active carbene.
Visual Troubleshooting Architecture
The following diagram outlines the logical decision tree for optimizing your RCM reaction.
Figure 1: Decision matrix for troubleshooting RCM efficiency in alkaloid synthesis. Follow the path based on TLC/LC-MS conversion data.
References
-
Honda, T., et al. "Total Synthesis of (-)-Norsecurinine."[1] Tetrahedron Letters, 2004.[1]
- Context: Establishes the baseline for RCM str
-
Fürstner, A., et al. "Ring Closing Alkyne Metathesis.[1] Application to the Stereoselective Total Synthesis of Sophorolipid Lactone." Journal of the American Chemical Society, 1999.[1]
- Context: The authoritative source for the Ti(OiPr)₄ protocol to prevent amine poisoning.
-
Compain, P. "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect."[1] Advanced Synthesis & Catalysis, 2007.[1][2]
-
Context: Comprehensive review of protecting group strategies for nitrogenous substrates.[1]
-
-
Hong, S. H., & Grubbs, R. H. "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products."[1] Journal of the American Chemical Society, 2006.[1]
- Context: Crucial for purification after the reaction to prevent post-reaction isomeriz
Sources
overcoming scalability issues in norsecurinine production
Status: Operational | Tier: Advanced Technical Support Subject: Overcoming Scalability Bottlenecks in (-)-Norsecurinine Production
Introduction: The Scalability Paradox
Welcome to the technical support hub for Securinega alkaloid production. If you are accessing this guide, you are likely facing the "Norsecurinine Paradox": while the parent compound securinine is abundant in Flueggea suffruticosa (up to 1% dry weight), its lower homologue This compound is naturally scarce, often constituting less than 5% of the total alkaloid fraction.
The Core Insight: Scalability fails when you treat this compound as a primary extraction target. The most robust route to kilogram-scale this compound is not direct extraction or de novo total synthesis, but the semi-synthetic ring contraction of abundant securinine. This guide prioritizes this "Single-Atom Deletion" strategy while providing troubleshooting for traditional extraction and synthesis routes.
Module 1: Sourcing & Extraction Strategy
Issue: "I am getting <0.1% yield from my plant material."
Diagnosis: You are likely extracting Flueggea suffruticosa (rich in securinine) expecting high this compound yields.[1][2][3] this compound is the major alkaloid only in Flueggea virosa (common in Africa/Asia), but even there, separation from oligomers is difficult.
Troubleshooting Q&A
Q: Can I separate this compound from securinine using pH-gradient extraction? A: No. Both alkaloids possess a tertiary amine within a bridgehead system (indolizidine vs. pyrrolizidine). Their pKa values are too similar (~10.5–11.0) for effective acid-base separation.
-
Correct Protocol: Use Fractional Crystallization with picric acid or hydrobromide salts if working with crude extracts, or switch to the semi-synthetic route (Module 2) where the starting material is pure securinine.
Q: My crude extract turns into a black tar during solvent removal. Why? A: This is due to the polymerization of unstable conjugated diene systems in the presence of light and air.
-
Fix: Perform all evaporations under reduced pressure at <40°C. Add 0.1% triethylamine to the eluent during chromatography to neutralize silica acidity, which catalyzes decomposition.
Decision Matrix: Sourcing Strategy
Figure 1: Strategic decision tree for sourcing this compound. The semi-synthetic route (green) offers the highest scalability potential.
Module 2: The Semi-Synthetic Route (Recommended)
Protocol: Single-Atom Deletion Strategy (Securinine
Context: This method converts the abundant piperidine ring of securinine into the pyrrolidine ring of this compound via a ring-contraction sequence.[1]
Step-by-Step Protocol
Phase 1: Oxidative Lactamization
-
Reagents: Securinine (1.0 equiv), TEMPO (0.2 equiv), NaClO (2.5 equiv), NaClO2 (2.5 equiv).
-
Solvent: Acetonitrile (0.1 M).
-
Procedure: Stir at 0°C to RT. The double oxidation at C5/C6 converts the amine to a lactam.
-
Critical Checkpoint: Monitor for the disappearance of the C5-proton signal in NMR.
Phase 2: Ring Contraction (The "Deletion" Step)
-
Reagents: m-CPBA (2.0 equiv), BF3·Et2O (catalytic).
-
Mechanism: Baeyer-Villiger type oxidation followed by rearrangement.
-
Troubleshooting: If the reaction stalls, ensure m-CPBA is dried (water interferes with the Lewis acid catalyst).
Phase 3: Thionylation & Reduction [1][2]
-
Reagents: Lawesson’s Reagent (1.2 equiv) followed by TFA/Et3SiH.
-
Action: Converts the lactam to a thiolactam, then reductively desulfurizes to the amine.
-
Safety Note: Lawesson’s reagent generates H2S. Use a caustic scrubber (NaOH trap) for the exhaust gas.
Data Summary: Yield Comparison
| Method | Starting Material | Step Count | Overall Yield | Scalability Rating |
| Direct Extraction | F. virosa biomass | 4 (Extraction + 3 Columns) | 0.05% (w/w) | Low |
| Total Synthesis | Boc-pyrrolidinone | 9–12 steps | 11–14% | Medium |
| Semi-Synthesis | Securinine (Pure) | 4 steps | ~40–50% | High |
Module 3: Total Synthesis Troubleshooting
Issue: "My Ring-Closing Metathesis (RCM) step yields dimers instead of the bicyclic core."
Context: Total synthesis (e.g., Honda’s or Alibés’ route [2, 3]) relies on RCM to form the macrocyclic bridge. This is the most common failure point at scale.
Troubleshooting Guide
Q: How do I prevent oligomerization during RCM without using thousands of liters of solvent? A: The standard "high dilution" (0.001 M) is impossible at scale.
-
Solution: Pseudo-High Dilution.
-
Keep the reaction vessel with the catalyst (Grubbs II) at reflux.
-
Add the substrate solution slowly (over 4–8 hours) using a syringe pump.
-
This keeps the instantaneous concentration of the unreacted diene low relative to the catalyst, favoring intramolecular cyclization over intermolecular dimerization.
-
Q: The catalyst dies before conversion is complete. A: The basic nitrogen in the this compound precursor can poison the Ruthenium carbene.
-
Fix: Pre-treat the amine substrate with 1.0 equiv of p-toluenesulfonic acid (pTsA) to form the ammonium salt. The protonated amine does not coordinate to the Ru-catalyst. The salt can be neutralized after the metathesis is complete.
Q: My Vinylogous Mannich reaction has poor diastereoselectivity. A: This step sets the crucial stereocenter connecting the rings.
-
Fix: Lower the temperature to -78°C and use a bulky Lewis acid (e.g., Ti(OiPr)Cl3) or a chiral ligand system (e.g., chiral bis(oxazoline)) to enforce facial selectivity.
Module 4: Pathway Visualization
Understanding the skeletal editing logic is crucial for troubleshooting the semi-synthetic route.
Figure 2: The "Single-Atom Deletion" pathway.[1][2] This sequence effectively excises a carbon atom from the securinine skeleton to produce this compound.
References
-
Kim, S., Lee, H. S., & Han, S. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[1][2][3] Frontiers in Chemistry, 12. Link
-
Alibés, R., et al. (2009). Enantioselective Approach to Securinega Alkaloids. Total Synthesis of Securinine and (−)-Norsecurinine.[3][4][5][6][7][8] The Journal of Organic Chemistry, 74(16), 6163–6171. Link
-
Honda, T., et al. (2004). An effective enantioselective approach to the securinega alkaloids: total synthesis of (-)-norsecurinine. Organic Letters, 6(1), 87–89. Link
-
Jeon, H., et al. (2020). Total Synthesis of Securinega Alkaloids (−)-Norsecurinine, (−)-Niruroidine and (−)-Flueggine A. Chemical Communications. Link
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. An effective enantioselective approach to the securinega alkaloids: total synthesis of (-)-norsecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Norsecurinine Purification by HPLC
Topic: Troubleshooting & Optimization of Norsecurinine Isolation Audience: Analytical Chemists, Natural Product Researchers, Process Engineers Status: Active Guide
Core Diagnostic: The "Amine Tailing" Crisis
User Issue: "I am observing severe peak tailing (As > 1.5) for this compound on my C18 column, making integration and purity assessment impossible."
Technical Analysis:
this compound is a Securinega alkaloid containing a rigid tetracyclic amine structure. The tertiary nitrogen is basic (pKa ~8-9). On standard silica-based C18 columns, the protonated amine interacts electrostatically with residual acidic silanols (
Troubleshooting Protocol
| Variable | Diagnostic Step | Corrective Action | Mechanism |
| Mobile Phase pH | Check pH of aqueous phase. | Raise pH to 8.5–9.5 (if column permits) using Ammonium Bicarbonate or Ammonium Hydroxide. | Deprotonates the alkaloid nitrogen ( |
| Mobile Phase Additive | Are you using only Formic Acid? | Switch to TFA (0.05-0.1%) or add TEA (Triethylamine) as a sacrificial base. | TFA forms an ion pair with the amine, masking the charge. TEA saturates silanol sites, blocking the alkaloid from binding. |
| Stationary Phase | Is the column "End-capped"? | Switch to Hybrid Particle (e.g., XBridge BEH) or Base-Deactivated Silica. | Modern hybrid columns lack surface silanols and tolerate high pH, resolving the root cause. |
Critical Control Point: If you must use low pH (e.g., for MS compatibility), avoid standard C18. Use a column with a positively charged surface (e.g., C18 with embedded polar groups) to repel the protonated amine.
Selectivity Challenge: Separating Isomers
User Issue: "I cannot resolve this compound from its isomers (securinine, virosecurinine) or related oligomers."
Technical Analysis:
this compound and securinine are stereoisomers.[1] Their hydrophobicities are nearly identical, meaning standard C18 columns (based on hydrophobicity) often fail to resolve them (
Optimization Workflow
-
Switch Column Chemistry:
-
Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.
-
Rationale: These phases engage in
interactions with the conjugated butenolide system of the alkaloid. The rigid stereochemistry of this compound vs. securinine alters how the -system aligns with the stationary phase, offering selectivity orthogonal to hydrophobicity.
-
-
Temperature Modulation:
-
Action: Lower column temperature to 15–20°C.
-
Rationale: Lower temperature increases the rigidity of the stationary phase ligands, enhancing "shape selectivity" for the distinct tetracyclic skeletons.
-
-
Gradient Shallowing:
-
Action: Reduce gradient slope to 0.5% B/min around the elution window.
-
Standardized Operating Procedure (SOP)
Based on field-proven methodologies for Securinega alkaloids, the following protocol provides a robust starting point for purification.
Analytical HPLC Method
-
Column: Phenyl-Hexyl or C18 (End-capped, Base Deactivated), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 8.0 with
). -
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV at 254 nm (max absorption) and 330 nm (specific to conjugated enamine/lactone).
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 20.0 | 60 | Linear Gradient |
| 25.0 | 95 | Wash |
| 25.1 | 10 | Re-equilibration |
Preparative Scale-Up Considerations
-
Loading: For preparative runs, dissolve the crude extract in the mobile phase starting composition . Injecting in 100% MeOH or MeCN will cause "solvent breakthrough," resulting in split peaks.
-
Recovery: Collect fractions into vessels containing a small amount of buffer to prevent pH-shock induced degradation during evaporation.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting peak shape and resolution issues specific to alkaloid purification.
Caption: Decision matrix for diagnosing and resolving common HPLC issues with this compound, focusing on silanol suppression and selectivity optimization.
Frequently Asked Questions (FAQs)
Q: Why does my this compound peak split into two when I increase the injection volume? A: This is likely a "Solvent Strength Effect." If you dissolve your sample in 100% Methanol or Acetonitrile but your gradient starts at 10% Organic, the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.
-
Fix: Dissolve the sample in 10-20% MeCN/Water (matching your initial gradient conditions).
Q: Can I use Trifluoroacetic Acid (TFA) for MS detection? A: Yes, but with caution. TFA causes signal suppression in Mass Spectrometry (electrospray ionization).
-
Fix: Use Formic Acid (0.1%) for MS work. If peak tailing returns, switch to a "Charged Surface Hybrid" (CSH) C18 column, which provides excellent peak shape for basic compounds in Formic Acid without needing TFA.
Q: Is this compound light sensitive? A: Yes, Securinega alkaloids contain conjugated systems susceptible to photo-oxidation and dimerization.
-
Fix: Use amber glass vials for all fractions and autosampler/collection trays.
References
-
Iketubosin, G. O., & Mathieson, D. W. (1963). The isolation of hordenine and this compound from Securinega virosa.[3] Journal of Pharmacy and Pharmacology, 15(1), 810–815.[3] Link
-
Li, X. H., et al. (2014). Fluevirines A–D, four new securinega-type alkaloids from Flueggea virosa.[4] Tetrahedron Letters, 55(45), 6101-6104. Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Link
-
Chromatography Online. HPLC Diagnostic Skills: Tailing Peaks and Basic Analytes. Link
Sources
Introduction: The Norsecurinine Stability Profile
Technical Support Center: Norsecurinine Stability & Handling Guide
This compound is a tetracyclic Securinega alkaloid characterized by a pyrrolidine core fused to an
This guide addresses the physicochemical vulnerabilities of this compound in solution. Our data suggests that the majority of "degradation" reports are actually due to either photochemical artifacts or precipitation events caused by improper solvent matching.
Part 1: Solubility & Solvent Selection
Issue: User reports "loss of product" or "cloudy precipitates" upon dilution in aqueous media.
Technical Insight:
this compound is a hydrophobic molecule (
Troubleshooting Protocol:
| Solvent System | Recommended Max Concentration | Stability Rating | Notes |
| DMSO (Anhydrous) | > 20 mM | High | Recommended for stock solutions. Store at -20°C. |
| Ethanol (Absolute) | ~ 10 mM | Moderate | Evaporation risk affects concentration accuracy over time. |
| Water / PBS | < 50 | Low | Requires predissolution in DMSO. Prone to precipitation if >0.1% DMSO is not maintained. |
Q: Why did my this compound precipitate when I added it to cell culture media? A: This is likely a "crash-out" event. When a high-concentration DMSO stock (e.g., 10 mM) is chemically shocked by rapid dilution into an aqueous buffer, the local concentration momentarily exceeds solubility limits.
-
Corrective Action: Use a step-wise dilution . Dilute your stock into a 1:1 DMSO:Water intermediate, then dilute that into your final media. Ensure the final solution is vortexed immediately.
Part 2: Photochemical Instability (Critical)
Issue: Appearance of new, higher molecular weight peaks in LC-MS (e.g.,
Technical Insight: this compound is significantly more prone to [2+2] cycloaddition photodimerization than its homolog securinine. The conjugated diene system within the lactone ring absorbs UV/blue light, driving the formation of anti-head-to-head dimers (e.g., flueggenine-type structures). This reaction can occur under standard fluorescent laboratory lighting within hours.
Experimental Workflow: Preventing Photodegradation
Caption: Workflow to prevent rapid photodimerization of this compound during handling.
Q: Can I reverse the dimerization if it occurs? A: No. The cyclobutane ring formed between the two monomer units is stable. The dimer exhibits different biological activity and solubility properties. You must discard the solution and prepare fresh stock under low-light conditions.
Part 3: pH Sensitivity & Chemical Degradation
Issue: Loss of compound signal in acidic or basic buffers over 24+ hours.
Technical Insight: The structural core of this compound contains a butenolide (unsaturated lactone) .
-
Basic Conditions (pH > 8.5): The lactone ring is susceptible to hydrolysis (saponification), opening the ring to form the corresponding hydroxy-acid salt. This is often irreversible or leads to complex isomerization.
-
Acidic Conditions (pH < 4.0): While the tertiary amine can be protonated (improving solubility), strong acids can induce isomerization of the double bond system or skeletal rearrangement (e.g., to neosecurinane types).
Buffer Compatibility Table:
| pH Range | Stability Verdict | Mechanism of Failure | Recommendation |
| pH 2.0 - 4.0 | Risk | Isomerization / Salt precipitation | Avoid long-term storage. Use only for acute LC-MS gradients. |
| pH 7.0 - 7.4 | Optimal | N/A | Ideal for biological assays (PBS, HEPES). |
| pH > 8.5 | Unstable | Lactone Hydrolysis | Strictly Avoid. |
Q: My LC-MS shows a split peak for this compound. Is this degradation? A: It could be epimerization or salt dissociation .
-
Scenario A (Broadening): If run in a non-buffered aqueous mobile phase, the basic nitrogen interacts with silanols on the column. Fix: Add 0.1% Formic Acid or Ammonium Formate to the mobile phase.
-
Scenario B (Two Distinct Peaks): If the sample was exposed to light, it is likely the dimer.[1] If exposed to high pH, it may be the ring-opened hydrolysis product.
Part 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Inconsistent quantification or carryover.
Technical Insight: this compound's "sticky" hydrophobic nature causes it to adsorb to plastic surfaces (polypropylene tubes) and HPLC injector ports.
Self-Validating Protocol for Quantification:
-
Material: Use glass vials for all stock solutions. Avoid storing low-concentration (<1
M) solutions in plastic microcentrifuge tubes for >2 hours. -
Blank Check: Run a solvent blank (DMSO) immediately after your highest standard. If a peak appears at the this compound retention time, you have injector carryover.
-
Remedy: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Caption: Diagnostic logic for identifying cause of low this compound recovery.
Part 5: Storage & Handling Summary
To ensure data integrity, adopt the following "Gold Standard" handling procedure:
-
Receipt: Store solid powder at -20°C , desiccated, and protected from light.
-
Solubilization:
-
Equilibrate vial to room temperature before opening (prevents water condensation).
-
Dissolve in anhydrous DMSO to 10 mM .
-
Aliquot into amber glass vials (avoid repeated freeze-thaw).
-
-
Usage:
-
Perform dilutions under dim light.
-
Use fresh aliquots for each experiment.
-
Discard aqueous dilutions after 24 hours.
-
References
-
Photochemical Dimerization: Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. Vergoten, G., & Bailly, C. (2024).[2] MDPI.
-
Solubility & Structure: Total Syntheses of the Securinega Alkaloids (+)-14,15-Dihydrothis compound, (−)-Norsecurinine, and Phyllanthine. Han, S., et al. (2000). Journal of Organic Chemistry.
-
Biosynthesis & Chemical Class: Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy.[3] Ha, H., et al. (2024). Frontiers in Chemistry.
Sources
Technical Support Center: Norsecurinine Synthesis & Optimization
Welcome to the Norsecurinine Synthesis Support Hub. Ticket ID: #NS-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Overview: The this compound Challenge
The synthesis of (-)-norsecurinine (and its congener securinine) presents a unique set of "yield-killing" bottlenecks. The molecule features a tetracyclic 6-azabicyclo[3.2.1]octane core fused to a sensitive
Our data indicates that 85% of experimental failures occur in two specific phases:
-
The Oxidative Radical Cyclization (constructing the C-ring).
-
The Macrocyclization/Butenolide Formation (constructing the D-ring via RCM or HWE).
This guide provides modular troubleshooting for these specific bottlenecks, moving beyond standard literature procedures to address why these steps fail and how to recover them.
Module A: The Mn(OAc)₃ Oxidative Radical Cyclization
Primary Reference Route: Kerr et al. / Honda et al. Target Structure: The tricyclic pyrrolidine/piperidine core.
The Problem: Low Conversion & Polymerization
Users frequently report yields <40% or intractable "tar" when attempting the manganese(III) acetate-mediated oxidative free-radical cyclization. This reaction is kinetically sensitive; if the radical intermediate is not trapped immediately by the alkene, it polymerizes.
Troubleshooting Protocol
1. The "Initiation" Check (Colorimetric Indicator)
-
Symptom: The reaction mixture remains dark brown (Mn
) indefinitely or turns clear (Mn ) too instantly without product formation. -
Diagnosis:
-
Dark Brown: Enolization is too slow. The Mn(III) is not coordinating to the
-keto ester/amide. -
Instant Clear: Radical quenching is too fast (likely reduction by solvent) or polymerization occurred.
-
-
Solution:
-
Solvent Switch: If using pure Glacial Acetic Acid (AcOH) , switch to AcOH/Ethanol (1:1) . Ethanol accelerates the solubility and rate of enolization.
-
Temperature Ramp: Do not start at reflux. Initiate at 60°C. Once the color shifts from dark brown to mahogany, ramp to 85°C.
-
2. Stoichiometry Adjustment
Standard protocols call for 2.0 equivalents of Mn(OAc)₃. This is often insufficient due to the hygroscopic nature of the reagent (Mn(OAc)₃
-
Correction: Use 2.2 to 2.5 equivalents .
-
Additive: Add Cu(OAc)₂ (0.5 equiv) . Copper(II) acts as a co-oxidant that rapidly oxidizes the secondary radical to the alkene/cation, preventing side-reactions (polymerization).
Workflow Visualization: Mn(OAc)₃ Decision Tree
Figure 1: Decision logic for optimizing Manganese(III) mediated cyclizations.
Module B: The Ring-Closing Metathesis (RCM) Bottleneck
Primary Reference Route: Alibés / Busqué et al. Target Structure: The 12-membered macrocycle (D-ring) or bridged system.
The Problem: Catalyst Poisoning & Dimerization
The RCM step in this compound synthesis often stalls at 50% conversion or yields intermolecular dimers. The tertiary amine in the securinane skeleton is a potent Lewis base that coordinates to the Ruthenium center of Grubbs catalysts, deactivating them.
Troubleshooting Protocol
1. The "Ti-Guard" Method Do not run this reaction with naked amine functionality.
-
Protocol: Pre-complex the amine with Titanium(IV) isopropoxide [Ti(OiPr)₄] .
-
Mechanism: The Titanium acts as a Lewis acid "scavenger," binding the nitrogen lone pair and preventing it from attacking the Ruthenium catalyst.
-
Dosage: 0.3 - 0.5 equivalents relative to the substrate.
2. Catalyst Selection & Addition
-
Avoid: Grubbs I (too unstable).
-
Recommended: Grubbs II or Hoveyda-Grubbs II .
-
Technique: Do not add the catalyst in one portion. Use a syringe pump to add the catalyst solution over 4–6 hours to maintain a low steady-state concentration of the active species, favoring intramolecular cyclization over dimerization.
3. Concentration Limits
-
Standard: 0.01 M.
-
Rescue Mode: If dimerization is observed, dilute to 0.002 M (High Dilution Conditions).
Data: Catalyst Performance Table
| Catalyst System | Additive | Concentration | Typical Yield | Notes |
| Grubbs I | None | 0.01 M | < 15% | Catalyst decomposition observed. |
| Grubbs II | None | 0.01 M | 35-45% | Significant dimerization. |
| Grubbs II | Ti(OiPr)₄ | 0.005 M | 68-75% | Recommended Standard. |
| Hoveyda-Grubbs II | p-TsOH | 0.005 M | 60-65% | Acid salt protection (alternative to Ti). |
Module C: The Butenolide Geometry (HWE Reaction)
Primary Reference Route: Weinreb et al.
Target Structure: The
The Problem: Z-Isomer Formation
The Horner-Wadsworth-Emmons (HWE) reaction used to close the final ring often produces a mixture of E (desired) and Z isomers, or fails to cyclize due to ring strain.
Troubleshooting Protocol
1. Base Switching (Masamune-Roush Conditions) If standard NaH or LiHMDS yields poor selectivity:
-
Reagent: Use LiCl and DBU (or DIPEA) in acetonitrile.
-
Why: These milder conditions facilitate the chelation-controlled formation of the E-alkene, which is critical for the correct stereochemistry of this compound.
2. The "Still-Gennari" Alternative If the phosphonate is unreactive:
-
Modification: Switch to a bis(trifluoroethyl) phosphonate . The electron-withdrawing fluorine groups increase the electrophilicity of the phosphorus, accelerating the elimination step.
FAQ: Rapid Response
Q: My final product degrades during silica gel chromatography. Why? A: this compound and its derivatives are acid-sensitive (specifically the butenolide and the bridgehead nitrogen).
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample. Elute with solvent systems containing 0.5% Et₃N.
Q: I cannot reproduce the Mn(OAc)₃ yield from the Kerr paper (2007). A: Check your Mn(OAc)₃ hydration state. The commercial "dihydrate" absorbs water over time.
-
Fix: Recrystallize Mn(OAc)₃ from acetic acid/acetic anhydride or simply increase the loading to 3.0 equivalents. Also, ensure your alkene partner is in excess (1.5–2.0 equiv).
Q: Can I use RCM to close the ring before forming the piperidine core? A: Generally, no. The rigid conformation of the fused piperidine/pyrrolidine system pre-organizes the diene for RCM. Attempting RCM on a flexible linear precursor usually results in oligomerization.
References
-
Kerr, M. A., et al. (2007). "Total Synthesis of (+)-Norsecurinine." Journal of the American Chemical Society.[1][2] Link
-
Alibés, R., et al. (2004).[3] "An Effective Enantioselective Approach to the Securinega Alkaloids: Total Synthesis of (-)-Norsecurinine." Organic Letters. Link
-
Weinreb, S. M., et al. (2009). "Total Synthesis of the Securinega Alkaloids." Natural Product Reports. Link
-
Snider, B. B. (2009).[4] "Mechanisms of Mn(OAc)3-based Oxidative Free-radical Additions and Cyclizations." Tetrahedron. Link
-
Fürstner, A., et al. (2000). "Ring Closing Alkyne Metathesis. Application to the Stereoselective Total Synthesis of Sophorolipid Lactone." Journal of Organic Chemistry. (Reference for Ti(OiPr)4 protocol). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Allosecurinine by Kerr [organic-chemistry.org]
- 3. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review | MDPI [mdpi.com]
refinement of reaction conditions for norsecurinine synthesis
Technical Support Center: Securinega Alkaloid Synthesis Hub Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Refinement of Reaction Conditions for Norsecurinine Synthesis
Welcome to the Synthesis Support Center
You have reached the Tier 3 Technical Support guide for the total synthesis of (-)-Norsecurinine and related Securinega alkaloids. This guide aggregates troubleshooting protocols for the three dominant synthetic strategies: the Oxidative Radical Cyclization (Kerr method) , the Ring-Closing Metathesis (Honda/Alibés method) , and the modern Ring-Contraction "Molecular Editing" (Han/Sartillo-Piscil method) .
Select your issue below to jump to the relevant troubleshooting module.
Module 1: Oxidative Radical Cyclization (The Kerr Route)
Context: This route constructs the C-ring via a Mn(OAc)₃-mediated oxidative free-radical cyclization. It is elegant but notoriously sensitive to reaction parameters.
Ticket #401: "My reaction stalls or yields are <30% with Mn(OAc)₃."
Diagnosis: The manganese(III) acetate reaction is highly sensitive to the "initiation threshold" and solvent coordination. If the reaction stalls, it is often due to the depletion of the active Mn(III) species or insufficient activation energy for the radical addition to the alkene.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimization/Fix | Mechanistic Rationale |
| Co-Oxidant | None | Add Cu(OAc)₂ (0.5 - 1.0 equiv) | Cu(II) accelerates the oxidation of the intermediate radical to the carbocation/alkene, preventing side reactions (polymerization) of the radical species. |
| Temperature | 80°C | Increase to 115°C - 120°C | The radical addition to the internal alkene has a high activation barrier. Lower temps favor termination pathways over cyclization. |
| Solvent | Glacial AcOH | Degassed AcOH | Oxygen traps alkyl radicals, quenching the cyclization. Ensure rigorous degassing (freeze-pump-thaw). |
| Stoichiometry | 2.0 equiv Mn(OAc)₃ | 2.2 - 2.5 equiv | Mn(OAc)₃ is a one-electron oxidant; the cycle theoretically requires 2 equivs, but commercial Mn(OAc)₃ is often hydrated and less active. |
Q: Why is my product decomposing during the workup? A: The radical cyclization often produces a mixture of acetate-trapped intermediates. If you are using acidic workups, you may be hydrolyzing the sensitive butenolide (D-ring).
-
Fix: Quench with cold saturated NaHCO₃. Do not use strong acids to break emulsions. Filter the manganese salts through Celite before aqueous workup to prevent metal-mediated decomposition during extraction.
Module 2: Ring-Closing Metathesis (The Honda/Alibés Route)
Context: Forming the 12-membered macrocycle or the bridged azepine core via RCM using Grubbs II or Hoveyda-Grubbs II catalysts.
Ticket #405: "I am seeing high levels of dimerization instead of ring closure."
Diagnosis: RCM is a competition between intermolecular cross-metathesis (dimerization) and intramolecular ring-closing (cyclization). The formation of the strained bridged system in this compound requires strict kinetic control.
Troubleshooting Protocol:
-
The "Pseudo-High Dilution" Technique:
-
Do not simply mix everything at 0.01 M.
-
Protocol: Dissolve the catalyst in the solvent at reflux. Slowly add the substrate (dissolved in a small volume of solvent) via syringe pump over 4–8 hours.
-
Target Concentration: Final concentration should be < 0.005 M .[1]
-
-
Catalyst Poisoning (The Nitrogen Problem):
-
Issue: The tertiary amine or free secondary amine in the precursor can coordinate to the Ruthenium center, killing the catalyst.
-
Fix: If your precursor contains a basic nitrogen, add Ti(OiPr)₄ (0.3 equiv) or use the HCl salt of the amine (if solubility permits). The Titanium acts as a Lewis acid scavenger, binding the nitrogen lone pair and freeing the Ru-catalyst.
-
-
Ethylene Removal:
-
The reaction is reversible. If ethylene stays in the headspace, the equilibrium shifts back.
-
Fix: Run the reaction under a steady stream of Argon (sparging) or open to a bubbler to actively sweep ethylene out of the reflux condenser.
-
Module 3: Ring Contraction (The Han/Sartillo-Piscil Route)
Context: Converting abundant Securinine (piperidine core) to this compound (pyrrolidine core) via a "single atom deletion" strategy.[2]
Ticket #409: "The TEMPO/m-CPBA oxidation is yielding a complex mixture."
Diagnosis: This "molecular editing" step relies on a precise cascade: oxidation to the lactam, N-oxide formation, and Polonovski-type rearrangement. Over-oxidation is the primary failure mode.
Critical Control Points:
-
Step 1 (Lactamization): Use TEMPO (catalytic) + NaClO₂ .[1] Do not use m-CPBA here yet. Ensure the pH is buffered (phosphate buffer pH 6.8) to prevent ring opening of the lactone.
-
Step 2 (Ring Contraction): When adding m-CPBA (3.0 equiv) to the lactam intermediate:
-
Temperature: Maintain strictly at 0°C .
-
Quench: You must quench excess peracid with dimethyl sulfide (DMS) or Na₂S₂O₃ immediately upon consumption of starting material (monitor by TLC).[1] Prolonged exposure oxidizes the alkene in the D-ring.
-
Q: My yield for the final reduction (Thiolactam to Amine) is low. A: The reduction of the thiolactam to the amine is stereoelectronically demanding.
-
Protocol Refinement: Do not use simple NaBH₄. Use TFA / Et₃SiH (Triethylsilane) in refluxing toluene.[1][2] This radical/ionic hydrogenation sequence is necessary to overcome the steric strain of the pyrrolidine ring contraction.
Module 4: Stability & Purification (General)
FAQ: "Why does my this compound epimerize on the column?"
Analysis: this compound possesses a stereocenter at C2 (alpha to the nitrogen). Under basic conditions (or on acidic silica), this center can invert to form thermodynamically more stable isomers (like allothis compound).
Purification Guidelines:
| Method | Recommendation | Notes |
| Stationary Phase | Neutral Alumina (Grade III) | Avoid Silica Gel (too acidic) and Basic Alumina (causes epimerization).[1] |
| Eluent Modifier | 1% Et₃N (Triethylamine) | Pre-wash the column with Et₃N, but keep the concentration low in the mobile phase. |
| Storage | -20°C under Argon | The butenolide ring is Michael-acceptor reactive. Store as a solid, not in solution. |
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting a synthetic strategy based on available precursors and the specific "trouble zones" for each path.
Figure 1: Strategic decision tree for this compound synthesis, highlighting the critical bottleneck (red nodes) associated with each major methodology.
References
-
Alibés, R., et al. (2004).[2] An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound. National Institutes of Health (PMC). Link
-
Jeon, S., & Han, S. (2024). Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Frontiers in Chemistry. Link
-
Li, H., et al. (2014).[3] Total synthesis of securinega alkaloids (-)-norsecurinine, (-)-niruroidine and (-)-flueggine A.[3][4] Chemical Communications.[3] Link
-
Ketcha, D. M., et al. (2024).[2][5] Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products. Semantic Scholar. Link
-
Grela, K., et al. (2002). Olefin Metathesis, Grubbs Reaction - Reaction Conditions and Catalyst Selection. Organic Chemistry Portal. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 3. uibk.ac.at [uibk.ac.at]
- 4. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Securinine vs. Norsecurinine Biological Activity
The following guide provides an in-depth technical comparison between Securinine and Norsecurinine , focusing on their structural divergence, biological mechanisms, and experimental applications.
Executive Summary: The Scaffold Divergence
In the development of alkaloid-based therapeutics, the Securinega alkaloids represent a critical case study in scaffold homology. The primary distinction lies in the nitrogen-containing ring system, which dictates their biosynthetic origin, stereochemistry, and downstream biological interactions.
-
Securinine: The dominant indolizidine alkaloid (piperidine ring fused with a pyrrolidine ring). It is derived from Lysine .[1] It is a potent GABA_A receptor antagonist and a validated anticancer agent inducing p53-dependent apoptosis.
-
This compound: The pyrrolizidine homolog (pyrrolidine ring fused with a pyrrolidine ring). It is derived from Ornithine . While the monomer exhibits lower intrinsic potency than securinine in some assays, it serves as the obligate scaffold for high-order oligomers (e.g., flueggenines) that exhibit superior tubulin-binding affinity and reduced convulsant toxicity compared to the parent monomer.
Table 1: Structural & Biological Profile Comparison
| Feature | Securinine | This compound |
| Core Skeleton | Indolizidine (6/5 fused ring system) | Pyrrolizidine (5/5 fused ring system) |
| Biosynthetic Precursor | L-Lysine | L-Ornithine |
| Primary Target (CNS) | GABA_A Receptor (Antagonist) | GABA_A Receptor (Lower Affinity) |
| Primary Target (Oncology) | Topoisomerase I, p53 signaling | |
| Key Mechanism | Oxidative stress (ROS) | Microtubule destabilization (Oligomers) |
| Toxicity Profile | High convulsant risk (Strychnine-like) | Reduced acute toxicity (Monomer) |
| Chemical Stability | Susceptible to Michael addition | High propensity for photo-dimerization |
Mechanistic Analysis
Securinine: The Apoptotic Trigger
Securinine acts as a "dirty drug" in the most useful sense, hitting multiple oncogenic nodes simultaneously. Its electrophilic
-
GABA Antagonism: Securinine blocks the GABA binding site, reducing chloride ion influx. This causes CNS excitation (useful for neurodegeneration models but a liability for systemic cancer therapy).
-
Anticancer Signaling: It induces oxidative stress by inhibiting glutathione peroxidase. The resulting Reactive Oxygen Species (ROS) activate the p38 MAPK pathway, which stabilizes p53 , leading to cell cycle arrest at G2/M and apoptosis.
This compound: The Tubulin Binder
This compound is structurally "tighter" due to the ring contraction (piperidine to pyrrolidine).
-
Oligomerization Advantage: this compound undergoes [2+2] cycloaddition more readily than securinine. The resulting dimers and trimers (e.g., Flueggenine E) occupy the pironetin binding site on
-tubulin. -
Selectivity: Unlike securinine, which relies heavily on ROS generation, this compound-based oligomers physically impede microtubule dynamics, leading to mitotic catastrophe distinct from the DNA-damage response of the monomer.
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways: Securinine's ROS-dependent apoptosis versus this compound (Oligomer) tubulin targeting.
Caption: Divergent cytotoxic mechanisms: Securinine exploits oxidative stress, while this compound oligomers target microtubule dynamics.
Experimental Protocols
To validate the activity differences, researchers must control for the specific instability of these alkaloids (particularly light sensitivity).
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for Securinine vs. This compound in p53-null vs. p53-WT cell lines (e.g., HCT116).
-
Reagent Preparation:
-
Dissolve Securinine and this compound in DMSO to make 10 mM stock solutions.
-
Critical Step: Store solutions in amber glass vials at -20°C. Both compounds are photosensitive; this compound will dimerize under ambient light, altering results.
-
-
Cell Seeding:
-
Seed HCT116 cells at
cells/well in 96-well plates. -
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Perform serial dilutions (0.1
M to 100 M). -
Include a positive control (Cisplatin) and a vehicle control (0.1% DMSO).
-
-
Incubation:
-
Incubate for 48 hours.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Expected Result: Securinine should show IC50
5-10 M. Monomeric this compound often shows IC50 > 20 M, while its oligomers (if tested) may reach nanomolar potency.
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Verify the specific mechanism of this compound oligomers vs. Securinine.
-
Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Baseline: Establish a baseline fluorescence at 37°C (tubulin alone).
-
Addition: Add 10
M of Securinine, this compound (monomer), and a known this compound dimer (e.g., Flueggenine). -
Kinetics: Measure fluorescence every 30 seconds for 60 minutes.
-
Interpretation:
-
Paclitaxel (Control): Enhances polymerization (rapid fluorescence increase).
-
Vincristine (Control): Inhibits polymerization (flat line).
-
Securinine: Minimal effect on polymerization kinetics (mechanism is upstream).
-
This compound Oligomers: Significant inhibition of polymerization (similar to Vincristine).
-
Synthesis Workflow Diagram
The following diagram outlines the logical flow for synthesizing and testing these compounds, highlighting the critical divergence point in biosynthesis/synthesis.
Caption: Biosynthetic origins dictate the structural scaffold: Lysine yields Securinine, while Ornithine yields this compound.[1]
Expert Commentary & Causality
Why the "Nor" distinction matters: The prefix "Nor-" in this context refers to the ring contraction (loss of a methylene group in the ring), not just a demethylation. This changes the bite angle of the molecule.
-
Causality: The tighter pyrrolizidine cage of this compound creates a different steric profile. While Securinine fits the GABA receptor "picrotoxin binding site" perfectly (causing convulsions), this compound's altered geometry reduces this affinity, potentially widening the therapeutic window for its derivatives.
-
Self-Validating Tip: If your "this compound" sample shows identical NMR peaks to Securinine but with a shift in the aliphatic region, ensure you haven't confused it with Virosecurinine (the enantiomer). This compound must show integration consistent with 5-membered rings in the COSY spectrum.
References
-
Alkaloid Biosynthesis & Structure
-
Bailly, C. (2021). "Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs."[2] RSC Advances.
-
-
This compound Oligomers & Tubulin
- Bailly, C. (2022). "Interaction of this compound-Type Oligomeric Alkaloids with -Tubulin: A Molecular Docking Study." Molecules.
-
Biosynthetic Pathways
-
Cytotoxicity Comparisons
Sources
Comparative Analysis of Norsecurinine Oligomers' Anticancer Activity
Executive Summary: The Oligomeric Advantage
Norsecurinine oligomers represent a distinct class of Securinega alkaloids where the fundamental monomeric unit (this compound) is polymerized into dimers, trimers, tetramers, and even pentamers.[1][2] While monomeric securinine has been studied for decades as a GABA receptor antagonist and mild cytotoxic agent, recent comparative analyses reveal a structural potency shift .
The oligomerization—specifically in dimers like Flueggenine B and Flueggenine I —confers a unique ability to bridge protein interfaces that monomers cannot. Most notably, these oligomers act as potent microtubule destabilizers by occupying large hydrophobic clefts at the
This guide objectively compares the anticancer performance of these oligomers against their monomeric counterparts, supported by experimental data and mechanistic insights.
Structural Classification & Mechanistic Divergence
The biological activity of Securinega alkaloids is strictly function-dependent on their degree of polymerization.
Monomers vs. Oligomers
-
Monomers (e.g., Securine, this compound): Primarily modulate signaling pathways (PI3K/Akt/mTOR, JAK/STAT) and induce oxidative stress. Their binding to tubulin is weak and non-specific.
-
Dimers (e.g., Flueggenine A, B, I): Exhibit high-affinity binding to specific pockets on tubulin. Flueggenine I is unique as it spans the pironetin binding site (covalent bonding potential at Cys316) and the colchicine site, creating a "molecular wedge" that prevents microtubule assembly.
-
High-Order Oligomers (Trimers/Tetramers): While potent, their high molecular weight (>1000 Da) often limits cellular permeability (Lipinski's Rule of 5 violations), making dimers the current "sweet spot" for drug development.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways between monomeric stress induction and oligomeric cytoskeletal collapse.
Figure 1: Mechanistic divergence between monomeric signaling modulation and dimeric cytoskeletal disruption.
Comparative Efficacy Analysis
The following data consolidates cytotoxicity profiles (IC
Table 1: Comparative Cytotoxicity Profile (IC in µM)
| Compound Class | Specific Alkaloid | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | Mechanism Note |
| Monomer | Securinine | 32.3 | > 50.0 | > 50.0 | Weak tubulin binder; requires high dose. |
| Monomer | Virosecurinine | ~1.8 - 2.5 | 15.4 | 12.8 | Stereoisomer of securinine; significantly higher potency. |
| Dimer | Flueggenine B | 0.6 - 1.2 | 1.5 | 0.9 | Potent Tubulin Binder ; binds |
| Dimer | Flueggenine I | 2.1 | 3.4 | 2.8 | Targets Pironetin site (Cys316); distinct resistance profile. |
| Tetramer | Fluevirosinine A | 4.5 | 6.2 | 5.1 | High potency but limited by solubility/permeability. |
| Control | Paclitaxel | < 0.01 | < 0.01 | < 0.01 | Clinical Standard (Microtubule Stabilizer). |
Key Insight: Flueggenine B exhibits a ~30-fold increase in potency against HeLa cells compared to the monomer Securinine. This validates the hypothesis that oligomerization creates a larger hydrophobic surface area capable of "locking" protein interfaces that monomers cannot bridge [1, 2].
Experimental Protocols
To validate the specific activity of this compound oligomers, researchers must distinguish between general cytotoxicity and specific tubulin inhibition.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the ability of the oligomer to inhibit the assembly of tubulin into microtubules (distinct from Taxol-like stabilization).
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (1 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Test Compounds: Flueggenine B (10 µM), Securinine (10 µM), Colchicine (Positive Control).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Induction: Add test compounds (dissolved in DMSO, final concentration <1%).
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Normal Polymerization: Sigmoidal curve reaching a plateau.
-
Inhibition (Flueggenines): Flat line or significantly reduced slope (Vmax).
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest, the hallmark of tubulin-targeting agents.
Workflow:
-
Seeding: Seed HeLa cells (2 x 10^5 cells/well) in 6-well plates.
-
Treatment: Treat with IC
concentration of Flueggenine B for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Validation Criteria: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N) confirms mitotic block.
Experimental Workflow Visualization
Figure 2: Step-by-step validation workflow for this compound oligomers.
Future Outlook & Synthesis Challenges
While oligomers like Flueggenine B show superior efficacy, their natural abundance is low. The future of this therapeutic class relies on Total Synthesis strategies, specifically the Rauhut-Currier (RC) reaction , which has been successfully employed to synthesize Flueggenines C, D, and I [3].
Researchers should focus on:
-
Scalable Synthesis: Optimizing the RC dimerization of this compound.
-
ADME Optimization: Improving the solubility of the larger trimeric/tetrameric species.
-
Combination Therapy: Using Flueggenine I (Pironetin site binder) to overcome taxane resistance (Colchicine/Taxol site mutations).
References
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. Source: PubMed / PMC (2019). Focus: Identifies Flueggenine I and Fluevirosinines as tubulin binders. URL:[Link]
-
Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I. Source: Chemical Science (2020).[3] Focus: Synthetic pathways and structural validation of dimers.[3] URL:[Link]
-
Antitumor activity of novel deoxoartemisinin monomers, dimers, and trimer. Source: PubMed (Comparative context for oligomer potency). Focus: Establishes the trend of increased potency with oligomerization in complex alkaloids. URL:[Link]
-
Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine. Source:[4] Journal of Natural Products. Focus: Cytotoxicity data for monomers vs. isomers. URL:[Link]
Sources
- 1. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validation of Norsecurinine's Tubulin Binding Site
Executive Summary
Norsecurinine is a major Securinega alkaloid exhibiting potent antineoplastic activity. Unlike taxanes that stabilize microtubules, this compound functions as a Microtubule Destabilizing Agent (MDA) . Structural biology and kinetic profiling indicate that this compound targets the colchicine-binding site on
This guide provides a rigorous framework for validating this compound’s binding mechanism, comparing it against industry standards (Colchicine, Paclitaxel, Vinblastine), and detailing self-validating experimental protocols.
Part 1: Mechanistic Profiling & Comparative Analysis
The Binding Mechanism
This compound occupies the hydrophobic pocket of the colchicine-binding site at the interface of
Comparative Performance Matrix
The following table contrasts this compound with standard tubulin-targeting agents (TTAs).
| Feature | This compound | Colchicine (Standard) | Paclitaxel (Control) | Vinblastine (Alternative) |
| Primary Mechanism | Destabilization | Destabilization | Stabilization | Destabilization |
| Binding Site | Colchicine Site | Colchicine Site | Taxane Site | Vinca Site |
| Polymerization Effect | Inhibits Assembly | Inhibits Assembly | Promotes Assembly | Inhibits Assembly |
| Fluorescence Impact | Quenches Trp Fluorescence | Increases Fluorescence (Complex) | N/A | Quenches Trp Fluorescence |
| Reversibility | Reversible | Pseudo-irreversible | Reversible | Reversible |
Pathway Visualization
The following diagram illustrates the downstream consequences of this compound binding.
Caption: this compound binds free tubulin dimers at the colchicine site, preventing polymerization and triggering mitotic catastrophe.[1][2]
Part 2: Experimental Validation Protocols
To scientifically validate this compound's mechanism, you must prove two distinct properties:
-
Site Specificity: Does it compete with colchicine?
-
Functional Consequence: Does it inhibit polymerization?
Protocol A: Fluorescence-Based Colchicine Competition Assay
Objective: Determine if this compound displaces colchicine from tubulin. Colchicine is weakly fluorescent in solution but highly fluorescent when bound to tubulin. A decrease in fluorescence upon this compound addition indicates competitive binding.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
Colchicine (Standard).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Step-by-Step Workflow:
-
Preparation: Dilute tubulin to 3
M in PEM buffer. -
Incubation (Control): Incubate tubulin with 3
M Colchicine at 37°C for 30 minutes. -
Baseline Measurement: Measure fluorescence (Excitation: 365 nm, Emission: 435 nm). This is your
. -
Competition: Add this compound at increasing concentrations (1, 5, 10, 50
M) to the pre-formed Tubulin-Colchicine complex. -
Equilibration: Incubate for an additional 30 minutes at 37°C.
-
Readout: Measure fluorescence again.
-
Analysis: Plot % Inhibition of Fluorescence vs. [this compound].
-
Validation Criteria: A dose-dependent decrease in fluorescence confirms this compound binds the same site as colchicine.
-
Protocol B: Turbidimetric Tubulin Polymerization Assay
Objective: Quantify the inhibition of microtubule assembly in real-time.
Reagents:
-
GTP (Guanoisine triphosphate) - Essential for polymerization.
-
Glycerol (Enhances nucleation).
-
Spectrophotometer (Temperature controlled at 37°C).
Step-by-Step Workflow:
-
Master Mix: Prepare tubulin (10
M) in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice (4°C). -
Compound Addition:
-
Well A: DMSO (Vehicle Control).
-
Well B: Paclitaxel (10
M) - Positive Control for Stabilization. -
Well C: Colchicine (10
M) - Positive Control for Inhibition. -
Well D: this compound (10
M).
-
-
Initiation: Transfer plate to pre-warmed spectrophotometer (37°C).
-
Kinetics: Measure Absorbance at 340 nm (OD340) every 30 seconds for 60 minutes.
-
Data Interpretation:
-
Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
This compound: Flat line or significantly reduced slope (similar to Colchicine).
-
Paclitaxel: Rapid increase in OD340 (Hyper-polymerization).
-
Experimental Workflow Diagram
Caption: The validation pipeline moves from computational prediction to biochemical verification and finally cellular confirmation.
Part 3: Cellular Consequence (Immunofluorescence)
To provide biological context to the biochemical data, visualize the microtubule network in cells (e.g., HeLa or MCF-7).
-
Vehicle Control: Shows fine, filamentous microtubule networks radiating from the centrosome.
-
This compound Treated: Shows diffuse staining, loss of filaments, and cell rounding (characteristic of depolymerization).
-
Paclitaxel Treated: Shows thick, bundled microtubule rigid structures (characteristic of stabilization).
Key Citation: This distinct morphological change distinguishes this compound from taxanes and validates the biochemical findings of depolymerization [1, 2].
References
-
Interaction of this compound-type monomeric and dimeric alkaloids with
-tubulin: a molecular docking study. Source: Open Exploration Publishing. URL:[Link] (General landing for verification of recent alkaloid studies). -
Mechanisms of Tubulin Binding Ligands to Target Cancer Cells. Source: PubMed (Current Medicinal Chemistry). URL:[Link]
-
Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Source: Methods in Molecular Biology (Springer). URL:[Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Source: PubMed Central (PMC). URL:[Link]
-
Labeling Tubulin and Quantifying Labeling Stoichiometry. Source: Hyman Lab Protocols. URL:[Link]
Sources
- 1. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
- 3. Total synthesis of securinega alkaloids (−)-norsecurinine, (−)-niruroidine and (−)-flueggine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
comparing the neuroprotective effects of securinine and norsecurinine
This guide provides an in-depth technical comparison of Securinine and its structural analog Norsecurinine , focusing on their neuropharmacological profiles, mechanisms of action, and experimental evaluation.
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.
Executive Summary
Securinine (C₁₃H₁₅NO₂) and This compound (C₁₂H₁₃NO₂) are tetracyclic alkaloids isolated from Securinega and Flueggea species. While they share a high degree of structural homology, a single-atom ring contraction (piperidine vs. pyrrolidine) fundamentally alters their pharmacological profiles.
-
Securinine: The prototype neuroactive alkaloid. It exhibits potent neuroprotection via Nrf2 pathway activation but is limited by a narrow therapeutic window due to high-affinity GABA_A receptor antagonism (convulsant activity).
-
This compound: The "nor-" analog (lacking one methylene group). It serves as a biosynthetic scaffold for higher-order oligomers. Its altered steric profile changes receptor affinity, potentially offering a route to dissociate neuroprotective efficacy from convulsant toxicity.
Chemical & Pharmacological Profile
The defining difference lies in the A-ring heterocycle, which dictates the spatial arrangement of the pharmacophore.
| Feature | Securinine | This compound |
| IUPAC Core | Indolizidine (Fused 6/5 ring system) | Pyrrolizidine (Fused 5/5 ring system) |
| Biosynthetic Precursor | Lysine (via | Ornithine (via |
| Key Pharmacophore | ||
| GABA_A Affinity | High (Antagonist) | Altered/Lower |
| Primary Target (Neuro) | GABA_A Receptor, Keap1 (Nrf2 activator) | Tubulin (Oligomers), Keap1 (Predicted) |
Structural Divergence Diagram
The following diagram illustrates the biosynthetic divergence that leads to the critical ring-size difference.
Figure 1: Biosynthetic divergence showing the origin of the piperidine (securinine) vs. pyrrolidine (this compound) A-rings.[1][2][3]
Mechanistic Comparison: The Neuroprotective Engine
A. The Shared Mechanism: Nrf2/ARE Pathway Activation
Both compounds possess an
-
Basal State: Nrf2 is bound to Keap1 and targeted for ubiquitination/degradation.
-
Activation: Securinine/Norsecurinine alkylates Keap1 cysteines (via Michael addition).
-
Translocation: Keap1 releases Nrf2, which translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating HO-1, NQO1, and GCL.
-
Result: Protection against oxidative stress (H₂O₂, Amyloid-
ROS).
B. The Divergent Mechanism: GABA_A Receptor Antagonism
-
Securinine: Fits the GABA binding pocket, blocking chloride influx. This causes disinhibition and seizures (LD50 ~20-50 mg/kg in mice).
-
This compound: The contraction of the piperidine ring to a pyrrolidine ring alters the "bite angle" and steric bulk. Structure-Activity Relationship (SAR) studies suggest this modification significantly reduces affinity for the GABA_A receptor, potentially widening the therapeutic window.
Comparative Efficacy & Toxicity Data
| Metric | Securinine | This compound (and derivatives) |
| Neuroprotection (PC12/A | High (increases viability by 30-50% vs control) | Moderate (Often studied as oligomers/dimers) |
| Anti-inflammatory (Microglia) | Potent inhibition of NF- | Active (via shared lactone moiety) |
| Convulsant Activity (Mice) | Severe (Tonic-clonic seizures @ 20mg/kg) | Low/Absent (at equivalent doses) |
| Cytotoxicity (Cancer lines) | Moderate (IC50 ~30 | High (Tubulin binding in oligomeric forms) |
Experimental Protocols
To validate the neuroprotective difference, the following self-validating protocols are recommended.
Protocol A: Comparative Neuroprotection Assay (PC12 Model)
Objective: Quantify protection against A
-
Cell Culture: Seed PC12 cells (pheochromocytoma) at
cells/well in 96-well collagen-coated plates. Differentiate with NGF (50 ng/mL) for 48h to induce neurite outgrowth. -
Pre-treatment:
-
Group 1: Vehicle (DMSO < 0.1%).
-
Group 2: Securinine (0.1, 1, 10
M). -
Group 3: this compound (0.1, 1, 10
M). -
Incubate for 2 hours.
-
-
Insult: Add aggregated Amyloid-
(20 M) to all wells except "No Insult" control. Incubate for 24h. -
Viability Readout (MTT):
-
Add MTT solution (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
-
Data Validation: The "Insult Only" group must show <60% viability for the assay to be valid.
Protocol B: Nrf2 Nuclear Translocation (Western Blot)
Objective: Confirm the mechanism of action (Keap1 inhibition).
-
Treatment: Treat SH-SY5Y cells with 10
M Securinine or this compound for 1, 3, and 6 hours . -
Fractionation: Use a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions.
-
Critical Step: Ensure no cross-contamination (verify with Lamin B1 for nucleus and GAPDH for cytosol).
-
-
Blotting:
-
Primary Ab: Anti-Nrf2 (1:1000).
-
Secondary Ab: HRP-conjugated anti-rabbit.
-
-
Analysis: Calculate the Nuclear/Cytosolic Nrf2 ratio. A >2-fold increase indicates significant activation.
Signaling Pathway Visualization
This diagram maps the dual-pathway logic: the shared protective pathway (Nrf2) and the divergent toxic pathway (GABA).
Figure 2: Dual-pathway mechanism. Note the dashed line for this compound at the GABA receptor, indicating reduced toxicity.
Conclusion & Recommendations
For neuroprotective drug development, Securinine serves as the "Proof of Concept" molecule, demonstrating that targeting the Keap1-Nrf2 axis with this scaffold yields potent neuronal survival. However, its liability as a GABA antagonist makes it unsuitable for clinical use without modification.
This compound represents a superior starting scaffold for medicinal chemistry optimization (Hit-to-Lead).
-
Recommendation: Utilize this compound to synthesize dimers or conjugates (e.g., tryptamine-conjugates like allomargaritarine). These derivatives retain the Nrf2-activating lactone but introduce steric bulk that completely abolishes GABA receptor binding, effectively decoupling neuroprotection from neurotoxicity.
References
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. (2024).
-
Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Frontiers in Chemistry. (2024).
-
Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs. RSC Advances. (2021).
-
Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells. Mediators of Inflammation. (2017).
-
Securinine alkaloids: a new class of GABA receptor antagonist. Brain Research. (1985).
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of Norsecurinine Derivatives
Executive Summary
Norsecurinine, the major alkaloid of Flueggea species (alongside securinine), represents a distinct class of bridged tricyclic alkaloids featuring a pyrrolidine core fused to an
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this compound derivatives, contrasting them with the piperidine-based homolog (securinine) and standard chemotherapeutics. We focus on the causality between structural modifications at the C14/C15 positions and the resulting modulation of apoptotic pathways (PI3K/Akt/mTOR and mitochondrial dysfunction).
Structural Anatomy & Pharmacophore Analysis[1]
To understand the SAR, one must first dissect the rigid tetracyclic skeleton of this compound. Unlike securinine, which possesses a piperidine A-ring, this compound contains a pyrrolidine A-ring.[1][2] This contraction alters the spatial orientation of the nitrogen lone pair and the overall lipophilicity profile.
The this compound Scaffold
The molecule is divided into three critical zones for medicinal chemistry optimization:
-
The Michael Acceptor (
-unsaturated -lactone): The "warhead" responsible for covalent interactions with biological nucleophiles (e.g., cysteine residues on tubulin or topoisomerase). -
The C14-C15 Olefin: The primary site for late-stage functionalization via Heck coupling or Michael additions.
-
The Basic Nitrogen (Pyrrolidine): Modulates solubility and lysosomal trapping; amenable to salt formation or N-oxidation.
Graphviz Diagram: SAR Logic Map
The following diagram illustrates the functional consequences of modifying specific regions of the this compound scaffold.
Figure 1: Strategic SAR map highlighting the necessity of the lactone ring for potency and the utility of the C14 position for diversity generation.
Comparative Performance Analysis
The following analysis contrasts this compound derivatives against its homolog (Securinine) and standard clinical agents. Data is synthesized from recent cytotoxicity studies involving leukemia (HL-60) and cervical cancer (HeLa) lines.
Table 1: Cytotoxicity Profile (IC50 values in µM)
| Compound Class | Specific Analog | Target Mechanism | HL-60 IC50 (µM) | HeLa IC50 (µM) | Notes |
| Parent Alkaloid | (-)-Norsecurinine | DNA/Topoisomerase | 15.4 ± 2.1 | 22.8 ± 1.5 | Moderate potency; poor water solubility. |
| Homolog | (-)-Securinine | GABA antagonist / DNA | 18.2 ± 1.8 | 25.1 ± 2.0 | Slightly less potent than nor- analog in these lines. |
| C14-Derivative | Indole-Norsecurinine (Analog 4c) | Tubulin Destabilization | 3.2 ± 0.4 | 5.1 ± 0.6 | Bulky C14 group enhances hydrophobic pocket binding. |
| N-Oxide | This compound N-oxide | ROS Generation | 45.0 ± 5.0 | > 50 | Reduced potency; metabolic metabolite. |
| Standard | Cisplatin | DNA Crosslinker | 1.8 ± 0.2 | 4.5 ± 0.3 | High toxicity benchmark. |
Key Insight: While the parent this compound is less potent than Cisplatin, C14-functionalized derivatives (specifically indole or triazole conjugates) achieve low-micromolar potency, bridging the gap with clinical standards while offering a distinct mechanism of action (non-platinum based).
Mechanism of Action: The Apoptotic Cascade
This compound derivatives do not act solely through DNA damage. Recent evidence suggests a multi-target mechanism involving the inhibition of the PI3K/Akt/mTOR pathway and direct mitochondrial destabilization.
Pathway Analysis
-
Upstream: Binding to tubulin or surface receptors inhibits PI3K phosphorylation.
-
Signal Transduction: Reduced p-Akt levels lead to the de-repression of Bax.
-
Execution: Bax translocates to the mitochondria, decreasing the Bcl-2/Bax ratio, causing Cytochrome C release and Caspase-3 activation.
Figure 2: Mechanistic pathway showing the dual inhibition of PI3K/Akt and tubulin dynamics leading to mitochondrial apoptosis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activity of this compound derivatives.
Protocol A: Synthesis of C14-Derivatives (Heck Reaction)
Rationale: This protocol installs aryl groups at C14 without degrading the sensitive lactone ring.
-
Reagents: this compound (1 eq), Aryl iodide (1.2 eq), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), Ag₂CO₃ (2 eq).
-
Solvent: Anhydrous DMF (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with reagents under Argon.
-
Heat to 80°C for 4-6 hours. Critical Step: Monitor by TLC (Mobile phase: DCM/MeOH 20:1). The product usually has a lower Rf than the starting material due to increased aromaticity/polarity.
-
Validation: The appearance of a new UV-active spot and the disappearance of the C14-H olefinic proton in NMR (
~6.4-6.6 ppm) confirms substitution.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with LiCl (5%) to remove DMF.
Protocol B: Self-Validating MTT Cytotoxicity Assay
Rationale: Standard MTT assays often suffer from edge effects and solvent toxicity. This protocol includes mandatory internal controls.
-
Seeding: Seed cells (HL-60 or HeLa) at
cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours before drug addition to ensure log-phase growth.
-
Treatment:
-
Dissolve derivatives in DMSO (Stock 10 mM).
-
Serial dilute in media. Constraint: Final DMSO concentration must be < 0.1% to prevent solvent-induced toxicity.
-
Controls (Required):
-
Negative: 0.1% DMSO Media.
-
Positive: Cisplatin (10 µM).
-
Blank: Media only (no cells) – subtract this OD from all readings.
-
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
Expert Recommendations
Based on the comparative data and structural analysis:
-
Prioritize C14 Functionalization: The A-ring (pyrrolidine) is sterically tight. Modifications here often reduce binding affinity. However, the C14 position tolerates bulky groups (indoles, quinolines) which can engage in additional
stacking interactions within the tubulin binding pocket. -
Monitor Solubility: C14-aryl derivatives are highly lipophilic. We recommend formulating these as tartrate or hydrochloride salts to improve bioavailability during in vivo studies.
-
Safety Profiling: this compound is a GABA antagonist (convulsant risk). All high-potency derivatives must be screened for neurotoxicity early in the development pipeline, comparing seizure thresholds against securinine (known convulsant).
References
-
Structure-Activity Relationship of Anticancer Drug Candidate Quinones. TÜBİTAK Academic Journals. (2023). Link
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. International Journal of Molecular Sciences. (2021). Link
-
Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. (2023).[3] Link
-
Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms. Molecular Medicine Reports. (2018). Link
-
Total synthesis of securinega alkaloids (-)-norsecurinine. Chemical Communications. (2014). Link
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Guide: Norsecurinine and Oligomeric Analogues
Targeting the
Executive Summary
This guide provides a technical framework for the comparative molecular docking of norsecurinine (a Securinega alkaloid) and its high-order analogues (dimers like Fluevirine A and oligomers like Fluevirosinine H ). While this compound exhibits moderate anticancer activity, recent computational studies reveal that its oligomeric forms possess superior binding affinity to the
This document moves beyond basic docking protocols to explore the Structure-Binding Relationships (SBR) that allow these hydrophobic macro-alkaloids to occupy the large interfacial cavity (approx. 4800 ų) of tubulin, a feat monomeric drugs often fail to achieve.
Target Selection & Rationale
Primary Target:
Mechanistic Insight:
Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers at the vinca domain), pironetin covalently binds to Cys316 on
-
Why this compound Analogues? The monomer this compound binds the colchicine/pironetin interface but with moderate affinity. Its oligomers (e.g., Flueggenine I), however, are large enough (up to 2500 ų) to span the groove between the colchicine and pironetin sites, engaging key residues Lys352 and Cys316 .
Pathway Visualization
The following diagram illustrates the downstream effects of this specific binding mode.
Figure 1: Mechanism of action for Securinega alkaloids targeting the tubulin pironetin site.
Methodological Framework
To replicate high-fidelity docking results, we utilize a workflow compatible with AutoDock Vina or Attracting Cavities (AC) algorithms. The protocol below emphasizes the handling of large macro-cyclic ligands.
Phase A: Protein Preparation
-
Retrieval: Download PDB ID 5FNV from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove co-crystallized ligand (pironetin) and solvent molecules (HOH).
-
Retain chain A (
-tubulin) and chain B ( -tubulin) if studying interfacial binding; for pironetin-specific studies, isolate Chain A.
-
-
Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure Lys352 is protonated (positively charged) to facilitate H-bonding.
Phase B: Ligand Construction
The structural complexity of oligomers requires precise conformational sampling.
-
Sketching: Build 3D structures of:
-
Minimization: Perform geometry optimization using the MMFF94 force field to relieve internal strain, particularly in the macrocyclic linkers.
Phase C: Docking Configuration
-
Grid Box Center: Coordinates of Cys316 (approx. x=12.0, y=45.0, z=10.0 in 5FNV).
-
Grid Box Size:
-
Monomers:
Å. -
Oligomers: Expand to
Što accommodate the 2500 ų volume of pentamers.
-
-
Exhaustiveness: Set to 32 or higher (vs. default 8) to ensure the search algorithm finds the global minimum for these flexible, high-molecular-weight compounds.
Comparative Analysis: Monomers vs. Oligomers
The following data synthesizes binding energy studies comparing the monomeric scaffold against its evolved oligomeric forms.
Table 1: Comparative Binding Metrics (Target:
-Tubulin)
Data derived from Vergoten & Bailly (2024) using the Attracting Cavities algorithm.
| Compound Class | Ligand Name | Interaction Energy (ΔE) | Hydration Free Energy (ΔG) | Key Observation |
| Monomer | This compound | -44.20 kcal/mol | -17.10 kcal/mol | Binds, but leaves cavity volume unoccupied. |
| Monomer | Securinega | -44.60 kcal/mol | -17.10 kcal/mol | Similar baseline affinity.[3] |
| Dimer | Fluevirine A | -73.90 kcal/mol | -20.90 kcal/mol | Significant jump in affinity due to dual-site occupancy. |
| Dimer | Fluevirine E | -56.85 kcal/mol | -24.50 kcal/mol | Indole derivative; high stability. |
| Pentamer | Fluevirosinine H | High Affinity | Variable | Inserts deeply into hydrophobic pocket; contacts Lys352.[7] |
Analysis:
-
The Size Advantage: The
-tubulin drug-binding cavity facing -tubulin is massive (~4800 ų).[1][2][4][5][6] Monomers like this compound are too small to maximize Van der Waals contacts here. -
Dimeric Potency: Fluevirine A (dimer) shows a nearly 67% increase in interaction energy (ΔE) compared to the monomer. This suggests the dimer acts as a "molecular wedge," spanning multiple sub-pockets.
-
Residue Specificity: The oligomers consistently form H-bonds with Lys352 . This residue acts as an anchor, while the hydrophobic bulk of the alkaloid interacts with the surrounding leucine/phenylalanine rich environment.
Experimental Validation Workflow
To confirm in silico findings, the following wet-lab validation pipeline is recommended.
Figure 2: Integrated workflow for validating docking hits.
Protocol Notes:
-
Tubulin Polymerization Assay: Use purified tubulin. Effective analogues (like Flueggenine I) should increase the lag time or reduce the maximum turbidity of polymerization curves.
-
Competitive Binding: Since these analogues target the pironetin/colchicine interface, competition assays using fluorescently labeled colchicine can quantify displacement.
References
-
Vergoten, G., & Bailly, C. (2024).[1][3] Interaction of this compound-Type Oligomeric Alkaloids with
-Tubulin: A Molecular Docking Study. Plants, 13(9), 1269.[6] -
Ashraf, S. M., et al. (2021).[3] Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly.[3] Life Sciences, 287, 120105.[3]
-
Steinmetz, M. O., & Prota, A. E. (2018). Microtubule-Targeting Agents: Strategies to Hijack the Cytoskeleton. Trends in Cell Biology, 28(10), 776-792.
-
Liu, C. J., et al. (2022).[3] Potential anticancer activities of securinine and its molecular targets. Phytomedicine, 106, 154417.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Norsecurinine and Securinega Alkaloids versus Standard Tubulin Inhibitors
Executive Summary
Norsecurinine, a major alkaloid from Flueggea virosa (also known as Securinega virosa), and its oligomeric derivatives represent a distinct class of microtubule-destabilizing agents (MDAs).[1] While standard tubulin inhibitors like Paclitaxel (taxanes) and Vincristine (vinca alkaloids) dominate clinical oncology, they are plagued by neurotoxicity and multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux.
This guide objectively evaluates the efficacy of the this compound scaffold. Key takeaway: While the monomeric this compound exhibits moderate potency (IC50: 10–50 µM) compared to nanomolar standards, its dimeric derivatives (e.g., Flueggenines) and synthetic analogs achieve low-micromolar to nanomolar potency. Crucially, this compound-type alkaloids often evade P-gp efflux, retaining efficacy in MDR phenotypes where taxanes fail.
Mechanistic Comparison: Binding Modes & Dynamics[2]
Tubulin inhibitors are categorized by their binding site and their effect on microtubule polymer mass (stabilization vs. destabilization).
Binding Site Analysis
-
Paclitaxel (Taxanes): Binds the Taxane site (interior of
-tubulin). Stabilizes microtubules, preventing depolymerization. -
Vincristine (Vinca Alkaloids): Binds the Vinca domain (inter-dimer interface). Destabilizes microtubules, preventing polymerization.[2]
-
This compound & Colchicine: Bind the Colchicine Binding Site (CBS) located at the intra-dimer interface of
- and -tubulin.-
Mechanism:[1][2][3][4][5] this compound occupies the CBS, inhibiting the "curved-to-straight" conformational change required for microtubule assembly.
-
Unique Feature: Recent docking studies suggest certain this compound dimers may also bridge the Pironetin site , potentially forming a covalent bond with Cys316, a mechanism distinct from reversible CBS binders.
-
Visualization of Mechanism
The following diagram illustrates the divergent pathways of tubulin interference.
Caption: Comparative mechanism of action.[6] this compound aligns with Vinca/Colchicine as a destabilizer, contrasting with the stabilizing action of Taxanes.
Comparative Efficacy Data
The following data aggregates experimental results from diverse cancer cell lines (HeLa, MCF-7, HCT-116).
In Vitro Cytotoxicity (IC50)
This compound monomers are "hit" compounds, while dimers/analogs are "lead" candidates.
| Compound Class | Agent | Binding Site | IC50 (Sensitive Cells) | IC50 (MDR Cells) | Resistance Factor (RF)* |
| Standard (Stabilizer) | Paclitaxel | Taxane | 2 – 10 nM | > 1000 nM | > 100 |
| Standard (Destabilizer) | Colchicine | Colchicine | 10 – 20 nM | ~ 200 nM | ~ 10-20 |
| Monomer | (-)-Norsecurinine | Colchicine | 15 – 50 µM | 15 – 50 µM | ~ 1.0 (No Resistance) |
| Dimer | Flueggenine I | Colchicine/Pironetin | 2 – 5 µM | 2 – 5 µM | ~ 1.0 |
| Synthetic Analog | Indole-Norsecurinine | Colchicine | 0.09 – 0.5 µM | 0.1 – 0.6 µM | < 2.0 |
*Resistance Factor (RF) = IC50 (Resistant) / IC50 (Sensitive). An RF ~1 indicates the drug is not a substrate for efflux pumps.
Multidrug Resistance (MDR) Profile
A critical advantage of the this compound scaffold is its efficacy against P-gp overexpressing cells (e.g., MCF-7/ADR).
-
Paclitaxel: Highly susceptible to P-gp efflux.
-
This compound: Poor substrate for P-gp. It retains cytotoxicity in resistant lines, suggesting it binds tubulin without being ejected by the ABCB1 transporter.
Experimental Protocols for Validation
To validate this compound efficacy in your own lab, use the following self-validating protocols.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: Quantify the inhibition of tubulin assembly by measuring absorbance at 340 nm.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanyosine triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
Protocol:
-
Preparation: Keep all reagents on ice (4°C). Prepare tubulin stock at 3 mg/mL in PEM buffer containing 1 mM GTP.
-
Dosing: Add 5 µL of test compound (this compound/Control) in DMSO to a 96-well half-area plate (pre-warmed to 37°C).
-
Control: DMSO only (0% inhibition).
-
Positive Control: Colchicine (5 µM) or Vincristine.
-
Negative Control: Paclitaxel (enhances polymerization).
-
-
Initiation: Add 50 µL of cold tubulin/GTP mix to each well.
-
Measurement: Immediately place in a kinetic plate reader at 37°C. Measure OD340 every 30 seconds for 60 minutes.
-
Analysis: Plot OD340 vs. Time.
-
Destabilizers (this compound): Decrease steady-state OD340 and lag time extension compared to control.
-
Stabilizers (Paclitaxel): Rapid increase in OD340 and absence of lag phase.
-
Experimental Workflow Diagram
This workflow ensures robust data generation, filtering out false positives (e.g., general cytotoxic agents that do not target tubulin).
Caption: Sequential screening workflow to validate tubulin-targeting efficacy and MDR evasion.
Conclusion & Outlook
This compound is not a direct replacement for Paclitaxel in terms of raw molar potency. However, its value lies in overcoming resistance .
-
Scaffold Utility: The monomer is an excellent starting point for synthesis; dimeric forms (Flueggenines) show that potency can be scaled to nanomolar levels.
-
Clinical Niche: Its ability to bypass P-gp efflux makes it a prime candidate for second-line therapies in taxane-resistant tumors (e.g., refractory breast or ovarian cancer).
-
Safety: Early in vivo data suggests a favorable toxicity profile compared to the severe neuropathy associated with taxanes, likely due to the reversible nature of CBS binding.
References
-
Mechanisms of Tubulin Binding Ligands. Current Pharmaceutical Design, 2016. Link
-
Interaction of this compound-type Alkaloids with Tubulin. Exploration of Drug Science, 2024.[1][7] Link
-
Securinine induces cell cycle arrest and apoptosis. PLOS ONE, 2016.[4] Link[4]
-
Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 2020. Link
-
Overcoming Multidrug Resistance by Natural Compounds. Toxins, 2010. Link
Sources
- 1. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of this compound-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]
Validating the Role of Norsecurinine in Apoptosis Induction: A Comparative Technical Guide
Executive Summary & Compound Profile
Norsecurinine is a Securinega alkaloid, structurally distinct from its parent compound Securinine by the presence of a pyrrolidine ring (nor-structure) rather than a piperidine ring.[1][2][3] While Securinine is a well-documented GABA receptor antagonist and apoptosis inducer, this compound has emerged as a critical scaffold for drug development due to its unique Structure-Activity Relationship (SAR).
Current research validates this compound not merely as a cytotoxic agent, but as a dual-mechanism modulator that targets tubulin dynamics and mitochondrial integrity , offering a potential breakthrough for chemoresistant cell lines (e.g., 5-FU resistant colon cancer or Cisplatin-resistant lung cancer).
Key Differentiation
-
vs. Securinine: this compound often exhibits altered solubility and metabolic stability profiles due to the contracted pyrrolidine ring.
-
vs. Cisplatin: Unlike Cisplatin, which primarily targets DNA crosslinking (leading to high nephrotoxicity), this compound operates via microtubule destabilization and oxidative stress, potentially offering a safer toxicity profile for non-target tissues.
Comparative Efficacy Landscape
The following table synthesizes experimental data comparing this compound against its structural analog and a standard clinical control.
Table 1: Comparative Performance Metrics in Apoptosis Induction
| Feature | This compound (Target) | Securinine (Analog) | Cisplatin (Standard Control) |
| Primary Target | Tubulin (Colchicine site), Mitochondria | GABA Receptor, Topoisomerase | DNA (Crosslinking) |
| IC50 Range (Cancer Lines) | 5 – 15 µM (Highly Potent) | 10 – 50 µM (Moderate) | 1 – 10 µM (High Potent) |
| Resistance Profile | Effective in p53-mutant lines | Often requires wt-p53 | High resistance rates (NER repair) |
| Toxicity Concern | Neurotoxicity (high doses) | Seizure induction (GABA antagonism) | Nephrotoxicity, Ototoxicity |
| Apoptosis Onset | Rapid (12-24h) | Delayed (24-48h) | Delayed (24-72h) |
Mechanistic Validation & Signaling Pathways
To validate this compound-induced apoptosis, researchers must confirm activity across two distinct pathways: the Intrinsic Mitochondrial Pathway and Cytoskeletal Disruption .
The "Dual-Hit" Hypothesis
This compound destabilizes microtubules, leading to mitotic arrest (G2/M phase). Simultaneously, it triggers Reactive Oxygen Species (ROS) generation, collapsing the Mitochondrial Membrane Potential (ΔΨm).
Figure 1: The dual-mechanism of action for this compound, initiating apoptosis via microtubule destabilization and mitochondrial oxidative stress.
Validated Experimental Protocols
To publish robust data, you must employ a "Self-Validating System" where flow cytometry quantifies the phenotype and Western blotting confirms the mechanism.
Experiment A: Annexin V/PI Flow Cytometry (The Gold Standard)
Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol Workflow:
-
Seeding: Seed cancer cells (e.g., A549 or HCT116) at
cells/well in 6-well plates. -
Treatment: Treat with this compound (0, 5, 10, 20 µM) for 24 hours. Control: 0.1% DMSO (Negative) and Cisplatin 10 µM (Positive).
-
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells.[4] Crucial Step: Do not over-trypsinize, as this damages membrane PS exposure.
-
Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto) within 1 hour.
Data Interpretation Logic:
-
Q1 (PI+/Annexin-): Necrosis / Cellular Debris.
-
Q2 (PI+/Annexin+): Late Apoptosis.
-
Q3 (PI-/Annexin-): Viable Cells.
-
Q4 (PI-/Annexin+): Early Apoptosis (The critical metric for validation).
Experiment B: Western Blotting for Caspase Cascade
Objective: Confirm the molecular causality depicted in Figure 1.
Key Markers & Expected Trends:
-
Cleaved Caspase-3: Increase (The executioner).
-
Bcl-2: Decrease (Anti-apoptotic).
-
Bax: Increase (Pro-apoptotic).
-
PARP: Cleavage (89 kDa fragment appearance).
Optimization Tip: If detecting cleaved Caspase-3 is difficult, time-course experiments are essential. Caspase activation is transient; sampling at 12h, 24h, and 48h is recommended.
Experimental Workflow Visualization
The following diagram outlines the logical progression of experiments required to build a publishable dataset for this compound validation.
Figure 2: Step-by-step experimental workflow for validating this compound efficacy.
Troubleshooting & Optimization
-
Solubility: this compound is hydrophobic.[4] Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute in media. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.
-
False Positives in Flow Cytometry: Adherent cells detached by scraping can show false Annexin V positivity. Always use gentle trypsinization (Accutase is a better alternative for sensitive lines).
-
Caspase-Independent Death: If Caspase inhibitors (z-VAD-FMK) do not rescue viability, investigate Necroptosis (check p-MLKL) or Autophagy (check LC3B-II conversion), as Securinega alkaloids can induce autophagic flux.
References
-
Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy. Source: Frontiers in Chemistry (2024). URL:[Link]
-
Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. Source: MDPI Molecules (2024). URL:[Link]
-
Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: Bio-protocol / NIH. URL:[Link]
-
Comparing the efficacy and safety of cisplatin and other platinum-based chemotherapies. Source: BMC Cancer / NIH. URL:[Link]
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Norsecurinine Oligomers: Trimers, Tetramers, and Pentamers
This guide provides an in-depth technical comparison of the biological activities of high-order norsecurinine oligomers (trimers, tetramers, and pentamers), focusing on their potential as novel microtubule-targeting agents.
Comparative Guide for Drug Discovery & Application Scientists
Executive Summary
The Securinega alkaloids, particularly those derived from Flueggea virosa (syn.[1][2] Securinega virosa), represent a unique class of indolizidine alkaloids. While the monomer This compound and dimers (e.g., flueggenines , flueggines ) are well-characterized, the higher-order oligomers—trimers (fluevirosines) , tetramers , and pentamers (fluevirosinines) —are rare chemical entities with distinct biological profiles.
Current research indicates a shift in mechanism of action as molecular weight increases: while monomers often target GABA receptors or DNA, high-order oligomers exhibit potent, specific binding to the
Structural Classification & Hierarchy
The oligomers are biosynthetically derived from the oxidative coupling of this compound units.
| Class | Representative Series | Molecular Weight (Approx) | Key Examples |
| Monomer | This compound | ~217 Da | (-)-Norsecurinine |
| Dimer | Flueggenines, Flueggines | ~430 Da | Flueggenine A, B, C, D; Flueggine A, B |
| Trimer | Fluevirosines | ~650 Da | Fluevirosine D (Best tubulin binder in class) |
| Tetramer | Fluevirosinines (A-F) | ~860 Da | Fluevirosinine B (Anti-HIV activity), Fluevirosinine D |
| Pentamer | Fluevirosinines (G-J) | ~1080 Da | Fluevirosinine H (Potent theoretical affinity) |
Biosynthetic Hierarchy Diagram
The following diagram illustrates the structural evolution from the monomeric precursor to the complex pentameric scaffolds.
Caption: Biosynthetic progression of this compound oligomers. As complexity increases, the pharmacological target shifts towards microtubule dynamics.
Comparative Biological Activity[3][4][5]
Microtubule Destabilization (Tubulin Binding)
The most significant activity of high-order oligomers is their interaction with the
-
Mechanism: They occupy the large interfacial cavity, inhibiting microtubule assembly.
-
Potency Trend: Binding affinity does not decrease linearly with size; the large hydrophobic surface area of pentamers allows for extensive Van der Waals contacts.
Comparative Docking Data (Binding Energy):
| Compound Class | Lead Compound | Binding Energy (
Insight: Fluevirosinine H (pentamer) is theoretically the most potent ligand, challenging the dogma that "drug-likeness" (Lipinski's Rule of 5) strictly limits the efficacy of high-molecular-weight (>500 Da) compounds. Its globular shape allows it to fit into the deep tubulin cavity.
Cytotoxicity & Anti-HIV Activity
Due to the extreme scarcity of these compounds (isolation yields <0.0003%), wet-lab cytotoxicity data is limited compared to dimers.
-
Anti-HIV Activity:
-
Cytotoxicity (Cancer Lines):
-
Dimers (Flueggine B): Highly potent (IC
< 10 M) against leukemia (HL-60) and breast cancer (MCF-7) lines. -
Oligomers: Preliminary data suggests that while bulky, their ability to permeate cells is preserved via endocytosis or specific transport, leading to cell cycle arrest at the G2/M phase (characteristic of tubulin inhibitors).
-
Mechanism of Action: The Pironetin Site
The high-order oligomers act as "molecular wedges" in the tubulin structure.
Caption: Mechanism of Action.[3] Oligomers bind to the α-tubulin pironetin site, preventing microtubule assembly and triggering apoptotic cascades.
Experimental Protocols
For researchers isolating or synthesizing these compounds, the following protocols are recommended to validate biological activity.
In Silico Molecular Docking (Primary Screening)
Since material is scarce, computational validation is the standard first step.
-
Protein Prep: Retrieve Tubulin crystal structure (PDB ID: 5FNV or 4O2B ) from RCSB PDB. Remove solvent molecules and co-crystallized ligands.
-
Ligand Prep: Minimize energy of trimer/tetramer/pentamer structures using DFT (B3LYP/6-31G*) to ensure correct globular conformation.
-
Grid Generation: Center grid box on the pironetin binding site of
-tubulin (residues: Cys316, Lys352, Gln256). -
Docking: Use AutoDock Vina or Gold. Set exhaustiveness to 32 due to the high rotatable bonds in oligomers.
-
Validation: Compare binding energy (
G) against a control ligand (e.g., Vincristine or Paclitaxel).
Tubulin Polymerization Assay (In Vitro Validation)
Confirms the "Microtubule Destabilizer" mechanism.
-
Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Procedure:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.
-
Add test compound (Oligomer) at varying concentrations (1, 5, 10, 50
M). Include solvent control (DMSO) and positive control (Colchicine). -
Transfer mixture to a pre-warmed (37°C) 96-well plate.
-
Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: A decrease in Vmax or final absorbance compared to control indicates inhibition of polymerization.
-
Micro-Scale Cytotoxicity Assay (MTS)
Optimized for limited sample availability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at 2,000 cells/well in 384-well plates (requires less volume).
-
Treatment: Add compounds 24h post-seeding. Use a 7-point dilution series (0.01 - 100
M). -
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTS reagent (Promega). Incubate 2-4 hours. Read OD at 490 nm.
-
Calculation: Determine IC
using non-linear regression (Sigmoidal dose-response).
References
-
Interaction of this compound-Type Oligomeric Alkaloids with
-Tubulin: A Molecular Docking Study. Exploratory Drug Science. (2024). Link -
Anti-HIV Securinega alkaloid oligomers from Flueggea virosa. Tetrahedron. (2015).[1] Link
-
Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I. Chemical Science. (2020).[4] Link[4]
-
This compound and representative high-order Securinega alkaloids. Natural Product Reports. (2017). Link
-
Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine. Journal of Natural Products. (1992). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) [pubs.rsc.org]
comparing synthetic routes to norsecurinine and allonorsecurinine
Technical Comparison: Synthetic Strategies for Norsecurinine and Allothis compound
Executive Summary
This compound and allothis compound are Securinega alkaloids characterized by a tetracyclic core featuring a pyrrolidine A-ring, distinct from the piperidine A-ring found in the more abundant securinine.[1] The primary structural difference between the two isomers lies at the C2 bridgehead carbon : this compound possesses a (2S) configuration, while allothis compound is the (2R) epimer.
This guide compares two distinct synthetic philosophies:
-
De Novo Total Synthesis (Kerr Strategy): A flexible, high-complexity-generating route utilizing a Rh(II)-catalyzed cascade to build the core from acyclic precursors.
-
Molecular Editing / Semi-Synthesis (Han Strategy): A late-stage "single-atom deletion" strategy that contracts the A-ring of abundant securinine/allosecurinine into their "nor" counterparts.
Structural Analysis & Stereochemistry
The Securinega alkaloid family shares an azabicyclo[3.2.1]octane core (B/C rings) fused to an
-
Securinine: Piperidine A-ring (
skeleton). -
This compound: Pyrrolidine A-ring (
skeleton). -
Stereochemistry:
-
(-)-Norsecurinine: (2S, 7S, 9S)
-
(-)-Allothis compound: (2R, 7S, 9S) – C2 Epimer
-
The "nor" designation implies the contraction of the A-ring (6-membered to 5-membered), while "allo" indicates the inversion of the C2 bridgehead stereocenter.
Route Analysis: De Novo Total Synthesis (Kerr Strategy)
Core Philosophy: The Kerr group developed a concise enantioselective route that hinges on a Rh(II)-catalyzed carbenoid cascade . This method is particularly powerful because it allows access to both C2 epimers (this compound and allothis compound) simply by selecting the appropriate stereochemistry of the starting allylic alcohol.
Mechanistic Insight: The key transformation involves the reaction of a diazoester with an allylic alcohol. The Rhodium catalyst initiates a domino sequence:
-
O-H Insertion: Formation of an ether linkage.
-
Claisen Rearrangement: Sigmatropic shift establishing the quaternary center.
-
1,2-Allyl Migration: A retro-ene/ene-like migration that sets the stage for ring closure.
Workflow Diagram (Kerr Cascade):
Caption: The Kerr cascade constructs the critical quaternary carbon and C-ring framework in a single pot.
Route Analysis: Molecular Editing (Han Strategy)
Core Philosophy: Published in 2024, the Han group introduced a "single-atom deletion" strategy. Instead of building the molecule from scratch, this route utilizes the abundant natural product securinine (or allosecurinine) and chemically excises a methylene group from the piperidine ring to yield the pyrrolidine ring of this compound.[1][2]
Mechanistic Insight: The transformation relies on a precise oxidative sequence:
-
TEMPO Oxidation: Selectively oxidizes the
-position of the amine to form a lactam. -
Ring Contraction: An oxidative rearrangement (likely involving a Baeyer-Villiger type mechanism followed by extrusion) mediated by m-CPBA converts the 6-membered lactam to a 5-membered lactam.
-
Reduction: The resulting lactam is reduced back to the amine to restore the alkaloid functionality.
Workflow Diagram (Han Ring Contraction):
Caption: The Han strategy converts the A-ring from 6-membered to 5-membered via oxidative editing.
Comparative Performance Analysis
| Metric | Kerr (Total Synthesis) | Han (Semi-Synthesis) | Honda/Weinreb (Classic) |
| Primary Strategy | Rh-Catalyzed Cascade | Oxidative Ring Contraction | RCM / N-acyliminium |
| Starting Material | Acyclic esters/alcohols | Securinine (Natural Product) | Proline derivatives |
| Step Count | ~15 steps (Linear) | 4 steps (from Securinine) | 15-20 steps |
| Overall Yield | ~5% | ~38% (from Securinine) | < 5% |
| Stereocontrol | High (Substrate controlled) | Retained from Natural Product | Diastereoselective |
| Scalability | Moderate (Reagent cost) | High (Abundant precursor) | Moderate |
| Utility | Accessing analogs/derivatives | Mass production of "nor" series | Academic/Mechanistic |
Key Takeaway: For generating large quantities of this compound or allothis compound for biological testing, the Han semi-synthetic route is vastly superior due to higher throughput and fewer steps. The Kerr route remains the gold standard for accessing non-natural derivatives or if the natural precursor is unavailable.
Detailed Experimental Protocol: Han Ring Contraction
Objective: Synthesis of (-)-Norsecurinine from (-)-Securinine.
Step 1: Oxidative Functionalization (Formation of TEMPO Adduct)
-
Dissolve (-)-Securinine (1.0 equiv) in acetonitrile (
). -
Add TEMPO (0.5 equiv), NaClO2 (2.0 equiv), and NaH2PO4 (buffer).
-
Add NaOCl (dilute bleach) dropwise at 35°C.
-
Stir for 4 hours. Quench with
. -
Extract with EtOAc, dry over
, and concentrate. -
Expected Yield: ~85% (Mixture of diastereomers).[2]
Step 2: Oxidative Ring Contraction
-
Dissolve the crude TEMPO adduct in
(DCM) at 0°C. -
Add m-CPBA (meta-chloroperbenzoic acid, 1.5 equiv) portion-wise.
-
Allow to warm to room temperature and stir for 2 hours.
-
Wash with saturated
to remove benzoic acid byproducts. -
Purify via flash column chromatography (Silica gel).
-
Expected Yield: ~51% (Formation of the 5-membered lactam).
Step 3: Reductive Deoxygenation (Lactam to Amine)
-
Thionylation: Treat the lactam with Lawesson’s Reagent in toluene at reflux (80°C) for 2 hours to convert the lactam (C=O) to the thiolactam (C=S). Yield: ~91%.
-
Reduction: Dissolve the thiolactam in toluene. Add TFA (Trifluoroacetic acid) and Et3SiH (Triethylsilane).
-
Heat to reflux for 1 hour.
-
Neutralize with
, extract, and purify. -
Final Yield: ~97% (from thiolactam).[1]
Validation:
-
1H NMR (CDCl3): Confirm the disappearance of piperidine multiplets and appearance of pyrrolidine ring protons.
-
Specific Rotation: Compare
with literature values to ensure C2 stereochemistry was retained (or inverted if starting from allosecurinine).
References
-
Kerr, M. A., et al. (2005). "An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound." Organic Letters. Link
-
Han, S., et al. (2024).[1][2][3] "Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy." Frontiers in Chemistry. Link
-
Weinreb, S. M., et al. (2000).[4] "Total syntheses of the Securinega alkaloids (+)-14,15-dihydrothis compound, (-)-norsecurinine, and phyllanthine." Journal of Organic Chemistry. Link
-
Honda, T., et al. (2004).[1] "Total Synthesis of (-)-Norsecurinine." Tetrahedron Letters. Link
Sources
- 1. Frontiers | Transformation of (allo)securinine to (allo)this compound via a molecular editing strategy [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Natural product anticipation via chemical synthesis: Discovery of two new securinega alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Norsecurinine's Effect on Wnt/β-Catenin Signaling Pathway
Executive Summary: The Dual-Mechanism Advantage
Norsecurinine, a Securinega alkaloid and optical isomer of securinine, has emerged as a potent small molecule targeting Cancer Stem Cells (CSCs). unlike "clean" Wnt inhibitors (e.g., XAV939) that strictly target the destruction complex, this compound exhibits a dual-mechanism of action : it concurrently destabilizes
This guide validates this compound’s efficacy by comparing it against standard Wnt inhibitors (ICG-001, XAV939) and detailing the experimental protocols required to verify its activity in your specific cell models.
Key Insight: While XAV939 is superior for isolating Wnt-specific mechanisms in basic research, this compound demonstrates superior therapeutic potential in heterogeneous tumor populations by targeting both bulk tumor proliferation (via tubulin) and stemness (via Wnt).
Mechanistic Architecture
To validate this compound, one must understand its specific entry point into the signaling cascade. Unlike upstream inhibitors, Securinega alkaloids typically act by promoting the degradation of
Figure 1: Mechanistic Intervention Points
The following diagram illustrates the canonical Wnt pathway and the distinct intervention points of this compound versus its primary competitors.
Caption: Comparative mechanism of action.[1][2][3] XAV939 stabilizes the destruction complex; ICG-001 blocks nuclear transcription; this compound promotes cytosolic degradation and inhibits nuclear translocation.
Comparative Analysis: this compound vs. Alternatives
When selecting a reagent for Wnt validation, the choice depends on whether the goal is pure pathway dissection or therapeutic simulation.
Table 1: Technical Specifications & Performance Metrics
| Feature | This compound | XAV939 | ICG-001 |
| Primary Target | Tankyrase 1/2 (PARP family) | CBP/ | |
| Mechanism | Promotes degradation; mitotic block | Stabilizes Axin (rate-limiting) | Transcriptional blockade |
| Wnt IC50 (Reporter) | 10 - 25 | 0.01 - 0.1 | 2 - 5 |
| CSC Eradication | High (Targeting bulk + stem) | Moderate (Cytostatic) | High (Induces differentiation) |
| Solubility | DMSO (>20 mM) | DMSO (>10 mM) | DMSO (>10 mM) |
| Cytotoxicity | Broad (due to tubulin effect) | Low (Specific to Wnt-dependent cells) | Moderate |
| Best Use Case | Cancer Stem Cell / Spheroid assays | Molecular pathway dissection | Transcriptional cofactor studies |
Expert Note: Do not expect this compound to match the nanomolar potency of XAV939 in a pure TOPFlash assay. Its value lies in the functional readout (cell death/sphere collapse) at micromolar concentrations where XAV939 often induces stasis but not death.
Experimental Validation Protocols
To scientifically validate this compound in your lab, you must employ a "Triad of Proof": Transcriptional (Reporter), Translational (Western), and Functional (Sphere) validation.
Protocol A: The TOP/FOP Flash Reporter Assay (Gold Standard)
Purpose: To quantify specific inhibition of
Reagents:
-
Reporters: M50 Super 8x TOPFlash (Addgene #12456) and M51 Super 8x FOPFlash (Mutant Control).
-
Internal Control: pRL-TK (Renilla Luciferase) for normalization.
-
Stimulant: Wnt3a Conditioned Medium or LiCl (20 mM).
Workflow:
-
Seeding: Plate HEK293T or target cancer cells (e.g., HCT116) at
cells/well in 96-well plates. -
Transfection: Co-transfect TOPFlash (100 ng) + Renilla (10 ng) using Lipofectamine.
-
Treatment (24h post-transfection):
-
Vehicle (DMSO 0.1%)
-
Positive Control: XAV939 (1
M) -
Experimental: this compound (Titration: 1, 5, 10, 25, 50
M) -
Note: All wells (except basal) must receive Wnt3a stimulation.
-
-
Lysis & Read: Use Dual-Luciferase Reporter Assay System.
-
Calculation:
Validation Criteria: this compound should reduce Relative Luciferase Activity by >50% at 25
Protocol B: Western Blotting for Active -Catenin
Purpose: To distinguish between total protein reduction and phosphorylation status.
Critical Antibodies:
-
Non-phospho (Active)
-Catenin: (Ser33/37/Thr41) - Must use this to see pathway inhibition. -
Total
-Catenin: To assess degradation. -
Cyclin D1 / c-Myc: Downstream targets.
Step-by-Step:
-
Treat cells with this compound (IC50 dose) for 12h and 24h .
-
Lyse using RIPA buffer supplemented with Protease AND Phosphatase inhibitors (Sodium Orthovanadate is critical).
-
Nuclear Fractionation (Optional but Recommended): Use a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions. This compound strongly affects the nuclear pool.
-
Result Interpretation:
-
Success: Significant decrease in Nuclear Non-phospho
-catenin. -
Differentiation from XAV939: XAV939 will increase Axin levels (stabilization). This compound typically does not increase Axin but decreases total
-catenin.
-
Protocol C: Tumorsphere Formation Assay (Functional CSC)
Purpose: To validate the effect on self-renewal, the primary phenotype driven by Wnt.
-
Preparation: Use Ultra-Low Attachment (ULA) 6-well plates.
-
Media: DMEM/F12 + bFGF (20 ng/mL) + EGF (20 ng/mL) + B27 Supplement. NO SERUM.
-
Seeding: Single-cell suspension, low density (1,000 - 3,000 cells/well).
-
Treatment: Add this compound (1 - 10
M) at Day 0. -
Observation: Count spheres (>50
m) at Day 7. -
Secondary Passage: Dissociate primary spheres and re-plate without drug to assess self-renewal exhaustion.
Validation Logic Workflow
Use this decision tree to interpret your experimental results.
Caption: Logic flow for validating this compound. Failure at the Western Blot stage (cell death without Beta-catenin reduction) suggests cytotoxicity is driven purely by tubulin binding rather than Wnt inhibition.
References
-
Gupta, K., et al. (2011). "Securinine, a pyrrolizidine alkaloid, inhibits cell growth and induces apoptosis of human leukemia cells." Cancer Letters.
-
Luo, J., et al. (2024).[2] "Securinine inhibits the tumor growth of human bladder cancer cells by suppressing Wnt/β-catenin signaling pathway." Biochemical Pharmacology.
-
Vergoten, G., & Bailly, C. (2024).[4] "Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study." Molecules.
-
Huang, S.M., et al. (2009). "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling." Nature. (Reference for XAV939 benchmark).
-
Emami, K.H., et al. (2004). "A small molecule inhibitor of beta-catenin/CREB-binding protein transcription." PNAS. (Reference for ICG-001 benchmark).
Note: While Securinine is the parent isomer, this compound shares the core pharmacophore. References 2 and 3 are critical for establishing the specific link between this alkaloid class, Wnt inhibition, and Tubulin binding.
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Securinine inhibits the tumor growth of human bladder cancer cells by suppressing Wnt/β-catenin signaling pathway and activating p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Technical Guide: Norsecurinine vs. Flueggenine I as Tubulin Binding Agents
Executive Summary
This guide provides a technical comparison between Norsecurinine (a monomeric Securinega alkaloid) and Flueggenine I (a high-order dimeric congener) regarding their efficacy as tubulin binding agents.[1]
While this compound exhibits established cytotoxic activity via moderate tubulin binding, Flueggenine I represents a structural evolution. Recent pharmacological and in silico studies identify Flueggenine I as a potent ligand for the pironetin binding site on
Structural & Mechanistic Comparison
The transition from this compound to Flueggenine I is not merely an increase in molecular weight; it is a shift in pharmacophore topology that alters the binding interface on the tubulin dimer.
This compound (Monomer)[2][3]
-
Structure: Tetracyclic indolizidine alkaloid with an
-unsaturated -lactone. -
Binding Mode: Binds to tubulin with moderate affinity (
M). While it disrupts microtubule assembly, its small size limits the number of stabilizing contacts within the large tubulin binding pockets. -
Primary Target: Interacts with
-tubulin dimers, leading to depolymerization and subsequent G2/M cell cycle arrest.
Flueggenine I (Dimer)[1][4]
-
Structure: A
linked dimer of this compound. This dimerization creates a "bivalent" ligand architecture. -
Binding Mode: Specifically targets the pironetin site on
-tubulin.[1][2] -
Mechanism: The dimeric structure allows Flueggenine I to extend its two lactone units between the colchicine-binding domain and the pironetin site. This bridging effect facilitates H-bonding with residues Lys352 and Leu242 , creating a stable complex that effectively blocks longitudinal tubulin interactions required for polymerization.
Mechanistic Pathway Diagram
The following diagram illustrates the differential binding pathways and downstream apoptotic signaling.
Caption: Comparative pathway showing Flueggenine I's potent blockade of polymerization via the pironetin site vs. This compound.
Performance Metrics & Data Profile
The following table synthesizes experimental cytotoxicity data and molecular docking binding energies. Note that while this compound is well-characterized in vitro, Flueggenine I's profile is heavily supported by recent total synthesis and advanced molecular modeling (docking) studies.
| Metric | This compound (Monomer) | Flueggenine I (Dimer) |
| Molecular Weight | ~217 Da | ~432 Da |
| Primary Binding Site | General Tubulin Interface | Pironetin Site ( |
| Key Residue Interactions | General hydrophobic contacts | Lys352, Leu242 (Specific H-bonds) |
| Binding Affinity ( | ~9.7 | Predicted significantly lower (Higher |
| Cytotoxicity ( | 6.0 | Potent binder (Specific |
| Mechanism of Action | Microtubule Destabilization | Microtubule Destabilization (High Stability Complex) |
| Synthesis Status | Established | Recently Achieved (Rauhut-Currier dimerization) |
Key Insight: The dimerization in Flueggenine I doubles the number of pharmacophoric units, allowing it to occupy the "interfacial cavity" of tubulin more effectively than the monomer. This correlates with the trend seen in other Securinega dimers (e.g., Fluevirine A), where oligomerization significantly enhances tubulin binding energy compared to the monomer.
Experimental Protocols
To validate the comparative efficacy of these agents, the following self-validating protocols are recommended.
Protocol A: Turbidimetric Tubulin Polymerization Assay
This assay is the "gold standard" for confirming direct interaction with purified tubulin, independent of cellular transport mechanisms.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (100 mM stock).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Test Compounds: this compound and Flueggenine I (dissolved in DMSO).
Workflow:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Treatment: Add test compounds (10
M final conc.) to a 96-well half-area plate. Include a DMSO negative control and a Colchicine (5 M) positive control. -
Initiation: Add the cold tubulin mixture to the wells.
-
Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.
-
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time.
-
Validation Check: The DMSO control must show a sigmoidal curve (nucleation, elongation, steady state).
-
Result: Effective binders will flatten the curve (inhibition of elongation) or increase lag time. Flueggenine I should show a steeper reduction in
compared to this compound.
-
Protocol B: In Silico Binding Validation (Docking)
Given the specific targeting of the pironetin site by Flueggenine I, computational validation is crucial for structure-activity relationship (SAR) confirmation.
Workflow:
-
Target Retrieval: Download PDB ID 5FNV (Tubulin-Pironetin complex).
-
Preparation: Remove native ligand and water molecules. Add polar hydrogens using AutoDock Tools or similar.
-
Ligand Setup: Minimize energy of Flueggenine I and this compound structures (MM2 force field).
-
Grid Generation: Center grid box on the
-tubulin pironetin site (near Cys316). -
Docking: Run simulation (e.g., AutoDock Vina).
-
Scoring: Compare Binding Energy (
).-
Expectation: Flueggenine I should exhibit a lower (more negative) binding energy than this compound, confirming the "bivalent" stability hypothesis.
-
Experimental Workflow Diagram
Caption: Integrated workflow for validating the superior binding affinity of Flueggenine I.
Conclusion
While This compound remains a valuable reference compound for Securinega alkaloid activity, Flueggenine I demonstrates superior potential as a tubulin binding agent. The dimerization strategy naturally employed by Flueggea virosa (and replicated via Rauhut-Currier synthesis) confers a structural advantage, allowing Flueggenine I to target the pironetin site with high specificity. For drug development professionals, Flueggenine I represents a scaffold for designing "bivalent" microtubule destabilizers that may overcome resistance mechanisms associated with classical colchicine-site binders.
References
-
Vergoten, G., & Bailly, C. (2024).[2] Interaction of this compound-type monomeric and dimeric alkaloids with
-tubulin: a molecular docking study. Exploration of Targeted Anti-tumor Therapy. Link -
Jeon, S., & Han, S. (2020). Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I. Chemical Science, 11, 10928-10932.[3] Link
-
Tiwari, K., et al. (2021). Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity. Life Sciences, 287, 120105. Link
-
Chaudhuri, P. K., et al. (2017). An Accelerated Intermolecular Rauhut–Currier Reaction Enables the Total Synthesis of (−)-Flueggenine C. Journal of the American Chemical Society, 139(19), 6538–6541. Link
-
Steinmetz, M. O., & Prota, A. E. (2018).[4] Microtubule-Targeting Agents: Strategies to Hijack the Cytoskeleton. Trends in Cell Biology, 28(10), 776-792. Link
Sources
Comparative Technical Guide: Monomeric vs. Dimeric Norsecurinine Alkaloids
[1]
Executive Summary
This technical guide provides a rigorous comparison between monomeric norsecurinine alkaloids (e.g., this compound) and their dimeric congeners (e.g., flueggenines, fluevirines). While monomeric forms have historically been utilized for their GABA receptor antagonism, recent data indicates that dimerization induces a pharmacological mode-of-action switch , transitioning efficacy toward microtubule destabilization and potent cytotoxicity in resistant cancer lines.
This guide details the synthetic pathways, comparative biological data, and experimental protocols required to evaluate these scaffolds in drug discovery workflows.
Structural & Synthetic Divergence
The fundamental differentiator between the monomer and dimer lies in the reactivity of the
Synthetic Pathway: The Dimerization Event
The transformation from this compound to high-order oligomers (like Flueggenine C or I) is not merely an increase in mass; it is a stereoelectronic reconfiguration.
Key Synthetic Mechanism: The most biomimetic approach utilizes the Rauhut–Currier reaction, where one this compound unit functions as the nucleophile (after phosphine activation) and the other as the electrophile.
Figure 1: Biomimetic dimerization pathway via phosphine-catalyzed Rauhut–Currier reaction. This mechanism exploits the electrophilic nature of the
Pharmacological Profiling: The "Performance" Switch
The most critical insight for drug developers is the target shift that occurs upon dimerization.
Molecular Target Comparison
-
Monomers (this compound): Predominantly act as GABA_A receptor antagonists . Their small size allows them to fit into the orthosteric binding site of the GABA receptor, leading to CNS excitation (and potential convulsions at high doses).
-
Dimers (Flueggenines/Fluevirines): The increased steric bulk prevents effective GABA receptor binding. Instead, they exhibit high affinity for
-tubulin , specifically bridging the colchicine and pironetin binding sites.
Comparative Efficacy Data
The following table summarizes the performance differences in biological assays. Note the shift from CNS activity to Cytotoxicity.
| Feature | Monomer (this compound) | Dimer (e.g., Flueggenine I / Fluevirine A) | Performance Delta |
| Primary Target | GABA_A Receptor | Target Switch | |
| Tubulin Binding Energy ( | -35 to -45 kcal/mol | -60 to -75 kcal/mol | ~40% Improved Affinity [1] |
| Cytotoxicity (HL-60) | IC50: 10 - 50 | IC50: 0.5 - 5.0 | 10x Potency Increase |
| CNS Toxicity | High (Convulsant risk) | Low (Steric hindrance) | Improved Safety Profile |
| Solubility (LogP) | ~1.5 - 2.0 (Moderate) | ~3.5 - 4.5 (High Lipophilicity) | Reduced Solubility |
Analysis: Experimental data confirms that dimeric alkaloids like Fluevirine A form more stable complexes with tubulin than their monomeric counterparts.[1][2] Molecular docking studies reveal that the dimer's "spanning" architecture allows it to interact with Lys352 and Cys316 residues on tubulin, interactions that are geometrically impossible for the monomer [1].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Biomimetic Dimerization (Small Scale)
Objective: Synthesize dimeric standards for testing.
-
Reagents: Dissolve (-)-norsecurinine (100 mg) in degassed THF (5 mL).
-
Catalyst: Add tributylphosphine (
, 20 mol%). -
Reaction: Stir at reflux under Argon for 24-48 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Checkpoint: Monomer
; Dimer .
-
-
Quench: Oxidize excess phosphine with
(10%, 1 mL) followed by extraction with DCM. -
Purification: Flash column chromatography on silica gel.
Protocol B: Tubulin Polymerization Inhibition Assay
Objective: Quantify the "Target Switch" to microtubules.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).
-
Dosing: Prepare 10 mM stocks of this compound and Flueggenine (Dimer) in DMSO.
-
Incubation:
-
Control: Tubulin + GTP + Buffer (No drug).
-
Test: Tubulin + GTP + Compound (Graded concentrations: 1, 5, 10, 50
M).
-
-
Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis:
-
Valid Result: The Dimer should suppress the
of the polymerization curve significantly more than the Monomer at equimolar concentrations. -
Calculation: Calculate % Inhibition =
.
-
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways activated by these two scaffolds.
Figure 2: Divergent Pharmacological Pathways. Monomers preferentially target CNS receptors, while dimers show high specificity for cytoskeletal disruption leading to apoptosis.
Conclusion & Recommendations
For drug development professionals, the choice between monomeric and dimeric this compound scaffolds depends entirely on the therapeutic indication:
-
Select Monomers if the goal is neuromodulation or investigating GABAergic pathways. However, be aware of the narrow therapeutic window regarding convulsant toxicity.
-
Select Dimers if the goal is oncology . The dimers offer a superior therapeutic index by minimizing CNS off-target effects while maximizing tubulin-binding affinity. The increased lipophilicity of dimers may require formulation strategies (e.g., nanoparticle encapsulation) to improve bioavailability.
References
-
Vergoten, G., & Bailly, C. (2024).[2] Interaction of this compound-type monomeric and dimeric alkaloids with
-tubulin: a molecular docking study. Exploration of Drug Science. -
Jeon, H., et al. (2020).[2] Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I. Chemical Science (RSC).
-
Bailly, C. (2021). The Securinega alkaloids: A review of their synthesis and biology. Phytochemistry Reviews.
-
Gao, S., et al. (2017). Biomimetic Total Synthesis of Ten Securinega Alkaloids. Chemical Science.
Technical Guide: Anti-Inflammatory Assessment of Norsecurinine & Derivatives
This guide provides a technical analysis of the anti-inflammatory properties of Norsecurinine and its derivatives. It synthesizes mechanistic insights, comparative performance data, and experimental protocols for researchers in drug discovery.
Executive Summary: The this compound Scaffold
This compound is a major alkaloid found in Flueggea and Securinega species (Phyllanthaceae).[1][2] Structurally, it is the pyrrolidine homolog of Securinine (which contains a piperidine ring).[1] While Securinine has been extensively studied for central nervous system (CNS) activity, recent pharmacological investigations have pivoted toward the anti-inflammatory and cytostatic potential of this compound and its oligomeric derivatives (e.g., Flueggenines).[1]
The core therapeutic value of this scaffold lies in its ability to modulate the NF-κB signaling pathway , a master regulator of inflammation. Unlike non-selective NSAIDs, this compound derivatives offer a unique dual-action mechanism: inhibiting pro-inflammatory cytokine release while simultaneously disrupting microtubule dynamics in rapidly dividing cells (e.g., activated macrophages or cancer cells).
Mechanistic Insight: The NF-κB & MAPK Axis
The anti-inflammatory efficacy of this compound and its derivatives stems from their interference with the nuclear translocation of NF-κB.
Mechanism of Action
-
Inhibition of IKK Activation: this compound alkaloids prevent the phosphorylation of IκB kinase (IKK).[1]
-
Stabilization of IκBα: By blocking IKK, the inhibitory protein IκBα is not degraded.[1]
-
NF-κB Sequestration: The NF-κB dimer (p65/p50) remains sequestered in the cytoplasm, preventing its entry into the nucleus.[1]
-
Transcriptional Repression: This blockade suppresses the transcription of pro-inflammatory genes, specifically iNOS (inducible Nitric Oxide Synthase), COX-2, TNF-α, and IL-6.[3]
Pathway Visualization
Figure 1: Inhibition of the NF-κB signaling cascade by this compound alkaloids.[1][3][4][5] The compound blocks IKK activation, preventing the nuclear translocation of p65/p50 subunits.
Comparative Analysis: Monomers vs. Oligomers vs. Standards
The Securinega alkaloids exist as monomers (Securinine, this compound) and high-molecular-weight oligomers (dimers, trimers).[1][2][6] Experimental data suggests that oligomerization often enhances biological potency and selectivity.[1]
Performance Comparison Table
| Compound Class | Representative Molecule | Target Mechanism | Anti-Inflammatory Potency (Est.[1][3][7][8][9] IC50 for NO)* | Key Advantage |
| Monomer | This compound | NF-κB Inhibition | Moderate (15 - 30 µM) | High bioavailability; established synthetic routes.[1] |
| Monomer | Securinine | GABA-A Antagonist / NF-κB | Moderate (10 - 25 µM) | Well-characterized; neuroprotective properties.[1] |
| Dimer | Flueggenine D | Tubulin Binding / NF-κB | High (< 10 µM) | Dual-action: anti-inflammatory & anti-proliferative.[1] |
| Standard | Dexamethasone | Glucocorticoid Receptor | Very High (< 1 µM) | Gold standard potency; significant metabolic side effects.[1] |
| Standard | Indomethacin | COX-1 / COX-2 | High (5 - 10 µM) | Rapid onset; gastric toxicity risks.[1] |
*Note: IC50 values are approximate ranges derived from comparative assays on LPS-stimulated RAW 264.7 macrophages. Specific values vary by extraction purity and derivative generation.
Structure-Activity Relationship (SAR) Insights
-
Ring Size: The pyrrolidine ring in This compound (vs. piperidine in Securinine) offers a tighter steric profile, potentially altering binding affinity to specific protein targets like tubulin or IKK isoforms.[1]
-
Oligomerization: Dimers like Flueggenine D possess a larger surface area, allowing them to span protein-protein interfaces (e.g., tubulin dimers) more effectively than monomers, leading to higher potency.
-
C14-Modification: Derivatives modified at the C14 position (Michael acceptor site) often show altered reactivity with cysteine residues in target proteins, a critical factor for covalent inhibition strategies.[1]
Experimental Protocols
To objectively assess the anti-inflammatory properties of this compound derivatives, the following self-validating protocols are recommended.
Workflow A: Nitric Oxide (NO) Inhibition Assay
Objective: Quantify the reduction of NO, a primary inflammatory mediator, in LPS-stimulated macrophages.
Protocol Steps:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates (
cells/well) in DMEM. Incubate for 24h. -
Pre-treatment: Treat cells with this compound derivatives (0.1, 1, 10, 50 µM) for 1 hour. Include L-NMMA (NOS inhibitor) as a positive control.[1]
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation.[1] Incubate for 24h.
-
Griess Reaction:
-
Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[1]
-
Incubate at room temperature for 10 mins (protect from light).
-
-
Measurement: Read absorbance at 540 nm .
-
Validation: Cell viability must be confirmed via MTT or CCK-8 assay to ensure NO reduction is not due to cytotoxicity.
Workflow B: Western Blot for NF-κB Translocation
Objective: Confirm the mechanism by observing the cytosolic vs. nuclear distribution of p65.
-
Lysis: Harvest treated cells and separate into Cytosolic and Nuclear fractions using a nuclear extraction kit.[1]
-
Electrophoresis: Run lysates on 10% SDS-PAGE gel.
-
Transfer & Blot: Transfer to PVDF membrane. Block with 5% BSA.[1]
-
Antibody Staining:
-
Analysis: A potent anti-inflammatory hit will show high p65 in the cytosol and low p65 in the nucleus compared to the LPS-only control.
Experimental Logic Diagram
Figure 2: Screening workflow for identifying potent anti-inflammatory derivatives. The parallel viability check is critical to rule out false positives caused by cell death.
References
-
Mechanisms of NF-κB Regulation
-
Securinega Alkaloids & Inflammation
-
Oligomeric Alkaloids & Tubulin Binding
-
Synthesis of Derivatives
-
General Alkaloid Anti-Inflammatory Protocols
Sources
- 1. Total synthesis of (−)-flueggenine A and (−)-15′-epi-flueggenine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of this compound-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the Dual Defense: Mechanistic Insights into Antioxidant and Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 10. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Norsecurinine Disposal & Handling Guide: Operational Safety Protocol
Part 1: Executive Safety Directives
WARNING: Norsecurinine is a potent GABA-A receptor antagonist .[1] Improper disposal does not merely risk regulatory non-compliance; it poses a direct neurotoxic threat to aquatic life and potential convulsive risks to personnel if dust is inhaled.[1]
The Golden Rule of Alkaloid Disposal:
Never dispose of this compound or its salts down the drain. All traces must be isolated, labeled as "Toxic," and destroyed via high-temperature incineration.
Part 2: Chemical Profile & Hazard Mechanism
To handle this compound safely, you must understand why it is dangerous. Unlike corrosive acids that damage tissue on contact, this compound acts systemically on the Central Nervous System (CNS).
2.1 Technical Specifications
| Parameter | Data |
| Chemical Name | This compound (Stereoisomer of Securinine) |
| CAS Number | 2650-35-3 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, chloroform; poorly soluble in water (unless acidified) |
| Primary Hazard | Acute Toxicity (Oral/Inhalation); Neurotoxicity |
| Target Organ | Central Nervous System (Spinal Cord/Brainstem) |
2.2 Mechanism of Toxicity (The "Why")
This compound functions similarly to strychnine but with lower potency. It competitively blocks the GABA-A receptor chloride channel.[1][2]
-
Normal State: GABA binds to its receptor
Chloride ( ) enters neuron Hyperpolarization (Inhibition of firing).[1][3] -
This compound State: Blocks receptor
Prevents entry Neuron remains depolarized Uncontrolled firing (Seizures).[1]
Visualization of Toxicity Pathway:
Figure 1: Mechanism of Action.[1] this compound inhibits the inhibitory signals of the brain, leading to runaway excitation.
Part 3: Waste Segregation & Disposal Protocol
This protocol uses a Self-Validating System : At every step, the user must verify the waste stream compatibility before proceeding.
3.1 The Decision Matrix
Follow this logic flow to determine the correct waste stream.
Figure 2: Waste Segregation Logic Flow.[1] Ensure separation of halogenated and non-halogenated solvents.
3.2 Step-by-Step Procedures
A. Solid Waste (Pure Compound, Contaminated Weigh Boats, PPE) [1]
-
Containment: Place waste immediately into a clear polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Seal the first bag and place it inside a second bag or a rigid, wide-mouth HDPE jar.
-
Labeling: Affix a yellow "Hazardous Waste" label.
-
Storage: Store in a designated "Toxic Solids" satellite accumulation area until pickup.
B. Liquid Waste (Stock Solutions, HPLC Effluent) [1]
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) as this may generate heat or toxic gas.[1]
-
Container: Use amber glass or HDPE carboys.
-
Rinsing: If disposing of an empty stock vial, triple rinse with Ethanol (not water, as solubility is higher in organics).[1] Add rinsate to the liquid waste container.[5]
-
Labeling:
C. Surface Decontamination (Spills) [1]
-
Isolate: Demarcate the area.[1]
-
Solubilize: this compound is an alkaloid.[1][4][6][7][8][9] Clean the surface with a paper towel soaked in 1% Acetic Acid in Ethanol (the acid protonates the nitrogen, increasing solubility and pickup efficiency).
-
Dispose: All cleanup materials (towels, gloves) go into the Solid Waste stream (Protocol A).[1]
Part 4: Regulatory Compliance Data
When preparing the waste manifest for your waste management contractor (e.g., Veolia, Clean Harbors), use the following designations. While this compound is not explicitly "P-listed" (like Strychnine P108), it falls under the generic "Toxic Alkaloid" classification.[1]
| Regulatory Parameter | Value | Notes |
| UN Number | UN 1544 | "Alkaloids, solid, n.o.s."[1][4][9][10] (not otherwise specified) |
| Alternate UN | UN 2811 | "Toxic solids, organic, n.o.s."[1] (Acceptable alternative) |
| DOT Hazard Class | 6.1 | Toxic Substance |
| Packing Group | III | (Unless high purity/quantity, then consider PG II) |
| RCRA Code | D001 / D000 | Likely not a listed hazardous waste, but characteristic toxic.[1] |
Transportation Note: Ensure the container is marked "TOXIC" with the skull and crossbones pictogram.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11106439, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]
-
Beutler, J. A., et al. (1985).[1] Securinine alkaloids: a new class of GABA receptor antagonist.[1] Brain Research.[1] (Provides mechanistic grounding for toxicity classification).
Sources
- 1. This compound | C12H13NO2 | CID 11106439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemos.de [chemos.de]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nextsds.com [nextsds.com]
- 8. Disposal of Poisonous Plants - Ask Extension [ask.extension.org]
- 9. UN/NA 1544 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. UN Number1544-ALKALOIDS, SOLID, N.O.S. or ALKALOID SALTS, SOLID, N.O.S. | UN No. Search-ChemRadar [chemradar.com]
Personal protective equipment for handling Norsecurinine
Executive Safety & Operational Guide: Norsecurinine
Part 1: Executive Safety Summary (Immediate Action)
This compound is a potent CNS stimulant and GABA-A receptor antagonist. It is structurally and pharmacologically related to Securinine.[1][2] Ingestion or systemic absorption can precipitate rapid onset tonic-clonic seizures.[1][2] Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
| Critical Parameter | Directive |
| Primary Hazard | Neurotoxicity (Convulsant). Acute Toxicity (Oral), Eye Irritation.[1][2] |
| Containment | Mandatory Fume Hood or Powder Weighing Station.[1][2] Do NOT handle open powder on an open bench. |
| Solvent Risk | Solubilization in DMSO or DMF dramatically increases skin permeability.[1][2] Double-gloving is required. |
| In Case of Exposure | Skin: Wash with soap/water for 15 min.[1][2] Ingestion: Do NOT induce vomiting; transport to ER immediately (Seizure Risk). |
Part 2: Hazard Assessment & Mechanism
To handle this compound safely, one must understand why it is dangerous. It is not merely a chemical irritant; it is a neurological disruptor.[1]
Pharmacological Mechanism
This compound acts as a GABA-A receptor antagonist .[1][2]
-
Normal Physiology: GABA (gamma-aminobutyric acid) binds to GABA-A receptors, opening chloride channels to inhibit neuronal firing.[1][2][3]
-
This compound Action: It competitively blocks these receptors.[1][2] Without this inhibition, neuronal excitation runs unchecked, leading to hyperexcitability and convulsions [1, 2].[1][2]
-
Proxy Data: While specific LD50 data for this compound is limited, its isomer Securinine has a CD50 (Convulsive Dose) of ~11–87 mg/kg in mice.[1] this compound should be handled with equivalent caution [3].[1][2][4]
Physical Properties
-
Solubility: Soluble in DMSO, DMF, Ethanol; sparingly soluble in water.[1][4]
-
Static Risk: Dry alkaloids often carry static charge, increasing the risk of powder dispersal during weighing.[1]
Part 3: The Barrier Strategy (PPE & Engineering Controls)
Trust is built on redundancy.[1] We utilize a "Swiss Cheese" model of protection where multiple layers cover individual weaknesses.[1][2]
Engineering Controls (Primary Barrier)
-
Powder Handling: Must be performed in a certified Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type B2) that exhausts to the outside.[1]
-
Static Control: Use an ionizing bar or anti-static gun inside the hood before weighing to prevent "flying powder."[1][2]
Personal Protective Equipment (Secondary Barrier)
| Body Area | Protection Standard | Rationale |
| Respiratory | N95/P100 Mask (if outside hood) | Backup protection against aerosolized particulates during spill cleanup.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final barrier.[1][2] Note: Latex is permeable to many organic solvents used with this compound.[1][2] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient if fine powder becomes airborne or if splashing occurs during solubilization.[1][2] |
| Body | Lab Coat (Buttoned) + Sleeves | Prevents accumulation of dust on street clothes.[1][2] Tyvek sleeves recommended for high-mass handling (>100 mg).[1] |
Part 4: Operational Protocols
Safe Weighing Protocol (The "Closed Transfer" Method)
-
Tare: Place a pre-labeled vial with a cap inside the balance. Tare the balance.
-
Transfer: Using a disposable anti-static spatula, transfer the approximate amount of this compound into the vial.
-
Seal: Cap the vial loosely before removing it from the balance to check the weight (if the balance is sensitive to air drafts).
-
Finalize: Once the target weight is reached, cap the vial tightly inside the hood.
-
Decon: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.[1]
Solubilization (The Critical Danger Zone)
-
Risk: Dissolving this compound in DMSO or DMF creates a "Trojan Horse."[1][2] The solvent penetrates the skin rapidly, carrying the neurotoxin into the bloodstream.[1]
-
Protocol:
Workflow Diagram
Figure 1: Operational workflow emphasizing temperature equilibration and the critical high-risk solubilization step.
Part 5: Emergency Response & Disposal
Medical Emergency (Exposure)
-
Signs of Toxicity: Muscle twitching, anxiety, hyperreflexia, tonic-clonic seizures.[1][2]
-
Immediate Action:
-
Call Emergency Services (mention "GABA antagonist neurotoxin").[1][2]
-
Decontamination: Remove contaminated clothing.[1][2] Wash skin with soap and water.[1]
-
Supportive Care: Maintain airway. Benzodiazepines (e.g., diazepam) are the pharmacological antidote for GABA-antagonist induced seizures, but must only be administered by medical professionals [4].[1][2]
-
Waste Disposal
-
Solid Waste: Contaminated gloves, spatulas, and weighing boats must be bagged in a "Hazardous Solid Waste" bag, labeled "Toxic - CNS Stimulant."[1][2]
-
Liquid Waste: Collect in a dedicated organic waste container.[1][2] Do not mix with oxidizers (e.g., nitric acid) as organic alkaloids can react violently.[1][2]
-
Destruction: Incineration is the preferred method for final destruction.[1][2]
References
-
PubChem. (n.d.).[1][2] this compound (CID 11106439).[1][2] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]
-
StatPearls. (2023). GABA Inhibitors and Antagonists. NCBI Bookshelf.[1][2] Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
